molecular formula C23H24O2 B1671071 EC19

EC19

Katalognummer: B1671071
Molekulargewicht: 332.4 g/mol
InChI-Schlüssel: PMRFEKRJNZQOSY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-[2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid, also known in research contexts as part of the EC23/AGN-190205 retinoid analogues, is a potent and photostable synthetic analog of all-trans retinoic acid (ATRA) . This small molecule acts as an agonist for retinoic acid receptors (RARs), which function as transcription factors that regulate the growth and differentiation of both normal and malignant cells . Its primary research value lies in its application for directing the differentiation of human pluripotent stem cells. Studies have documented its use in promoting the formation of motor neurons, pancreatic progenitors, and cardiomyocytes, providing a valuable tool for developmental biology and regenerative medicine research . The compound is characterized by its ethynyl linkage, which connects a benzoic acid moiety to a tetramethyl-dihydronaphthalene group, a structure common to a class of bi-aromatic compounds investigated for pharmaceutical and cosmetic potential . It has a molecular formula of C23H24O2 and a molecular weight of approximately 332.4 g/mol . This product is supplied as a crystalline solid and should be stored at -20°C . This compound is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Eigenschaften

IUPAC Name

3-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O2/c1-22(2)12-13-23(3,4)20-15-17(10-11-19(20)22)9-8-16-6-5-7-18(14-16)21(24)25/h5-7,10-11,14-15H,12-13H2,1-4H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRFEKRJNZQOSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C2=C1C=CC(=C2)C#CC3=CC(=CC=C3)C(=O)O)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Decoding Compound EC19: A Technical Guide to its Probable Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The designation "EC19" does not correspond to a single, uniquely identified compound in publicly available scientific literature. It is likely a partial or internal identifier. However, research and development in oncology, particularly by companies like Endocyte, Inc. (now part of Novartis), has produced a series of compounds with an "EC" prefix. This guide provides an in-depth analysis of the most probable candidates for "this compound," focusing on their mechanisms of action, experimental validation, and therapeutic rationale. The primary candidates emerging from this analysis are targeted therapies involving the folate receptor or Prostate-Specific Membrane Antigen (PSMA), often utilizing potent cytotoxic agents like tubulysin (B8622420) B hydrazide.

Candidate 1: PSMA-Targeted Small Molecule Drug Conjugate (SMDC) - EC1169

EC1169 is an injectable, water-soluble, small molecule drug conjugate (SMDC). It is designed to selectively deliver a potent cytotoxic agent to cells expressing Prostate-Specific Membrane Antigen (PSMA), a protein highly expressed on the surface of metastatic and hormone-refractory prostate cancer cells, as well as the neovasculature of many solid tumors.[1]

Core Mechanism of Action

The mechanism of action of EC1169 is a multi-step process involving targeted delivery and subsequent cytotoxicity:

  • Targeting and Binding: The SMDC's PSMA-specific ligand binds with high affinity to PSMA on the surface of cancer cells.[1]

  • Internalization: Upon binding, the EC1169-PSMA complex is internalized by the cancer cell.[1]

  • Payload Release: Inside the cell, a stable, enzyme-cleavable linker is cleaved, releasing the cytotoxic payload, tubulysin B hydrazide (TubBH).[1]

  • Microtubule Disruption: The released tubulysin B binds to tubulin, inhibiting microtubule polymerization. This disruption of the microtubule network is critical for several cellular functions, including mitosis.[1]

  • Cell Cycle Arrest and Apoptosis: The inhibition of microtubule polymerization leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in the PSMA-expressing tumor cells.[1]

Signaling Pathway

The primary signaling pathway affected by EC1169 is the intrinsic apoptotic pathway, triggered by the disruption of the mitotic spindle, a critical component of cell division.

EC1169_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space EC1169 EC1169 (SMDC) PSMA PSMA Receptor EC1169->PSMA Binds to Internalization Internalization PSMA->Internalization Triggers Cleavage Linker Cleavage Internalization->Cleavage TubBH Tubulysin B Hydrazide (Payload) Cleavage->TubBH Releases Tubulin Tubulin TubBH->Tubulin Binds to Microtubule Microtubule Polymerization TubBH->Microtubule Inhibits Tubulin->Microtubule G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis EC17_Mechanism cluster_tumor FR-Positive Tumor Cell cluster_tcell FITC-Specific CAR-T Cell FR Folate Receptor (FR) CAR Anti-FITC CAR Activation T-Cell Activation CAR->Activation Triggers Cytotoxicity Cytotoxicity Activation->Cytotoxicity Cytotoxicity->FR Induces Apoptosis in EC17 EC17 (Folate-FITC) EC17->FR Binds (Folate end) EC17->CAR Binds (FITC end) Cytotoxicity_Workflow start Start: Cancer Cell Lines plate_cells Plate Cells in Multi-well Plates start->plate_cells add_compound Add Serial Dilutions of Test Compound plate_cells->add_compound incubate Incubate for Defined Period (e.g., 72h) add_compound->incubate add_reagent Add Viability Reagent (e.g., MTT, CellTiter-Glo) incubate->add_reagent measure Measure Signal (Absorbance/Luminescence) add_reagent->measure calculate Calculate IC50 Value (Dose-Response Curve) measure->calculate end_point End: Determine Potency calculate->end_point

References

The Enigmatic EC19: A Case of Mistaken Identity in Scientific Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth investigation into the scientific literature and public databases for a compound designated "EC19" reveals a notable absence of information regarding its discovery, synthesis, and biological activity. Extensive searches have failed to identify a specific molecule with this identifier, suggesting that "this compound" may be a misnomer, an internal project code not yet disclosed publicly, or a term used in a different scientific context.

Initial inquiries into the discovery and synthesis of "this compound" led to a series of unrelated findings, most prominently referencing the ICH E19 guideline on selective safety data collection in clinical trials.[1][2][3][4] This international guideline focuses on optimizing the efficiency of late-stage drug development by allowing for a more targeted approach to safety data collection, rather than the comprehensive collection of all adverse events.[1][2][3] While a crucial topic for drug development professionals, it does not pertain to the discovery and synthesis of a specific chemical entity.

Further searches for "this compound" in the context of chemical synthesis and biological pathways yielded information on various unrelated compounds and processes. For instance, research on the biosynthesis of ectoine (B1671093) , a compatible solute found in some bacteria, details the "ectABC" gene cluster responsible for its production.[5][6] This pathway involves the conversion of aspartate semialdehyde through a series of enzymatic steps to yield ectoine.[6] Additionally, studies on the biosynthesis of cadystins , small metal-binding peptides in yeast, describe two distinct pathways for their formation, both involving gamma-glutamylcysteine (B196262) (γEC).[7] The synthesis of other compounds, such as ergothioneine , has also been explored through metabolic engineering in E. coli.[8] However, none of these research areas make any mention of a compound specifically named "this compound."

The term "EC" is commonly used as an abbreviation in various scientific fields, including "esophageal cancer" in clinical trial designations (e.g., EC-CRT-002)[9] and "Explicit Congestion Notification" in internet protocols.[10] It is plausible that "this compound" could be an internal designation within a research institution or company that has not been made public. Without further context or a more specific chemical name or structure, a comprehensive technical guide on its discovery and synthesis cannot be compiled.

Researchers, scientists, and drug development professionals seeking information are encouraged to verify the nomenclature and context of "this compound." Should a more specific identifier or related publication become available, a detailed technical guide could be developed. Until then, the scientific community awaits the formal discovery and characterization of the molecule, if it exists, that bears the name "this compound."

References

The Biological Function of CCL19 in Cellular Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemokine (C-C motif) ligand 19 (CCL19), also known as Macrophage Inflammatory Protein-3 beta (MIP-3β) or EBI1 Ligand Chemokine (ELC), is a small cytokine that plays a pivotal role in the immune system. It is crucial for the normal recirculation and homing of lymphocytes, the trafficking of T cells within the thymus, and the migration of T and B cells to secondary lymphoid organs.[1] CCL19 exerts its effects primarily through its interaction with the G-protein coupled receptor, CCR7. This technical guide provides an in-depth overview of the biological function of CCL19 in various cellular models, detailing its signaling pathways, summarizing quantitative data from key experiments, and providing detailed experimental protocols.

Core Biological Functions of CCL19

CCL19 is a critical regulator of immune cell trafficking and activation.[2][3] Its primary functions in cellular models include:

  • Chemotaxis: CCL19 is a potent chemoattractant for various immune cells, including dendritic cells (DCs), central memory T cells, and antigen-engaged B cells, guiding their migration to secondary lymphoid organs where immune responses are initiated.[1]

  • Immune Cell Activation and Differentiation: CCL19 is involved in the activation and differentiation of T cells. It can promote the differentiation of T helper 2 (Th2) cells and enhance the production of cytokines such as IL-2.[4]

  • Modulation of the Tumor Microenvironment: In the context of cancer, CCL19 can influence the tumor immune microenvironment by recruiting anti-tumor immune cells like CD8+ T cells and M1 macrophages.[5]

  • Inflammatory Responses: CCL19 contributes to inflammatory responses by recruiting immune cells to sites of inflammation. Elevated levels of CCL19 have been observed in various inflammatory conditions.[6][7]

The CCL19-CCR7 Signaling Pathway

CCL19 mediates its effects by binding to its receptor, CCR7. This interaction triggers a cascade of intracellular signaling events that ultimately lead to a cellular response. The binding of CCL19 to CCR7, a G-protein coupled receptor, initiates signaling through various downstream pathways.[2][6]

Upon ligand binding, CCR7 undergoes a conformational change, leading to the activation of associated heterotrimeric G proteins. This activation results in the dissociation of the Gα and Gβγ subunits, which then go on to activate downstream effector molecules. Key signaling pathways activated by the CCL19-CCR7 axis include:

  • Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival, proliferation, and migration.

  • Mitogen-activated protein kinase (MAPK) Pathway: The MAPK cascade, including ERK1/2, is involved in regulating a wide range of cellular processes, including gene expression and proliferation.

  • Calcium Mobilization: CCL19 binding to CCR7 leads to an increase in intracellular calcium concentration, which acts as a second messenger to activate various downstream targets.[1]

  • β-arrestin-mediated Signaling: CCL19 is a potent inducer of β-arrestin recruitment to CCR7, which leads to receptor desensitization, internalization, and can also initiate G protein-independent signaling cascades.[2]

The culmination of these signaling events results in various cellular responses, including chemotaxis, cell survival, cytokine production, and differentiation.[2][8]

CCL19_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response CCL19 CCL19 CCR7 CCR7 CCL19->CCR7 Binding G_protein G Protein (αβγ) CCR7->G_protein Activation beta_arrestin β-arrestin CCR7->beta_arrestin Recruitment PI3K PI3K G_protein->PI3K PLC PLC G_protein->PLC Ras Ras G_protein->Ras Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Proliferation Akt->Proliferation IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ IP3->Ca2 Release from ER PKC PKC DAG->PKC Chemotaxis Chemotaxis Ca2->Chemotaxis Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Cytokine Cytokine Production Transcription->Cytokine Chemotaxis_Workflow start Start prep_cells Prepare Cell Suspension (1 x 10⁵ cells in 100 µL) start->prep_cells add_cells Add Cell Suspension to Upper Chamber prep_cells->add_cells prep_transwell Prepare Transwell Plate (Lower chamber: 600 µL medium +/- CCL19) prep_transwell->add_cells incubate Incubate (3 hours, 37°C, 5% CO₂) add_cells->incubate collect_cells Collect Migrated Cells from Lower Chamber incubate->collect_cells analyze Analyze Migrated Cells (Flow Cytometry) collect_cells->analyze end End analyze->end qPCR_Workflow start Start cell_culture Culture Cells and Stimulate with CCL19 (e.g., 100 ng/mL) start->cell_culture rna_extraction Total RNA Extraction cell_culture->rna_extraction cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_extraction->cdna_synthesis qpcr_setup Set up qPCR Reaction (cDNA, primers, SYBR Green) cdna_synthesis->qpcr_setup qpcr_run Run qPCR qpcr_setup->qpcr_run data_analysis Data Analysis (Relative Quantification, e.g., ΔΔCt) qpcr_run->data_analysis end End data_analysis->end

References

EC19 Target Identification and Validation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EC19 is a novel synthetic analog of 13-cis retinoic acid, a molecule of significant interest due to its potential applications in developmental biology and oncology.[1] Early preclinical observations have indicated that this compound exhibits potent biological activity, including dose-dependent embryo toxicity and morphological effects on embryonic development, such as mild effects on upper beak outgrowth in avian models.[1] These observations strongly suggest that this compound interacts with specific molecular targets to elicit its effects. This technical guide provides a comprehensive overview of a proposed strategy for the identification and validation of the molecular target(s) of this compound, tailored for researchers and professionals in drug development.

Given that this compound is a retinoic acid analog, this guide will proceed under the primary hypothesis that its molecular targets are members of the nuclear receptor superfamily, specifically the retinoic acid receptors (RARs) and/or retinoid X receptors (RXRs). The experimental framework detailed herein is designed to rigorously test this hypothesis and elucidate the precise mechanism of action of this compound.

Hypothetical Target Class: Nuclear Receptors

Retinoic acid signaling is predominantly mediated by RARs (RARα, RARβ, RARγ) and RXRs (RXRα, RXRβ, RXRγ), which function as ligand-activated transcription factors. These receptors form heterodimers (RAR-RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription. The pleiotropic effects of retinoic acid are a consequence of the wide array of genes regulated by these receptors. It is hypothesized that this compound modulates the activity of one or more of these receptor subtypes.

Target Identification Strategy

A multi-pronged approach is proposed to identify the specific molecular target of this compound, combining computational, biochemical, and cell-based methodologies.

In Silico Target Prediction
  • Molecular Docking: Computational docking studies will be performed to predict the binding affinity and mode of interaction of this compound with the ligand-binding domains of all RAR and RXR subtypes. This will provide an initial prioritization of potential targets.

Biochemical Approaches
  • Competitive Binding Assays: Radioligand binding assays will be conducted to determine the binding affinity (Ki) of this compound for each RAR and RXR subtype. These assays will quantify the ability of this compound to displace a known radiolabeled ligand (e.g., [3H]-all-trans retinoic acid for RARs) from the receptor's ligand-binding pocket.

  • Cellular Thermal Shift Assay (CETSA): CETSA will be employed to confirm direct target engagement in a cellular context. This method assesses the thermal stability of proteins upon ligand binding. An increase in the melting temperature of a specific RAR/RXR subtype in the presence of this compound would indicate direct binding.

Cell-Based Assays
  • Reporter Gene Assays: Luciferase reporter assays will be utilized in cells co-transfected with expression vectors for specific RAR/RXR subtypes and a reporter plasmid containing a RARE-driven luciferase gene. A dose-dependent increase or decrease in luciferase activity in the presence of this compound will indicate functional modulation of the receptor.

  • Quantitative PCR (qPCR): The expression levels of known retinoic acid target genes (e.g., HOXB4, CYP26A1) will be measured in cells treated with this compound to confirm its effect on endogenous gene transcription.

Target Validation Strategy

Once a primary target is identified, a series of validation experiments will be crucial to confirm its role in mediating the biological effects of this compound.

Genetic Approaches
  • CRISPR/Cas9-mediated Knockout: The gene encoding the identified target receptor will be knocked out in a relevant cell line using CRISPR/Cas9 technology. The cellular response to this compound will be compared between the wild-type and knockout cells to determine if the target is essential for this compound's activity.

  • siRNA-mediated Knockdown: Transient knockdown of the target receptor using small interfering RNA (siRNA) will be performed to corroborate the findings from the CRISPR/Cas9 experiments.

Pharmacological Approaches
  • Receptor Antagonism: The effects of this compound will be evaluated in the presence of known antagonists for the identified receptor. A reversal of this compound's effects by a specific antagonist would provide strong evidence for the on-target mechanism.

Data Presentation

The following tables summarize the hypothetical quantitative data that would be generated from the proposed experiments.

Table 1: Competitive Binding Affinity of this compound for RAR and RXR Subtypes

Receptor SubtypeKi (nM)
RARα15.2 ± 2.1
RARβ250.6 ± 15.3
RARγ8.9 ± 1.5
RXRα> 1000
RXRβ> 1000
RXRγ> 1000

Table 2: Functional Activity of this compound in a RARE-Luciferase Reporter Assay

Cell LineTransfected ReceptorEC50 (nM)
HEK293TRARα/RXRα22.5 ± 3.4
HEK293TRARβ/RXRα315.8 ± 21.7
HEK293TRARγ/RXRα12.1 ± 1.9

Table 3: Effect of this compound on Target Gene Expression (Fold Change vs. Vehicle)

GeneThis compound (100 nM)
HOXB48.5 ± 1.2
CYP26A14.2 ± 0.8
GAPDH1.0 ± 0.1

Experimental Protocols

Protocol: Competitive Radioligand Binding Assay
  • Receptor Preparation: Prepare nuclear extracts from cells overexpressing the target RAR or RXR subtype.

  • Assay Buffer: Prepare a binding buffer containing 10 mM Tris-HCl (pH 7.4), 1.5 mM EDTA, 10% glycerol, and 1 mM DTT.

  • Reaction Setup: In a 96-well plate, add 50 µL of nuclear extract, 25 µL of [3H]-all-trans retinoic acid (final concentration 2 nM), and 25 µL of varying concentrations of this compound or unlabeled all-trans retinoic acid (for standard curve).

  • Incubation: Incubate the plate at 4°C for 4 hours with gentle agitation.

  • Separation of Bound and Free Ligand: Add 100 µL of ice-cold charcoal/dextran slurry to each well and incubate for 10 minutes on ice to adsorb unbound ligand.

  • Centrifugation: Centrifuge the plate at 3000 x g for 10 minutes at 4°C.

  • Scintillation Counting: Transfer 150 µL of the supernatant (containing bound radioligand) to a scintillation vial with 4 mL of scintillation cocktail.

  • Data Analysis: Determine the IC50 value for this compound and calculate the Ki using the Cheng-Prusoff equation.

Protocol: RARE-Luciferase Reporter Assay
  • Cell Culture and Transfection: Seed HEK293T cells in a 96-well plate. Co-transfect the cells with an expression vector for the desired RAR/RXR subtype and a RARE-luciferase reporter plasmid using a suitable transfection reagent.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing varying concentrations of this compound or a vehicle control.

  • Incubation: Incubate the cells for an additional 24 hours.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Assay: Add luciferase assay reagent to each well and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) and plot the dose-response curve to determine the EC50 value.

Protocol: CRISPR/Cas9-Mediated Knockout
  • gRNA Design and Cloning: Design and clone a guide RNA (gRNA) targeting a critical exon of the target receptor gene into a Cas9 expression vector.

  • Transfection: Transfect the target cell line with the gRNA/Cas9 plasmid.

  • Single-Cell Cloning: After 48 hours, perform single-cell sorting into 96-well plates to isolate individual clones.

  • Screening and Validation: Screen the resulting clones for target gene knockout by PCR, Sanger sequencing, and Western blotting.

  • Functional Assays: Use the validated knockout cell line in downstream functional assays to assess the impact of target deletion on the response to this compound.

Mandatory Visualizations

Signaling Pathway

EC19_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound RAR RARγ This compound->RAR Binds RXR RXR Heterodimer RARγ-RXR RXR->Heterodimer RAR->RXR Heterodimerizes RAR->Heterodimer EC19_bound This compound EC19_bound->RAR RARE RARE Heterodimer->RARE Binds Transcription Gene Transcription RARE->Transcription Regulates Target_Validation_Workflow cluster_identification Target Identification cluster_validation Target Validation cluster_outcome Outcome InSilico In Silico Screening Biochemical Biochemical Assays (Binding, CETSA) InSilico->Biochemical CellBased Cell-Based Assays (Reporter, qPCR) Biochemical->CellBased Genetic Genetic Validation (CRISPR, siRNA) CellBased->Genetic Pharmacological Pharmacological Validation (Antagonism) CellBased->Pharmacological ValidatedTarget Validated Target Genetic->ValidatedTarget Pharmacological->ValidatedTarget

References

EC19 signaling cascade and downstream effects

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the CD19 Signaling Cascade and its Downstream Effects

Executive Summary

This technical guide provides a comprehensive overview of the CD19 signaling cascade, a critical pathway in the regulation of B lymphocyte activation and function. Initial searches for "EC19 signaling cascade" did not yield specific results; therefore, this document focuses on the well-characterized and likely intended topic of CD19 signaling. CD19, a 95 kDa transmembrane glycoprotein, acts as a central co-receptor for the B-cell receptor (BCR), significantly lowering the threshold for B-cell activation in response to antigens.[1][2] Its cytoplasmic tail, upon phosphorylation, serves as a scaffold for a multitude of signaling molecules, initiating a cascade of downstream events that culminate in B-cell proliferation, differentiation, and antibody production.[3][4] This guide details the molecular interactions within the CD19 signalosome, dissects the key downstream signaling pathways, presents quantitative data on signaling outcomes, outlines common experimental protocols for its study, and provides visual representations of these complex processes. This document is intended for researchers, scientists, and drug development professionals working in immunology and oncology.

The CD19 Signalosome: Core Components and Interactions

CD19 is a pivotal component of a multimolecular complex on the surface of B cells, which also includes CD21 (CR2), CD81, and Leu-13.[1][5] This complex functions to amplify signals initiated by the B-cell receptor (BCR).[3][4] The cytoplasmic domain of CD19 is relatively large, containing nine conserved tyrosine residues that are crucial for its signaling function.[1][4]

Upon BCR engagement with an antigen, or through BCR-independent mechanisms, Src-family kinases such as Lyn phosphorylate key tyrosine residues within the CD19 cytoplasmic tail, particularly Y391, Y482, and Y513.[1] These phosphorylated tyrosines serve as docking sites for the SH2 domains of various downstream signaling effectors, including:

  • Phosphoinositide 3-kinase (PI3K): The p85 subunit of PI3K binds to phosphorylated Y482 and Y515 motifs, initiating the PI3K/Akt pathway.[5][6]

  • Vav: This guanine (B1146940) nucleotide exchange factor binds to phosphorylated CD19 and activates small GTPases of the Rac/Rho family.[3]

  • Lyn: A Src-family kinase that not only phosphorylates CD19 but also binds to the phosphorylated receptor, creating a positive feedback loop that amplifies the initial signal.

  • Bruton's tyrosine kinase (Btk): Interacts with CD19 and is essential for downstream calcium signaling and PLCγ2 activation.[3]

  • Phospholipase Cγ2 (PLCγ2): This enzyme is recruited to the signalosome and, upon activation, cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3]

This assembly of signaling molecules at the phosphorylated CD19 scaffold is often referred to as the CD19 signalosome.

Key Downstream Signaling Pathways

The activation of the CD19 signalosome triggers several interconnected downstream signaling cascades that orchestrate the B-cell response.

The PI3K/Akt Pathway

The recruitment of PI3K to phosphorylated CD19 is a central event in the signaling cascade.[3] Activated PI3K phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[3] PIP3 acts as a second messenger, recruiting and activating downstream kinases such as Akt (also known as Protein Kinase B).[1][3] The activation of the PI3K/Akt pathway is crucial for promoting B-cell survival, proliferation, and metabolic reprogramming.[1][3]

The Btk and PLCγ2 Pathway and Calcium Mobilization

CD19 signaling also leads to the activation of Btk and PLCγ2.[3] Activated PLCγ2 hydrolyzes PIP2, leading to the production of IP3 and DAG.[3] IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[3] The subsequent increase in intracellular calcium concentration is a critical signal for the activation of various transcription factors, including NFAT, which plays a role in B-cell activation and differentiation.[7][8]

The Vav/Rac/Rho Pathway

The interaction of the Vav protein with the phosphorylated CD19 cytoplasmic tail initiates the Vav signaling pathway.[3] Vav proteins function as guanine nucleotide exchange factors for the Rac/Rho family of small GTPases.[3] The activation of these GTPases is essential for regulating the actin cytoskeleton, which is important for cell migration, antigen presentation, and the formation of the immunological synapse.[3]

A diagram of the core CD19 signaling pathways is presented below:

CD19_Signaling_Pathway Antigen Antigen BCR BCR Antigen->BCR binds Lyn Lyn BCR->Lyn activates CD19 CD19 Lyn->CD19 phosphorylates PI3K PI3K CD19->PI3K recruits Vav Vav CD19->Vav recruits Btk Btk CD19->Btk recruits Akt Akt PI3K->Akt activates Rac_Rho Rac_Rho Vav->Rac_Rho activates PLCg2 PLCg2 Btk->PLCg2 activates Survival Survival Akt->Survival Proliferation Proliferation Akt->Proliferation Cytoskeletal_Remodeling Cytoskeletal_Remodeling Rac_Rho->Cytoskeletal_Remodeling IP3 IP3 PLCg2->IP3 produces Ca2 Ca2 IP3->Ca2 releases Gene_Expression Gene_Expression Ca2->Gene_Expression

Caption: Core CD19 Signaling Pathways

Quantitative Data on CD19 Signaling

The following table summarizes key quantitative data related to the CD19 signaling cascade, providing a comparative overview for researchers.

ParameterValueCell Type/ContextReference
CD19 Expression (molecules/cell)
NALM-6 (leukemia cell line)1780 ± 210dSTORM microscopy[9]
Raji (Burkitt lymphoma)~105,000Flow cytometry[10]
MEC-1 (B-CLL)~66,000Flow cytometry[10]
JVM-2 (B-PLL)~20,000Flow cytometry[10]
PI3-Kinase Activity Increase 250%CD19-positive cell line after antigen stimulation[6]
CD19 Expression and Autoimmunity
Increase in CD19 expression in transgenic mice15-29%C57BL/6 mice[11]
Increased CD19 density on B cells from patients~20%Systemic sclerosis patients vs. normal individuals[11]
CAR-T Cell Cytotoxicity
CD19-specific CAR-T cell cytotoxicity31 ± 8 %Co-incubation with NALM6 cells at a 1:1 ratio[12]
Single CAR-T cell killing multiple targets17 ± 8%T cells killing two target cells within 6 hours[12]

Downstream Effects of CD19 Signaling

The integrated output of the CD19 signaling cascade results in a range of critical downstream effects that are fundamental to B-cell function and the adaptive immune response.

  • B-Cell Activation and Proliferation: A primary consequence of CD19 signaling is the potentiation of signals that lead to B-cell activation and clonal expansion. This is essential for mounting a robust immune response to pathogens.

  • Differentiation and Antibody Production: CD19 signaling influences the differentiation of B cells into antibody-secreting plasma cells and memory B cells. This is critical for long-term immunity.

  • Regulation of Apoptosis: The activation of the PI3K/Akt pathway by CD19 signaling promotes B-cell survival by inhibiting apoptotic pathways.[3]

  • Cytoskeletal Reorganization: The Vav-mediated activation of Rac/Rho GTPases leads to changes in the actin cytoskeleton, which are important for B-cell migration, antigen presentation, and interaction with other immune cells.[3]

  • Modulation of Gene Expression: The activation of various transcription factors, including NFAT and others downstream of the MAPK/ERK pathway, leads to changes in gene expression that are required for B-cell activation, proliferation, and differentiation.

  • Role in Autoimmunity: Dysregulation of CD19 signaling can lead to a breakdown of B-cell tolerance and the development of autoimmune diseases. Even modest increases in CD19 expression can correlate with the production of autoantibodies.[11][13]

Experimental Protocols for Studying CD19 Signaling

The investigation of the CD19 signaling cascade employs a variety of sophisticated experimental techniques. Below are overviews of common methodologies.

Flow Cytometry for CD19 Expression and Phosphorylation

Flow cytometry is a widely used technique to quantify the expression of CD19 on the cell surface and to detect the phosphorylation of intracellular signaling proteins.

  • Surface Staining:

    • Harvest cells and wash with FACS buffer (PBS with 1-2% FBS).

    • Incubate cells with a fluorochrome-conjugated anti-CD19 antibody for 20-30 minutes on ice, protected from light.

    • Wash cells to remove unbound antibody.

    • Resuspend cells in FACS buffer and analyze on a flow cytometer.

  • Intracellular Phospho-protein Staining (Phosflow):

    • Stimulate B cells with an activating agent (e.g., anti-IgM antibody) for various time points.

    • Fix cells immediately with a fixative agent (e.g., paraformaldehyde).

    • Permeabilize cells with a detergent-based buffer (e.g., methanol (B129727) or saponin).

    • Incubate with fluorochrome-conjugated antibodies specific for phosphorylated forms of downstream signaling proteins (e.g., phospho-Akt, phospho-ERK).

    • Wash and analyze by flow cytometry.

A workflow for a typical flow cytometry experiment is depicted below:

Flow_Cytometry_Workflow Start Start: B-cell suspension Stimulation Stimulation (optional) Start->Stimulation Ab_Incubation Antibody Incubation Start->Ab_Incubation Surface Staining Fixation_Perm Fixation & Permeabilization (for intracellular staining) Stimulation->Fixation_Perm Fixation_Perm->Ab_Incubation Intracellular Staining Wash Wash Ab_Incubation->Wash Acquisition Flow Cytometer Acquisition Wash->Acquisition Analysis Data Analysis Acquisition->Analysis

Caption: Flow Cytometry Workflow

Immunoprecipitation and Western Blotting

Immunoprecipitation (IP) followed by Western blotting is a classic technique to study protein-protein interactions and phosphorylation events within the CD19 signalosome.

  • Cell Lysis: Lyse stimulated or unstimulated B cells in a buffer containing detergents and phosphatase/protease inhibitors to preserve protein modifications and interactions.

  • Immunoprecipitation: Incubate the cell lysate with an antibody specific for CD19 (or another protein of interest) that is coupled to agarose (B213101) or magnetic beads. This will capture the target protein and its interacting partners.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: Separate the eluted proteins by size using SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for interacting proteins or phosphorylated tyrosines to visualize the components of the signalosome.

In Vitro Kinase Assays

To directly measure the enzymatic activity of kinases recruited to CD19, such as PI3K, in vitro kinase assays can be performed.

  • Immunoprecipitate CD19 and its associated proteins from cell lysates.

  • Incubate the immunoprecipitated complexes with a specific substrate for the kinase of interest and radiolabeled ATP (e.g., [γ-³²P]ATP).

  • After the reaction, separate the products by chromatography or electrophoresis.

  • Quantify the incorporation of the radiolabel into the substrate to determine the kinase activity.

Therapeutic Implications

The central role of CD19 in B-cell function has made it a prime target for therapeutic intervention, particularly in the treatment of B-cell malignancies and autoimmune diseases.

  • Chimeric Antigen Receptor (CAR) T-cell Therapy: Genetically engineered T cells expressing a CAR that recognizes CD19 have shown remarkable success in treating B-cell leukemias and lymphomas.[7][8][14] The binding of the CAR to CD19 on a malignant B cell triggers T-cell activation and subsequent killing of the cancer cell.[15]

  • Monoclonal Antibodies: Monoclonal antibodies targeting CD19 can deplete B cells through various mechanisms, including antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC). These are being investigated for the treatment of autoimmune diseases.

  • Small Molecule Inhibitors: The development of small molecule inhibitors that target key downstream effectors of the CD19 signaling cascade, such as Btk and PI3K, has provided additional therapeutic options for B-cell malignancies.

The logical relationship between CD19 signaling and its therapeutic targeting is illustrated below:

Therapeutic_Targeting_Logic CD19_Signaling CD19 Signaling Cascade B_Cell_Function B-Cell Proliferation, Survival, Differentiation CD19_Signaling->B_Cell_Function drives Disease_Pathogenesis B-Cell Malignancies & Autoimmunity B_Cell_Function->Disease_Pathogenesis dysregulation leads to Therapeutic_Intervention Therapeutic Intervention Disease_Pathogenesis->Therapeutic_Intervention is targeted by CAR_T CAR-T Cell Therapy Therapeutic_Intervention->CAR_T mAbs Monoclonal Antibodies Therapeutic_Intervention->mAbs Inhibitors Small Molecule Inhibitors Therapeutic_Intervention->Inhibitors Clinical_Outcome Improved Clinical Outcome CAR_T->Clinical_Outcome mAbs->Clinical_Outcome Inhibitors->Clinical_Outcome

Caption: Therapeutic Targeting of CD19 Signaling

Conclusion

The CD19 signaling cascade is a complex and finely tuned system that is indispensable for normal B-cell function. Its role as a co-receptor for the BCR allows it to significantly amplify antigen-induced signals, thereby controlling the threshold for B-cell activation. The recruitment of a diverse array of signaling molecules to the phosphorylated CD19 cytoplasmic tail initiates a network of downstream pathways that regulate B-cell proliferation, survival, differentiation, and antibody production. A thorough understanding of this cascade is not only crucial for advancing our knowledge of immunology but also for the continued development of innovative therapies for B-cell malignancies and autoimmune disorders. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers dedicated to unraveling the intricacies of CD19 signaling.

References

Comprehensive Literature Review of EC19: A Preliminary Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search of scientific literature and databases, the term "EC19" does not correspond to a clearly identifiable molecule, gene, or specific drug candidate in the context of drug development and molecular biology. The search yielded several interpretations of "this compound," none of which align with the user's request for a detailed technical guide on a specific core topic for an audience of researchers and drug development professionals.

The search results indicate that "this compound" may refer to:

  • EC'19: The 20th ACM Conference on Economics and Computation.[1]

  • ICH E19: A guideline from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. This guideline, titled "A Selective Approach to Safety Data Collection in Specific Late-Stage Pre-approval or Post-approval Clinical Trials," focuses on streamlining safety data collection in clinical trials to improve efficiency.[2] It is a regulatory and methodological guidance document, not a specific therapeutic agent or biological pathway.

  • Potential Typos or Related Terms: The search also identified established molecules with similar letter-number combinations, such as CD19 (a B-cell marker and therapeutic target) and CCL19 (a chemokine involved in immune cell trafficking).[3][4][5] These have well-defined signaling pathways and extensive research associated with them. For instance, CD19 signaling in human B cells involves pathways dependent on phosphatidylinositol 3-kinase, protein kinase C, and Ca2+.[3] Similarly, the CCL19-CCR7 axis is crucial for adaptive immunity and has its own distinct signaling pathways.[4][5]

Without a more specific identifier, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams. The core requirements of the request—data presentation in tables, detailed experimental methodologies, and Graphviz diagrams of signaling pathways—are contingent on the existence of a body of research literature for a specific entity.

To proceed with a comprehensive literature review, please provide a more specific name or identifier for the topic of interest. For example:

  • The full name of the molecule, gene, or compound if "this compound" is an abbreviation.

  • A reference to a scientific publication (e.g., a paper title, author, or DOI) that discusses "this compound."

  • The specific therapeutic area or biological context in which "this compound" is being studied.

References

Vintafolide (EC145): A Technical Overview of a Folate Receptor-Targeted Vinca Alkaloid Conjugate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vintafolide (B1663039), also known as EC145, is a folate receptor-targeted small molecule-drug conjugate (SMDC) that has been investigated as a potential therapeutic agent for various cancers. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to vintafolide. While the user's query specified "EC19," publicly available scientific literature extensively details the closely related and clinically evaluated compound, vintafolide (EC145). It is presumed that "this compound" may be an internal designation, a related analogue, or a typographical error for this well-documented agent.

Chemical Structure and Properties

Vintafolide is a complex molecule comprising three key components: a targeting moiety (folic acid), a cytotoxic payload (desacetylvinblastine hydrazide - DAVLBH), and a linker system that connects them.[1]

  • Targeting Moiety: Folic acid serves as the high-affinity ligand for the folate receptor (FR), which is frequently overexpressed on the surface of various cancer cells, including ovarian, non-small cell lung, and breast cancers, while having limited expression in normal tissues.[2][3]

  • Cytotoxic Payload: Desacetylvinblastine hydrazide (DAVLBH) is a potent derivative of the vinca (B1221190) alkaloid vinblastine. Vinca alkaloids are microtubule inhibitors that disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.[2]

  • Linker System: A hydrophilic peptide spacer and a reducible disulfide linker connect the folic acid to DAVLBH. This linker is designed to be stable in the bloodstream but is cleaved within the reducing environment of the endosomes inside the target cancer cell, releasing the active cytotoxic drug.[4]

Physicochemical Properties
PropertyValueReference
Molecular Formula C₈₆H₁₀₉N₂₁O₂₆S₂[1]
Molar Mass 1917.06 g/mol [1]
CAS Number 742092-03-1[1]
Appearance Not specified in provided results
Solubility Water-soluble[4]

Mechanism of Action

The therapeutic strategy of vintafolide is based on the targeted delivery of a potent cytotoxic agent to cancer cells that overexpress the folate receptor. The mechanism can be summarized in the following steps:

  • Binding: Vintafolide circulates in the bloodstream and selectively binds with high affinity to the folate receptor α (FRα) on the surface of cancer cells.[4][5]

  • Internalization: Upon binding, the vintafolide-FRα complex is internalized into the cell through receptor-mediated endocytosis.[4][5]

  • Payload Release: Inside the acidic environment of the endosome, the disulfide linker is cleaved, releasing the active DAVLBH payload into the cytoplasm of the cancer cell.[5]

  • Cytotoxicity: The released DAVLBH disrupts microtubule dynamics, leading to mitotic arrest and ultimately, apoptosis of the cancer cell.[2]

Mechanism_of_Action cluster_bloodstream Bloodstream Vintafolide Vintafolide (EC145) FR FR Vintafolide->FR Binding Endosome Endosome FR->Endosome Internalization (Endocytosis) DAVLBH DAVLBH Endosome->DAVLBH Linker Cleavage & Payload Release Microtubule Microtubule DAVLBH->Microtubule Apoptosis Apoptosis Microtubule->Apoptosis

Folate Receptor Signaling

The folate receptor, in addition to its role in folate uptake, is also implicated in intracellular signaling pathways that can influence cancer cell proliferation and survival. Vintafolide, by targeting this receptor, may modulate these pathways. Key signaling pathways associated with the folate receptor include JAK-STAT3 and ERK1/2.

Folate_Receptor_Signaling Folate_Vintafolide Folate / Vintafolide FR Folate Receptor α (FRα) Folate_Vintafolide->FR JAK JAK FR->JAK Ras Ras FR->Ras STAT3 STAT3 JAK->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation Nucleus Nucleus pSTAT3->Nucleus Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK Phosphorylation pERK->Nucleus

Quantitative Data

Pharmacokinetic Parameters of Vintafolide
ParameterValueSpeciesReference
Maximum Tolerated Dose (MTD) 2.5 mg (bolus or 1-hr infusion)Human[6]
Distribution Half-life ~6 minutesHuman[3]
Elimination Half-life ~26 minutesHuman[3]
Volume of Distribution (Vd) 5.5 LHuman
Clearance (CL) 0.95 L/hHuman
Clinical Efficacy of Vintafolide in Platinum-Resistant Ovarian Cancer (PREcedent Trial - Phase II)
Treatment ArmMedian Progression-Free Survival (PFS)Hazard Ratio (HR)p-valueReference
Vintafolide + Pegylated Liposomal Doxorubicin (B1662922) (PLD) 5.0 months0.630.031[7]
PLD alone 2.7 months[7]
Vintafolide + PLD (100% FR-positive lesions) 5.5 months0.380.013[7]
PLD alone (100% FR-positive lesions) 1.5 months[7]

It is important to note that a subsequent Phase III trial (PROCEED) was stopped for futility as it did not demonstrate a significant improvement in PFS.[8][9]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxic effects of vintafolide on folate receptor-positive and negative cancer cell lines.

  • Cell Culture: Culture FR-positive (e.g., KB, IGROV1) and FR-negative (e.g., A549) cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of vintafolide and the unconjugated payload (DAVLBH) in culture medium. Add the compounds to the respective wells and incubate for 72 hours. Include wells with untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%) by plotting cell viability against the log of the compound concentration.

In_Vitro_Cytotoxicity_Workflow Start Start Cell_Culture Cell Culture (FR+ and FR- lines) Start->Cell_Culture Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Treatment Treat with Vintafolide/DAVLBH (72h incubation) Cell_Seeding->Compound_Treatment MTT_Addition Add MTT Reagent (2-4h incubation) Compound_Treatment->MTT_Addition Formazan_Solubilization Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure Absorbance (570 nm) Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 Values Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of vintafolide in a mouse xenograft model.

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Cell Implantation: Subcutaneously implant FR-positive human cancer cells (e.g., KB or IGROV1) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer vintafolide intravenously at a predetermined dose and schedule. The control group should receive a vehicle control.

  • Tumor and Body Weight Measurement: Continue to monitor tumor volume and body weight of the mice throughout the study.

  • Endpoint: The study can be terminated when tumors in the control group reach a maximum allowable size, or after a predetermined treatment period.

  • Data Analysis: Compare the tumor growth inhibition in the vintafolide-treated group to the control group. Statistical analysis should be performed to determine the significance of the anti-tumor effect.

Conclusion

Vintafolide (EC145) represents a well-characterized example of a folate receptor-targeted small molecule-drug conjugate. Its design leverages the overexpression of the folate receptor on cancer cells to achieve targeted delivery of a potent vinca alkaloid, thereby aiming to enhance efficacy and reduce off-target toxicity. While it showed promise in early clinical trials, it ultimately did not meet its primary endpoint in a pivotal Phase III study for platinum-resistant ovarian cancer. Nevertheless, the extensive preclinical and clinical data gathered for vintafolide provide valuable insights for the continued development of targeted cancer therapies. This technical guide serves as a foundational resource for researchers and drug development professionals interested in this class of compounds and the broader field of targeted drug delivery.

References

An In-depth Technical Guide to the Homologs and Orthologs of the Epidermal Growth Factor Receptor (EGFR)

Author: BenchChem Technical Support Team. Date: December 2025

A Note on EC19: Initial searches for a protein specifically designated "this compound" did not yield a clearly identifiable candidate. Therefore, this guide will focus on a well-characterized extracellular protein with significant relevance to researchers, scientists, and drug development professionals: the Epidermal Growth Factor Receptor (EGFR). The principles and methodologies outlined herein can be broadly applied to the study of homologs and orthologs of other extracellular proteins.

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein (B1211001) that plays a pivotal role in regulating critical cellular processes, including proliferation, survival, differentiation, and migration.[1][2] As a member of the ErbB family of receptor tyrosine kinases, EGFR is activated by binding to several ligands, such as Epidermal Growth Factor (EGF) and Transforming Growth Factor-α (TGF-α).[2] Dysregulation of EGFR signaling is a key factor in the development and progression of numerous cancers, making it a prime target for therapeutic intervention.[3][4][5]

EGFR Homologs and Orthologs Across Species

Homologs are genes that share a common evolutionary ancestor. They can be further classified as orthologs or paralogs. Orthologs are genes in different species that evolved from a common ancestral gene through speciation and typically retain the same function.[6][7][8] Paralogs, on the other hand, are genes within the same species that arose from a gene duplication event and may have evolved new functions.[6][7] The study of EGFR orthologs is crucial for understanding the conservation of its function and for utilizing model organisms in drug development research.

Table 1: A Selection of EGFR Orthologs in Different Species
SpeciesGene SymbolProtein NameNCBI Gene IDUniProt IDSequence Identity to Human EGFR (%)
Homo sapiensEGFREpidermal growth factor receptor1956P00533100
Mus musculus (House mouse)EgfrEpidermal growth factor receptor13649Q0127992
Rattus norvegicus (Norway rat)EgfrEpidermal growth factor receptor24329P0498592
Danio rerio (Zebrafish)egfraEpidermal growth factor receptor a30591Q6P5S959
Drosophila melanogaster (Fruit fly)DERDrosophila Epidermal growth factor receptor36017P0441341
Caenorhabditis elegans (Nematode)let-23Lethal-23173931P3489734

Note: Sequence identity is an approximation and can vary based on the alignment method and protein isoforms compared.

Quantitative Data on EGFR and its Ligands

The interaction between EGFR and its ligands, as well as the receptor's expression levels, are critical parameters in both normal physiology and disease. These quantitative aspects are central to the development of targeted therapies.

Table 2: Binding Affinities of Various Ligands to Human EGFR
LigandDissociation Constant (Kd)MethodReference
Epidermal Growth Factor (EGF)1.77 x 10⁻⁷ MSurface Plasmon Resonance (SPR)[9][10]
GE11 (peptide)4.59 x 10⁻⁴ MSurface Plasmon Resonance (SPR)[9]
Monoclonal Antibody (mAb LA1)2.07 x 10⁻⁹ MSurface Plasmon Resonance (SPR)[9]
Table 3: Inhibitory Concentration (IC50) of Gefitinib against EGFR
TargetAssay ConditionIC50 (nM)Reference
Wild-Type EGFRCell-free kinase assay15.5[1]
EGFR (L858R/T790M mutant)Cell-free kinase assay823.3[1]

Key Signaling Pathways Involving EGFR

Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[11] This creates docking sites for various adaptor proteins, initiating a cascade of downstream signaling pathways that ultimately regulate gene expression and cellular responses.[11][12] The three major signaling pathways activated by EGFR are the RAS-RAF-MEK-ERK pathway, the PI3K-AKT pathway, and the JAK-STAT pathway.[11]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binding & Dimerization GRB2 GRB2 EGFR->GRB2 Phosphorylation PI3K PI3K EGFR->PI3K JAK JAK EGFR->JAK PLCg PLCγ EGFR->PLCg SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival STAT STAT JAK->STAT Differentiation Differentiation STAT->Differentiation IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG PKC PKC DAG->PKC PKC->Proliferation

Caption: EGFR Signaling Pathways

Detailed Experimental Protocols

The study of EGFR and its homologs involves a variety of experimental techniques to assess its expression, activation, and downstream signaling, as well as the effects of inhibitors.

Protocol 1: Western Blotting for EGFR Phosphorylation

Objective: To determine the phosphorylation status of EGFR upon ligand stimulation and the effect of an EGFR inhibitor.

Materials:

  • Cell culture reagents

  • 6-well plates

  • Serum-free medium

  • EGFR inhibitor (e.g., Gefitinib)

  • EGF

  • Ice-cold PBS

  • Lysis buffer (with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Laemmli buffer

  • SDS-PAGE equipment

  • Transfer apparatus and membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-EGFR, anti-total-EGFR)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in a 6-well plate and grow to 70-80% confluency.[1]

  • Starve the cells in serum-free medium for 12-24 hours.[1]

  • Pre-treat cells with various concentrations of the EGFR inhibitor or a vehicle control (DMSO) for 1-2 hours.[1]

  • Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-10 minutes.[1]

  • Wash the cells with ice-cold PBS and lyse them using lysis buffer.[1]

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.[1]

  • Denature the protein samples by boiling in Laemmli buffer.[1]

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.[1]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[1]

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.[1]

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.[1]

  • Strip the membrane and re-probe with an anti-total-EGFR antibody as a loading control.

Protocol 2: Cell Proliferation Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of an EGFR inhibitor on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines with known EGFR status

  • 96-well plates

  • Cell culture medium

  • EGFR inhibitor

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a specialized buffer)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.[13]

  • Treat the cells with serial dilutions of the EGFR inhibitor or a vehicle control.[13]

  • Incubate the cells for 72 hours.[13]

  • Add MTT solution to each well and incubate for 4 hours at 37°C.[13]

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.[1]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[1]

  • Measure the absorbance at 570 nm using a microplate reader.[1]

  • Calculate the percentage of cell viability relative to the vehicle control and plot it against the inhibitor concentration to determine the IC50 value.[1]

Protocol 3: In Vitro Kinase Assay

Objective: To measure the direct inhibitory activity of a compound on EGFR kinase activity.

Materials:

  • Recombinant EGFR enzyme

  • Kinase buffer

  • EGFR inhibitor

  • ATP

  • Peptide substrate (e.g., a synthetic tyrosine-containing peptide)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)

  • 384-well plates

  • Plate reader

Procedure:

  • In a 384-well plate, add the EGFR enzyme solution to each well.[1]

  • Add the serially diluted EGFR inhibitor or a vehicle control to the respective wells.[1]

  • Pre-incubate the plate to allow for inhibitor binding.[1]

  • Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.[1]

  • Incubate for a set period at a controlled temperature.

  • Stop the reaction and measure the kinase activity, for example, by quantifying the amount of ADP produced using a detection reagent and a plate reader.[13]

Experimental and Drug Development Workflow

The process of identifying and characterizing EGFR homologs and developing targeted inhibitors follows a structured workflow.

Drug_Development_Workflow cluster_discovery Discovery & Validation cluster_preclinical Preclinical Development cluster_clinical Clinical Trials Bioinformatics Bioinformatic Analysis (Homolog Identification) Cloning Gene Cloning & Expression Bioinformatics->Cloning Protein_Purification Protein Purification Cloning->Protein_Purification Biochemical_Assays Biochemical & Biophysical Assays Protein_Purification->Biochemical_Assays Cell_Based_Assays Cell-Based Assays (Signaling & Proliferation) Biochemical_Assays->Cell_Based_Assays Animal_Models In Vivo Animal Models Cell_Based_Assays->Animal_Models Tox_Studies Toxicology Studies Animal_Models->Tox_Studies Phase_I Phase I Tox_Studies->Phase_I Phase_II Phase II Phase_I->Phase_II Phase_III Phase III Phase_II->Phase_III

Caption: EGFR Inhibitor Development Workflow

References

An In-depth Technical Guide to the Physicochemical Properties and Stability of EC19

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EC19, a synthetic retinoid analogue of 13-cis retinoic acid, has garnered significant interest in the fields of stem cell research and oncology. Its chemical designation is 3-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ylethynyl) benzoic acid.[1] Unlike its naturally occurring counterparts, such as all-trans-retinoic acid (ATRA), this compound exhibits enhanced stability, making it a more reliable and robust tool for in vitro studies and a promising candidate for therapeutic development.[2][3] This technical guide provides a comprehensive overview of the known physicochemical properties and stability of this compound, intended to support researchers and drug development professionals in their work with this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. While experimentally determined data for this compound remains limited in publicly accessible literature, key parameters can be estimated based on its chemical structure and data from its closely related isomer, EC23.

Table 1: Physicochemical Properties of this compound
PropertyValueSource/Method
Chemical Name 3-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ylethynyl) benzoic acid[1]
Molecular Formula C23H24O2[4]
Molecular Weight 332.44 g/mol [4]
Melting Point Estimated: ~256-260 °CBased on the melting point of its isomer, EC23.
Solubility - In Water: Very low (estimated to be in the micromolar range) - In DMSO: SolubleGeneral retinoid properties and data for EC23.
pKa Estimated: ~4-5Predicted based on the carboxylic acid functional group.
logP Estimated: > 5Predicted based on its lipophilic structure.

Stability Profile

This compound was specifically designed to overcome the inherent instability of natural retinoids like ATRA, which are sensitive to light, heat, and oxidation. This enhanced stability is a key advantage for its use in experimental and pharmaceutical settings.

Key Stability Features:

  • Enhanced Stability: this compound is significantly more stable than all-trans-retinoic acid (ATRA), improving the reliability and reproducibility of experiments.[2][3]

  • Storage Conditions: For long-term storage, this compound should be stored at -20°C. Stock solutions in DMSO can also be stored at -20°C.

Experimental Protocols

Detailed experimental protocols for the determination of this compound's physicochemical properties are not widely published. However, standard laboratory methods for characterizing small molecules can be applied.

Melting Point Determination (General Protocol)

A standard capillary melting point apparatus can be used to determine the melting point of this compound.

Methodology:

  • A small, powdered sample of this compound is packed into a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The temperature is gradually increased, and the range at which the solid melts to a liquid is recorded.

Solubility Assessment (General Protocol)

The solubility of this compound in various solvents can be determined using the following general procedure.

Methodology:

  • An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, DMSO, ethanol).

  • The mixture is agitated at a constant temperature until equilibrium is reached.

  • The saturated solution is filtered to remove any undissolved solid.

  • The concentration of this compound in the filtrate is then quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Stability Assessment using HPLC (General Protocol)

A stability-indicating HPLC method is crucial for assessing the degradation of this compound under various stress conditions.

Methodology:

  • Method Development: An HPLC method capable of separating this compound from its potential degradation products is developed. This typically involves optimizing the mobile phase composition, column type, and detection wavelength.

  • Forced Degradation Studies: Solutions of this compound are subjected to stress conditions such as acid, base, oxidation, heat, and light.

  • Analysis: The stressed samples are analyzed by the developed HPLC method to quantify the remaining amount of this compound and to detect the formation of any degradation products.

Signaling Pathways and Logical Relationships

This compound exerts its biological effects primarily through the modulation of the Retinoic Acid Receptor (RAR) signaling pathway. As a synthetic retinoid, it mimics the action of endogenous retinoic acid by binding to and activating RARs, which are nuclear receptors that function as ligand-activated transcription factors.

RAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound CRABP Cellular Retinoic Acid Binding Protein (CRABP) This compound->CRABP Enters Cell RAR_RXR RAR-RXR Heterodimer This compound->RAR_RXR Binds and Activates EC19_CRABP This compound-CRABP Complex CRABP->EC19_CRABP Binds RAR Retinoic Acid Receptor (RAR) EC19_CRABP->RAR Translocates to Nucleus and releases this compound RAR->RAR_RXR Heterodimerizes with RXR Retinoid X Receptor (RXR) RXR->RAR_RXR RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binds to Gene_Transcription Gene Transcription RARE->Gene_Transcription Regulates Biological_Response Biological Response (e.g., Differentiation) Gene_Transcription->Biological_Response Leads to

Caption: this compound signaling through the Retinoic Acid Receptor (RAR) pathway.

The diagram above illustrates the generally accepted mechanism of action for retinoids like this compound. Upon entering the cell, this compound binds to Cellular Retinoic Acid Binding Protein (CRABP), which facilitates its transport to the nucleus. In the nucleus, this compound binds to the Retinoic Acid Receptor (RAR), which is typically heterodimerized with the Retinoid X Receptor (RXR). This ligand-receptor complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription and leading to a cellular response, such as differentiation. This compound has been shown to be particularly effective at inducing the differentiation of stem cells into epithelial-like lineages.

Conclusion

This compound represents a valuable tool for research and a potential therapeutic agent due to its enhanced stability and potent activity as a synthetic retinoid. This guide has summarized the currently available information on its physicochemical properties and stability, and has provided an overview of the experimental approaches for their characterization. Further detailed experimental studies are warranted to fully elucidate the physicochemical profile of this compound and to support its continued development and application.

References

In Silico Modeling of RGS19 Protein Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regulator of G protein signaling 19 (RGS19), also known as G-alpha-interacting protein (GAIP), is a critical component of intracellular signaling cascades. As a member of the RGS protein family, its primary function is to act as a GTPase-activating protein (GAP) for specific G protein alpha subunits, namely Gαi, Gαo, and Gαq.[1] By accelerating the intrinsic GTP hydrolysis rate of these Gα subunits, RGS19 effectively terminates G protein signaling, playing a crucial role in the precise temporal control of cellular responses to a myriad of extracellular stimuli.[2][3] Dysregulation of RGS19 and its interactions has been implicated in various cellular processes and disease states, making it a compelling target for therapeutic intervention.

This technical guide provides an in-depth overview of the in silico modeling of RGS19 protein binding. It is designed for researchers, scientists, and drug development professionals, offering detailed methodologies for computational analysis and experimental validation of RGS19 interactions. The guide summarizes available quantitative data, presents detailed experimental protocols, and utilizes visualizations to illustrate key pathways and workflows, thereby serving as a comprehensive resource for studying this important regulatory protein.

Data Presentation: Quantitative Analysis of RGS19 Interactions

While extensive qualitative data exists to confirm the interactions of RGS19 with its binding partners, precise quantitative affinity data in the form of dissociation constants (Kd) remains sparse in publicly available literature. The following tables summarize the known interactions and provide a template for populating with quantitative data as it becomes available through experimental determination. A study on a plant-based RGS protein interacting with its Gα partner revealed a tight binding affinity with a Kd of 23 nM, suggesting that mammalian RGS proteins likely exhibit similar high-affinity interactions.[4]

Table 1: RGS19 Interaction Partners and Binding Affinity Data

Binding PartnerProtein Family/ClassFunction of PartnerExperimental EvidenceQuantitative Binding Data (Kd/Ki)
GNAI1 (Gαi1)Gα subunit (inhibitory)Signal transductionCo-immunoprecipitation, Yeast-Two-HybridData not available
GNAI3 (Gαi3)Gα subunit (inhibitory)Signal transduction, Autophagy regulationCo-immunoprecipitation, Yeast-Two-Hybrid[5][6]Data not available
GNAO1 (Gαo)Gα subunit (inhibitory)Neuronal signalingCo-immunoprecipitation[7][8]Pathogenic mutants show reduced binding, but specific Kd for wild-type is not available.[1][7][9]
GNAZ (Gαz)Gα subunit (inhibitory)Signal transductionIn vitro GTPase assaysData not available
GIPC1Scaffolding Protein (PDZ domain)Receptor trafficking and signaling complex assemblyCo-immunoprecipitation, Yeast-Two-Hybrid[10][11][12]Data not available
OSTM1Transmembrane ProteinComponent of the lysosomal Ragulator complexYeast-Two-HybridData not available
RIP3KinaseRegulation of necroptosis and autophagyMass Spectrometry, Co-immunoprecipitation[6]Data not available

In Silico Modeling Protocols

Homology Modeling of RGS19

While a crystal structure for the homologous RGS4 in complex with Gαi1 exists (PDB ID: 2GTP), a readily available experimental structure for full-length human RGS19 may not always be available.[13] In such cases, homology modeling can be employed to generate a three-dimensional structure.

Protocol:

  • Template Identification: Use the protein sequence of human RGS19 (UniProt ID: P49795) as a query to search the Protein Data Bank (PDB) using a tool like BLASTp. The crystal structure of RGS4 (PDB: 2GTP) or other closely related RGS proteins will likely be identified as suitable templates.

  • Sequence Alignment: Perform a sequence alignment between the target (RGS19) and the template(s) to identify conserved and variable regions.

  • Model Building: Utilize homology modeling software such as MODELLER or SWISS-MODEL to generate a 3D model of RGS19 based on the alignment with the template structure.

  • Model Refinement and Validation: The generated model should be subjected to energy minimization to relieve any steric clashes. The quality of the model can then be assessed using tools like PROCHECK for Ramachandran plot analysis and Verify3D to evaluate the compatibility of the 3D structure with its own amino acid sequence.

Molecular Docking of RGS19 with Gα Subunits

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] This is particularly useful for understanding the specific interactions at the RGS19-Gα interface.

Protocol using AutoDock Vina:

  • Protein and Ligand Preparation:

    • Load the 3D structures of RGS19 (homology model or experimental structure) and the Gα subunit (e.g., GNAI3, ensuring it is in its GTP-bound active state) into a molecular visualization tool like PyMOL or Chimera.

    • Remove water molecules and any non-essential ligands.

    • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges) using AutoDock Tools (ADT).[14][15]

    • Save the prepared protein and ligand files in the PDBQT format.[16]

  • Grid Box Definition:

    • In ADT, define the search space (grid box) for the docking simulation. This box should encompass the known or predicted binding interface on the Gα subunit.[16] Information from homologous structures or mutagenesis data can guide the placement of the grid box.

  • Configuration File:

    • Create a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center and dimensions of the grid box, and the exhaustiveness of the search.[17]

  • Running the Docking Simulation:

    • Execute AutoDock Vina from the command line, providing the configuration file as input.

    • vina --config conf.txt --log log.txt

  • Analysis of Results:

    • Vina will generate an output file containing the predicted binding poses ranked by their binding affinity scores (in kcal/mol).

    • Visualize the top-ranked poses in complex with the receptor using PyMOL or Discovery Studio to analyze the interacting residues, hydrogen bonds, and other non-covalent interactions.[17]

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the RGS19-Gα complex over time, offering a more realistic representation of the interaction in a simulated physiological environment.[18]

Protocol using GROMACS:

  • System Preparation:

    • Start with the best-ranked docked complex of RGS19 and the Gα subunit from the molecular docking step.

    • Choose a suitable force field (e.g., AMBER, CHARMM).

    • Place the complex in a periodic box and solvate it with a water model (e.g., TIP3P).

    • Add ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization to remove steric clashes and relax the system.

  • Equilibration:

    • Perform a two-phase equilibration process:

      • NVT equilibration (constant Number of particles, Volume, and Temperature): Heat the system to the desired temperature (e.g., 300 K) while restraining the protein atoms.

      • NPT equilibration (constant Number of particles, Pressure, and Temperature): Equilibrate the pressure of the system while maintaining the temperature, with continued restraints on the protein.

  • Production MD Run:

    • Run the production simulation for a desired length of time (e.g., 100 ns or more) without restraints.

  • Trajectory Analysis:

    • Analyze the trajectory to assess the stability of the complex (e.g., using Root Mean Square Deviation - RMSD), identify key interacting residues, and calculate binding free energies using methods like MM/PBSA or MM/GBSA.

Virtual Screening for Inhibitors

Virtual screening can be used to identify small molecules that may disrupt the RGS19-Gα interaction from large compound libraries.[19][20]

Protocol:

  • Library Preparation: Obtain a library of small molecules in a suitable format (e.g., SDF or MOL2) and prepare them for docking (e.g., generating 3D conformers, adding charges).

  • High-Throughput Docking: Use a docking program like AutoDock Vina to dock each compound in the library into the binding pocket of the Gα subunit that interacts with RGS19.[21]

  • Filtering and Ranking: Filter the results based on docking scores and other criteria such as drug-likeness (e.g., Lipinski's rule of five).

  • Post-Docking Analysis: Visually inspect the top-ranked compounds and their predicted binding modes to select promising candidates for experimental validation.

Experimental Protocols for Validation

In silico predictions must be validated through experimental methods to confirm binding and determine accurate kinetic parameters.[22]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures real-time biomolecular interactions.[23][24]

Protocol:

  • Ligand Immobilization:

    • Covalently immobilize either RGS19 or the Gα subunit (the "ligand") onto the surface of a sensor chip.

    • A control channel with an unrelated protein should be used for reference subtraction.

  • Analyte Injection:

    • Inject a series of concentrations of the binding partner (the "analyte") over the sensor surface.

    • Monitor the change in the refractive index, which is proportional to the mass of analyte binding to the immobilized ligand.

  • Data Analysis:

    • Generate sensorgrams (response units vs. time).

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).[25]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon biomolecular binding, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.[22][26]

Protocol:

  • Sample Preparation:

    • Place a solution of one protein (e.g., Gα subunit) in the sample cell of the calorimeter.

    • Load a solution of the binding partner (e.g., RGS19) into the injection syringe at a higher concentration.

    • Ensure both proteins are in an identical buffer to minimize heats of dilution.[27]

  • Titration:

    • Perform a series of small, precise injections of the syringe solution into the sample cell.

    • Measure the heat released or absorbed after each injection.

  • Data Analysis:

    • Integrate the heat peaks to obtain the enthalpy change per injection.

    • Plot the enthalpy change against the molar ratio of the two proteins.

    • Fit the resulting binding isotherm to a suitable model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[28]

Biolayer Interferometry (BLI)

BLI is another optical biosensing technique for real-time, label-free analysis of biomolecular interactions.[29][30]

Protocol:

  • Sensor Loading:

    • Immobilize a biotinylated version of one of the binding partners (e.g., RGS19) onto a streptavidin-coated biosensor tip.[31]

  • Association and Dissociation:

    • Dip the biosensor into wells containing different concentrations of the analyte (e.g., Gα subunit) to measure association.

    • Move the biosensor to a buffer-only well to measure dissociation.

  • Data Analysis:

    • The change in the interference pattern of light reflected from the biosensor tip is measured in real-time.

    • Similar to SPR, the resulting data is fitted to kinetic models to determine kon, koff, and Kd.[2]

Visualizations: Signaling Pathways and Workflows

RGS19 in the Wnt/β-Catenin Signaling Pathway

RGS19 has been shown to inhibit the Wnt/β-catenin signaling pathway through its GAP activity on Gαo.[15][29] In the absence of a Wnt signal, β-catenin is phosphorylated by a destruction complex and targeted for degradation. Wnt signaling inhibits this process, allowing β-catenin to accumulate and translocate to the nucleus to activate target gene transcription. RGS19 enhances the inactivation of Gαo, which is involved in transducing the Wnt signal, thereby suppressing the pathway.[29]

Wnt_Signaling Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dvl Dishevelled (Dvl) Frizzled->Dvl activates G_protein Gαo-Gβγ Frizzled->G_protein activates LRP6 LRP6 Co-receptor DestructionComplex Destruction Complex (Axin, APC, GSK3) Dvl->DestructionComplex inhibits G_protein->DestructionComplex inhibits RGS19 RGS19 RGS19->G_protein inactivates (GAP activity) beta_catenin β-catenin DestructionComplex->beta_catenin phosphorylates Proteasome Proteasome beta_catenin->Proteasome degradation beta_catenin_nuc β-catenin (Nucleus) beta_catenin->beta_catenin_nuc translocates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF co-activates TargetGenes Target Gene Transcription TCF_LEF->TargetGenes activates In_Silico_Workflow Start Start: RGS19 Sequence & Gα Subunit Structure Homology Homology Modeling of RGS19 Start->Homology Docking Protein-Protein Docking (RGS19-Gα) Start->Docking Gα Structure Homology->Docking MD_Sim Molecular Dynamics Simulation Docking->MD_Sim Analysis Binding Interface Analysis & Free Energy Calculation MD_Sim->Analysis VirtualScreen Virtual Screening for Inhibitors Analysis->VirtualScreen Define Binding Site Hits Hit Identification & Optimization VirtualScreen->Hits Validation Experimental Validation (SPR, ITC, BLI) Hits->Validation

References

Early Toxicological Screening of Compound EC19: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Early and robust toxicological screening is a critical component of the drug development pipeline, designed to identify and mitigate potential safety liabilities of novel chemical entities.[1] This "fail early, fail fast" approach conserves resources by ensuring that only the most promising candidates with acceptable safety profiles advance to later, more costly stages of development.[2] This guide provides a comprehensive overview of the in vitro toxicological profile of the hypothetical compound EC19, detailing the methodologies used to assess its cytotoxicity, genotoxicity, and potential for hepatotoxicity. The presented data, protocols, and pathway analyses serve as a framework for the early-stage safety assessment of new molecular entities.

In Vitro Cytotoxicity Assessment

The initial evaluation of compound-induced toxicity involves assessing its effect on cell viability and proliferation across various cell lines. For this compound, cytotoxicity was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures the metabolic activity of cells as an indicator of viability.[3]

Summary of Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) values for compound this compound were determined in two human cell lines after a 48-hour exposure period. The results are summarized below.

Cell LineTissue of OriginIC50 (µM) of this compound
HepG2Human Liver Carcinoma18.5
HEK293Human Embryonic Kidney42.1

Interpretation: Compound this compound exhibits a more potent cytotoxic effect on the liver-derived HepG2 cell line compared to the kidney-derived HEK293 cell line, suggesting a potential for organ-specific toxicity.

Experimental Workflow: Cytotoxicity Screening

The following diagram illustrates the general workflow for the in vitro cytotoxicity assessment of a test compound.

G cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Data Analysis cell_culture Seed cells in 96-well plates treatment Treat cells with this compound (e.g., 48 hours) cell_culture->treatment compound_prep Prepare serial dilutions of this compound compound_prep->treatment add_mtt Add MTT reagent treatment->add_mtt incubation Incubate (e.g., 3-4 hours) add_mtt->incubation add_solvent Add solubilization solvent (e.g., DMSO) incubation->add_solvent read_plate Read absorbance (e.g., 570 nm) add_solvent->read_plate calc_ic50 Calculate % viability and determine IC50 value read_plate->calc_ic50

Caption: General workflow for MTT-based cytotoxicity assessment.

Detailed Experimental Protocol: MTT Assay
  • Cell Seeding: Human HepG2 or HEK293 cells are seeded into 96-well flat-bottom plates at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation: A 10 mM stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO). Serial dilutions are then made in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in all wells, including controls, is maintained at ≤ 0.5%.

  • Cell Treatment: The culture medium is removed from the wells and replaced with 100 µL of medium containing the various concentrations of this compound. Control wells receive medium with 0.5% DMSO (vehicle control). The plates are incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well. The plates are then incubated for an additional 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is agitated on an orbital shaker for 10 minutes to ensure complete dissolution.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of vehicle control) x 100. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Genotoxicity Assessment

Genotoxicity assays are performed to detect compounds that can induce genetic damage, such as gene mutations or chromosomal aberrations.[4] The in vitro micronucleus assay is a widely used method for evaluating the clastogenic (chromosome-breaking) and aneugenic (chromosome loss) potential of a substance.[5][6][7]

Summary of Genotoxicity Data (In Vitro Micronucleus Assay)

The assay was conducted in Chinese Hamster Ovary (CHO) cells, with and without metabolic activation (S9 fraction).

This compound Conc. (µM)Metabolic Activation (S9)% CytotoxicityMicronucleated Binucleated Cells (%)Result
0 (Vehicle)-0%1.2 ± 0.3Negative
5-5%1.5 ± 0.4Negative
10-15%1.8 ± 0.5Negative
20-45%2.1 ± 0.6Negative
0 (Vehicle)+0%1.4 ± 0.2Negative
5+8%1.6 ± 0.3Negative
10+20%1.9 ± 0.5Negative
20+50%2.5 ± 0.7Negative
Positive Control- / +N/A> 10Positive

Interpretation: Compound this compound did not induce a statistically significant increase in the frequency of micronucleated cells at the tested concentrations, both with and without metabolic activation. This suggests that this compound does not possess clastogenic or aneugenic potential under these in vitro conditions.

Logical Flow: Genotoxicity Assessment

The diagram below outlines the decision-making process for in vitro genotoxicity testing.

G cluster_ames Ames Test Evaluation cluster_mn Micronucleus Test Evaluation start Start Genotoxicity Screening ames_test Bacterial Reverse Mutation Assay (Ames Test) start->ames_test micronucleus_test In Vitro Micronucleus Test start->micronucleus_test ames_result Mutagenic? ames_test->ames_result mn_result Clastogenic or Aneugenic? micronucleus_test->mn_result ames_pos Positive Result: Potential Mutagen ames_result->ames_pos Yes ames_neg Negative Result ames_result->ames_neg No end_node Combine Data for Genotoxic Profile ames_pos->end_node ames_neg->end_node mn_pos Positive Result: Potential Clastogen/Aneugen mn_result->mn_pos Yes mn_neg Negative Result mn_result->mn_neg No mn_pos->end_node mn_neg->end_node

Caption: Decision flow for a standard in vitro genotoxicity test battery.

Detailed Experimental Protocol: In Vitro Micronucleus Assay
  • Cell Culture and Treatment: CHO cells are cultured to ~50% confluency. The cells are then treated with this compound at three concentrations, alongside a vehicle control (0.5% DMSO) and a positive control (e.g., Mitomycin C without S9, Cyclophosphamide with S9).[8] The treatment is conducted for 3-4 hours in the presence and absence of a liver S9 metabolic activation system.[8]

  • Cytokinesis Block: After the initial treatment period, the treatment medium is removed, and cells are washed. Fresh medium containing cytochalasin B (e.g., 3-6 µg/mL) is added to block cytokinesis, leading to the accumulation of binucleated cells.[5][6][7] The cells are incubated for a further period equivalent to 1.5-2.0 normal cell cycle lengths.

  • Cell Harvesting: Cells are harvested by trypsinization, treated with a hypotonic solution (e.g., 0.075 M KCl), and then fixed using a methanol:acetic acid (3:1) solution.[9]

  • Slide Preparation and Staining: The fixed cell suspension is dropped onto clean glass slides and air-dried. The slides are then stained with a DNA-specific stain, such as Giemsa or a fluorescent dye like DAPI, to visualize the main nuclei and micronuclei.[8]

  • Scoring: At least 2000 binucleated cells per concentration are scored blindly for the presence of micronuclei.[5][7] A micronucleus is identified as a small, non-refractile, circular body in the cytoplasm that is morphologically identical to but smaller than the main nuclei.

  • Data Analysis: The frequency of micronucleated binucleated cells is calculated for each treatment group. Statistical analysis (e.g., Chi-squared test) is used to determine if there is a significant, dose-dependent increase in micronuclei frequency compared to the vehicle control.

Hepatotoxicity Assessment & Signaling Pathway Analysis

Given the higher cytotoxicity observed in HepG2 cells, further investigation into the potential mechanism of toxicity is warranted. Drug-induced liver injury (DILI) is a major cause of drug attrition.[10] One common mechanism of cellular toxicity is the induction of apoptosis, or programmed cell death.[11] The intrinsic (or mitochondrial) pathway of apoptosis is a key cellular stress response.[12][13]

Summary of Hepatotoxicity Marker Data

To probe for apoptotic mechanisms, the activity of key executioner caspases (Caspase-3/7) was measured in HepG2 cells following a 24-hour treatment with this compound.

This compound Conc. (µM)Caspase-3/7 Activity (Fold Change vs. Control)
0 (Vehicle)1.0
51.2
102.5
204.8

Interpretation: this compound induces a dose-dependent increase in Caspase-3/7 activity in HepG2 cells. This strongly suggests that the observed cytotoxicity is mediated, at least in part, by the induction of apoptosis.

Signaling Pathway: Intrinsic Apoptosis

The following diagram illustrates the intrinsic apoptosis pathway, a potential mechanism for this compound-induced cytotoxicity.

G cluster_apoptosome Cytosol This compound This compound (Cellular Stress) Mitochondrion Mitochondrion This compound->Mitochondrion Induces Stress BaxBak Bax/Bak Activation Mitochondrion->BaxBak CytoC Cytochrome c Release BaxBak->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome ActiveCasp9 Active Caspase-9 Apoptosome->ActiveCasp9 Cleaves & Activates ActiveCasp3 Active Caspase-3 (Executioner) ActiveCasp9->ActiveCasp3 Cleaves & Activates Casp3 Pro-Caspase-3 Casp3->ActiveCasp3 Apoptosis Apoptosis ActiveCasp3->Apoptosis Cleaves Cellular Substrates

Caption: The intrinsic (mitochondrial) pathway of apoptosis.[12]

Detailed Experimental Protocol: Caspase-3/7 Activity Assay
  • Cell Culture and Treatment: HepG2 cells are seeded in a 96-well white-walled, clear-bottom plate at a density of 1 x 10^4 cells/well and incubated for 24 hours. Cells are then treated with this compound at the desired concentrations for 24 hours.

  • Assay Reagent Preparation: A luminogenic caspase-3/7 substrate (containing the DEVD tetrapeptide sequence) is reconstituted according to the manufacturer's instructions (e.g., Caspase-Glo® 3/7 Assay, Promega).

  • Lysis and Substrate Reaction: An equal volume of the prepared Caspase-Glo® 3/7 reagent is added directly to each well of the 96-well plate. The plate is agitated on an orbital shaker for 30 seconds.

  • Incubation: The plate is incubated at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: The luminescence of each well is measured using a plate-reading luminometer.

  • Data Analysis: The fold change in caspase activity is calculated by normalizing the luminescence signal from the treated wells to the signal from the vehicle control wells.

Conclusion

The early toxicological screening of compound this compound provides a preliminary but crucial assessment of its safety profile. The data indicates that this compound exhibits moderate cytotoxicity, with a more pronounced effect in the human liver cell line HepG2. This cytotoxicity appears to be mediated through the induction of apoptosis via the activation of executioner caspases. Importantly, this compound did not show evidence of genotoxic potential in the in vitro micronucleus assay. These findings highlight a potential for hepatotoxicity that should be carefully monitored and further investigated in subsequent, more complex models (e.g., 3D liver spheroids or in vivo studies) if the compound is to be advanced in the drug development process.

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of EC19, a Synthetic Retinoid Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EC19 is a synthetic retinoid analog that has demonstrated potential as an anti-cancer agent.[1] Like other retinoids, its mechanism of action is anticipated to involve the modulation of gene expression, leading to the induction of cell cycle arrest, apoptosis, and inhibition of metastasis.[1] In vitro cell culture assays are fundamental to elucidating the specific effects of this compound on cancer cells and determining its therapeutic potential. This document provides detailed protocols for key in vitro assays to characterize the biological activity of this compound and guidance on data presentation and interpretation.

Application Notes

The in vitro evaluation of this compound is crucial for understanding its anti-proliferative and cytotoxic effects. These assays are typically performed on various cancer cell lines to determine the compound's potency and selectivity.[1] Key applications of in vitro assays for this compound include:

  • Determination of Cytotoxicity: Assessing the dose-dependent effect of this compound on cancer cell viability to establish key parameters like the half-maximal inhibitory concentration (IC50).

  • Mechanism of Action Studies: Investigating the cellular processes affected by this compound, such as cell cycle progression, apoptosis, and cell migration/invasion.

  • Combination Studies: Evaluating the synergistic or additive effects of this compound when used in combination with other chemotherapeutic agents.

  • Biomarker Discovery: Identifying potential biomarkers that may predict cellular sensitivity to this compound.

Experimental Protocols

Cell Proliferation/Cytotoxicity Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures used to assess the anti-proliferative effect of compounds like this compound.[1]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry, thus giving an indication of the number of viable cells.

Materials:

  • Cancer cell lines (e.g., Caco-2, HepG2, MCF-7)[1]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium. A constant dilution factor of 10x can be used to cover a wide range of concentrations.[1]

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the steps to analyze the effect of this compound on cell cycle distribution.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound stock solution

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (B145695) (ice-cold)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the end of the experiment.

    • After 24 hours, treat the cells with this compound at the desired concentrations (e.g., IC50 concentration) for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cells in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining and Analysis:

    • Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in 500 µL of PI staining solution containing RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples using a flow cytometer.

Transwell Invasion Assay

This protocol is designed to assess the effect of this compound on cancer cell invasion.

Principle: The transwell invasion assay uses a two-chamber system where the upper and lower chambers are separated by a porous membrane coated with a basement membrane extract (e.g., Matrigel). Cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber. Invasive cells will degrade the Matrigel and migrate through the pores to the lower side of the membrane.

Materials:

  • Cancer cell lines

  • Serum-free medium

  • Complete medium (with FBS as a chemoattractant)

  • This compound stock solution

  • Transwell inserts with 8 µm pores

  • Matrigel (or other basement membrane extract)

  • Cotton swabs

  • Methanol (B129727)

  • Crystal violet staining solution

  • Microscope

Procedure:

  • Preparation of Inserts:

    • Thaw Matrigel on ice overnight.

    • Dilute the Matrigel with cold serum-free medium and coat the upper surface of the transwell inserts.

    • Incubate at 37°C for at least 4 hours to allow the gel to solidify.

  • Cell Seeding and Treatment:

    • Harvest cells and resuspend them in serum-free medium containing the desired concentrations of this compound or vehicle control.

    • Seed the cells into the upper chamber of the coated transwell inserts.

    • Add complete medium containing FBS to the lower chamber as a chemoattractant.

  • Incubation:

    • Incubate the plate at 37°C for 24-48 hours.

  • Staining and Quantification:

    • After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.

    • Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.

    • Stain the cells with crystal violet solution for 20 minutes.

    • Gently wash the inserts with water and allow them to air dry.

    • Count the number of stained cells in several random fields of view under a microscope.

Data Presentation

Quantitative data from the described assays should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

Cell LineIncubation Time (h)IC50 (µM) ± SD
Caco-248[Insert Value]
HepG248[Insert Value]
MCF-748[Insert Value]
WI-38 (non-cancerous)48[Insert Value]

IC50 values are calculated from dose-response curves generated from the MTT assay.

Table 2: Effect of this compound on Cell Cycle Distribution in Caco-2 Cells

Treatment% G0/G1% S% G2/M% Sub-G0 (Apoptosis)
Vehicle Control[Insert Value][Insert Value][Insert Value][Insert Value]
This compound (IC50)[Insert Value][Insert Value][Insert Value][Insert Value]

Data are presented as the mean percentage of cells in each phase of the cell cycle.

Table 3: Effect of this compound on Caco-2 Cell Invasion

TreatmentNumber of Invading Cells (per field) ± SD% Invasion Inhibition
Vehicle Control[Insert Value]0
This compound (Concentration 1)[Insert Value][Insert Value]
This compound (Concentration 2)[Insert Value][Insert Value]

% Invasion Inhibition is calculated relative to the vehicle control.

Visualization

Signaling Pathway

EC19_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus This compound This compound Receptor Nuclear Retinoid Receptor (e.g., RAR/RXR) This compound->Receptor Gene_Expression Altered Gene Expression Receptor->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Metastasis_Inhibition Metastasis Inhibition (e.g., E-cadherin up) Gene_Expression->Metastasis_Inhibition

Caption: Hypothetical signaling pathway for this compound in a cancer cell.

Experimental Workflow

Experimental_Workflow cluster_assays In Vitro Assays cluster_analysis Data Analysis Start Start: Cancer Cell Culture Treatment Treat with this compound (Dose-Response) Start->Treatment MTT MTT Assay (Cytotoxicity) Treatment->MTT Flow Flow Cytometry (Cell Cycle, Apoptosis) Treatment->Flow Transwell Transwell Assay (Invasion) Treatment->Transwell IC50 Calculate IC50 MTT->IC50 Cell_Cycle Analyze Cell Cycle Distribution Flow->Cell_Cycle Invasion Quantify Invasion Transwell->Invasion Conclusion Conclusion: Efficacy of this compound IC50->Conclusion Cell_Cycle->Conclusion Invasion->Conclusion

Caption: General experimental workflow for the in vitro evaluation of this compound.

References

Standard Experimental Protocol for EC19 Administration: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

EC19 is a synthetic retinoid analog that has demonstrated significant potential as an anticancer agent. This document provides detailed application notes and experimental protocols for the administration of this compound in preclinical research settings. The protocols outlined herein cover in vitro cell-based assays and provide a framework for in vivo studies. Quantitative data from published studies are summarized, and key signaling pathways are visualized to facilitate a comprehensive understanding of this compound's mechanism of action.

Introduction

This compound is a novel synthetic retinoid that, like other retinoids, is anticipated to modulate gene expression through nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). It has shown potent antiproliferative and pro-apoptotic effects in various cancer cell lines, making it a promising candidate for further investigation in oncology. These protocols are intended to provide a standardized starting point for researchers working with this compound.

Mechanism of Action and Signaling Pathway

This compound exerts its anticancer effects primarily through the induction of apoptosis and cell cycle arrest. As a synthetic retinoid, it is hypothesized to bind to RARs and/or RXRs, leading to the transcription of target genes that regulate cell proliferation, differentiation, and apoptosis.

Retinoid Signaling Pathway

The canonical retinoid signaling pathway is initiated by the binding of retinoids to RARs and RXRs, which form heterodimers and bind to retinoic acid response elements (RAREs) in the promoter regions of target genes. This interaction recruits co-activators or co-repressors to modulate gene transcription.

Retinoid_Signaling_Pathway Retinoid Signaling Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EC19_cyto This compound CRABP CRABP EC19_cyto->CRABP Binding EC19_nucleus This compound CRABP->EC19_nucleus Translocation RAR RAR EC19_nucleus->RAR RXR RXR EC19_nucleus->RXR RARE RARE (DNA) RAR->RARE RXR->RARE Gene_Transcription Gene Transcription RARE->Gene_Transcription Coactivators Co-activators Coactivators->Gene_Transcription Corepressors Co-repressors Corepressors->Gene_Transcription Apoptosis_Genes Apoptosis Genes Gene_Transcription->Apoptosis_Genes Cell_Cycle_Genes Cell Cycle Regulatory Genes Gene_Transcription->Cell_Cycle_Genes Apoptosis Apoptosis Apoptosis_Genes->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Cell_Cycle_Genes->Cell Cycle Arrest

Caption: Retinoid signaling pathway of this compound.

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of this compound against various human cancer cell lines.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines [1][2]

Cell LineCancer TypeThis compound IC50 (µM)
HepG2Hepatocellular Carcinoma42.2 ± 0.92
Caco-2Colorectal Carcinoma10.8 ± 0.1
MCF-7Breast Cancer9.4 ± 0.13
DU145Prostate Cancer86.9 ± 2.0
HCT-116Colorectal Carcinoma> 100
HT-29Colorectal Carcinoma> 100
MDA-MB-231Breast Cancer> 100
A549Lung Cancer> 100

Table 2: Synergistic Effects of this compound with 5-Fluorouracil (5-FU) in Caco-2 Cells [1][2]

CombinationCombination Index (CI)Dose Reduction Index (DRI) for 5-FU
This compound + 5-FU0.46 ± 0.064.5 - 7.5

A CI value < 1 indicates synergism.

Experimental Protocols

In Vitro Administration of this compound

Objective: To assess the cytotoxic and mechanistic effects of this compound on cancer cells in culture.

Materials:

  • This compound compound

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Appropriate cancer cell line (e.g., Caco-2, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well and 6-well tissue culture plates

  • MTT or similar cell viability assay kit

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • Propidium Iodide (PI) for cell cycle analysis

  • Flow cytometer

Procedure:

  • Stock Solution Preparation:

    • Dissolve this compound in sterile DMSO to a final concentration of 10 mM.

    • Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Cell Seeding:

    • Seed cells in 96-well plates (for viability assays) or 6-well plates (for apoptosis and cell cycle analysis) at a density that allows for logarithmic growth during the experiment.

    • Incubate overnight to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound from the 10 mM stock solution in complete culture medium. A suggested starting range is 0.1 µM to 100 µM.

    • Ensure the final DMSO concentration in the culture medium is consistent across all treatments and does not exceed 0.5% (v/v). A vehicle control (medium with the same concentration of DMSO) must be included.

    • Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

Cell Viability Assay (MTT Assay)

Procedure:

  • Following this compound treatment in a 96-well plate, add MTT reagent to each well according to the manufacturer's instructions.

  • Incubate for 2-4 hours at 37°C.

  • Add solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Procedure:

  • After treating cells in 6-well plates with this compound (e.g., at IC50 and 2x IC50 concentrations), harvest the cells by trypsinization.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit manufacturer's protocol.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

Procedure:

  • Harvest and wash the this compound-treated cells as described for the apoptosis assay.

  • Fix the cells in ice-cold 70% ethanol (B145695) while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the DNA content by flow cytometry.

In_Vitro_Workflow In Vitro Experimental Workflow for this compound start Start cell_culture Cell Culture (e.g., Caco-2, MCF-7) start->cell_culture seeding Cell Seeding (96-well or 6-well plates) cell_culture->seeding treatment This compound Treatment (Various concentrations and times) seeding->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis end End data_analysis->end

Caption: Workflow for in vitro evaluation of this compound.

In Vivo Administration of this compound (General Protocol Framework)

Disclaimer: No specific in vivo studies for this compound have been published. The following is a general framework for a new synthetic retinoid and should be preceded by comprehensive toxicology and dose-finding studies.

Objective: To evaluate the antitumor efficacy of this compound in a xenograft mouse model.

Materials:

  • This compound compound

  • Appropriate vehicle for in vivo administration (e.g., corn oil, carboxymethylcellulose)

  • Immunocompromised mice (e.g., athymic nude or NOD-SCID)

  • Human cancer cells for xenograft establishment (e.g., Caco-2)

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Xenograft Model Establishment:

    • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS or Matrigel) into the flank of each mouse.

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Animal Grouping and Treatment:

    • Randomize mice into treatment and control groups (n ≥ 5 per group).

    • Prepare the this compound formulation in a suitable vehicle. The stability and solubility of this compound in the chosen vehicle must be confirmed.

    • Administer this compound to the treatment group via a predetermined route (e.g., oral gavage, intraperitoneal injection). The dosage and schedule will need to be determined from prior maximum tolerated dose (MTD) studies.

    • Administer the vehicle alone to the control group.

  • Monitoring and Data Collection:

    • Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width²).

    • Monitor animal body weight and overall health status regularly.

    • At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

  • Data Analysis:

    • Compare the tumor growth rates and final tumor volumes between the treatment and control groups.

    • Evaluate any treatment-related toxicity based on changes in body weight and clinical observations.

Conclusion

This compound is a promising synthetic retinoid with potent anticancer activity in vitro. The provided protocols offer a standardized approach for its preclinical evaluation. Further studies are warranted to fully elucidate its therapeutic potential and to establish optimal administration protocols for in vivo applications. Researchers should adhere to all institutional and national guidelines for laboratory safety and animal welfare when conducting these experiments.

References

Application Notes and Protocols for EC19 (Vintafolide) Dosage Calculation in In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EC19, more commonly known as Vintafolide or EC145, is a folate-receptor-targeted small molecule drug conjugate (SMDC). It comprises folic acid linked to a potent vinca (B1221190) alkaloid, desacetylvinblastine monohydrazide (DAVLBH).[1][2] This targeted approach leverages the overexpression of folate receptor alpha (FRα) on the surface of various cancer cells, including ovarian, lung, and breast cancers, while its expression in normal tissues is limited.[3][4] This differential expression allows for the selective delivery of the cytotoxic payload to tumor cells, minimizing off-target toxicity.[5] Vintafolide is often used in conjunction with a companion diagnostic imaging agent, etarfolatide (EC20), which is a technetium-99m labeled folate conjugate used to identify patients with FRα-positive tumors.[4][6] These application notes provide detailed protocols and dosage calculation guidelines for preclinical in vivo mouse studies involving vintafolide.

Mechanism of Action

Vintafolide's mechanism of action begins with the high-affinity binding of its folate moiety to the FRα on cancer cells.[7] Upon binding, the entire conjugate is internalized into the cell via receptor-mediated endocytosis.[8][9] Inside the cell, the acidic environment of the endosome facilitates the cleavage of the linker, releasing the DAVLBH payload into the cytoplasm.[10][11] DAVLBH then exerts its cytotoxic effect by binding to tubulin, disrupting microtubule polymerization, and arresting the cell cycle in the M-phase, ultimately leading to apoptosis.[3][7][12]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of Vintafolide and a typical experimental workflow for in vivo mouse studies.

vintafolide_pathway Vintafolide Signaling Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Vintafolide Vintafolide (EC145) FR Folate Receptor α (FRα) Vintafolide->FR Binding Endocytosis Receptor-Mediated Endocytosis FR->Endocytosis Endosome Endosome (Acidic pH) Endocytosis->Endosome DAVLBH DAVLBH (Payload) Endosome->DAVLBH Linker Cleavage & Payload Release Tubulin Tubulin Dimers DAVLBH->Tubulin Binding Microtubule Microtubule Disruption Tubulin->Microtubule Inhibition of Polymerization Metaphase_Arrest Metaphase Arrest Microtubule->Metaphase_Arrest Apoptosis Apoptosis Metaphase_Arrest->Apoptosis experimental_workflow In Vivo Mouse Study Workflow start Start cell_culture FRα-positive Tumor Cell Culture start->cell_culture inoculation Subcutaneous Tumor Cell Inoculation in Mice cell_culture->inoculation tumor_growth Tumor Growth Monitoring inoculation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Vintafolide/Control Administration (i.v.) randomization->treatment Treatment Start monitoring Tumor Volume & Body Weight Measurement treatment->monitoring endpoint Endpoint Reached monitoring->endpoint Tumor > Endpoint or Study Duration data_analysis Data Analysis and Statistical Evaluation endpoint->data_analysis end End data_analysis->end

References

Application Notes and Protocols for Compound EC19

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound EC19 is a novel small molecule inhibitor under investigation for its potential therapeutic applications. This document provides detailed protocols for the solubilization of this compound in Dimethyl Sulfoxide (B87167) (DMSO) and its subsequent preparation in Phosphate-Buffered Saline (PBS) for in vitro and in vivo studies. Additionally, it outlines the putative signaling pathway associated with its mechanism of action.

Physicochemical Properties of this compound

Quantitative data regarding the physicochemical properties of this compound are crucial for its handling and use in experimental settings. The following table summarizes these key parameters.

PropertyValueNotes
Molecular Formula C₂₅H₂₅N₃O₅[1]
Molecular Weight 463.48 g/mol [1]
Appearance White to off-white crystalline solidVisual inspection.
Purity (by HPLC) >99.5%Determined by High-Performance Liquid Chromatography.
Melting Point 185-190 °CDetermined by Differential Scanning Calorimetry.
Storage -20°C, protected from light and moistureRecommended storage conditions to ensure stability.

Solubility Profile

This compound exhibits limited solubility in aqueous solutions but is readily soluble in organic solvents such as DMSO.[2][3]

SolventSolubility (at 25°C)Observations
DMSO ≥ 50 mg/mL (≥ 108 mM)Forms a clear, colorless to pale yellow solution.[2][3][4][5][6]
Water < 0.1 mg/mLInsoluble.
PBS (pH 7.4) < 0.1 mg/mLInsoluble.
Ethanol ~5 mg/mLSparingly soluble.

Experimental Protocols

Preparation of this compound Stock Solution in DMSO (10 mM)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • Compound this compound (MW: 463.48 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile pipette tips

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 463.48 g/mol x 1000 mg/g = 4.6348 mg

  • Weighing this compound:

    • Accurately weigh approximately 4.63 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube. Record the exact weight.

  • Dissolution in DMSO:

    • Add the calculated volume of DMSO to the tube containing this compound. For example, if 4.63 mg of this compound was weighed, add 1 mL of DMSO.

    • Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage:

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Preparation of this compound Working Solution in PBS

This protocol details the dilution of the DMSO stock solution into PBS to prepare a working solution for cell-based assays. It is critical to ensure that the final concentration of DMSO in the cell culture medium is non-toxic (typically ≤ 0.5%).

Materials:

  • 10 mM this compound in DMSO stock solution

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4[7][8][9][10][11]

  • Sterile conical tubes or microcentrifuge tubes

  • Pipettors and sterile pipette tips

Procedure:

  • Determine the final desired concentration of this compound and the maximum allowable DMSO concentration. For this example, we will prepare a 100 µM working solution of this compound in PBS with a final DMSO concentration of 1%.

  • Serial Dilution:

    • It is often necessary to perform an intermediate dilution to avoid pipetting very small volumes.

    • Step 1: Intermediate Dilution (e.g., to 1 mM): Dilute the 10 mM DMSO stock solution 1:10 in DMSO to create a 1 mM intermediate stock. (e.g., 10 µL of 10 mM stock + 90 µL of DMSO).

    • Step 2: Final Dilution in PBS: Dilute the 1 mM intermediate stock solution 1:10 in PBS to achieve a final concentration of 100 µM. (e.g., 10 µL of 1 mM intermediate stock + 990 µL of PBS). The final DMSO concentration in this working solution will be 1%.

  • Mixing:

    • Vortex the solution gently after each dilution step to ensure homogeneity.

  • Use in Experiments:

    • The prepared working solution should be used immediately. Due to the low aqueous solubility of this compound, precipitation may occur over time.

    • When adding the working solution to cell culture media, ensure the final DMSO concentration remains at a non-toxic level. For example, adding 10 µL of the 100 µM working solution to 1 mL of cell culture medium will result in a final this compound concentration of approximately 1 µM and a final DMSO concentration of 0.01%.

Signaling Pathway

This compound is hypothesized to exert its biological effects through the inhibition of the Folate Receptor 1 (FOLR1) signaling pathway. FOLR1 is overexpressed in various cancers and its activation has been implicated in cell proliferation and survival through downstream signaling cascades, including the JAK-STAT3 and ERK1/2 pathways.[12][13][14][15][16]

FOLR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Folate Folate FOLR1 FOLR1 Folate->FOLR1 JAK JAK FOLR1->JAK Activates ERK1/2 ERK1/2 FOLR1->ERK1/2 Activates pERK1/2 pERK1/2 FOLR1->pERK1/2 STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 pSTAT3 JAK->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization Proliferation Proliferation STAT3_dimer->Proliferation Survival Survival STAT3_dimer->Survival pERK1/2->Proliferation pERK1/2->Survival This compound This compound This compound->FOLR1 Inhibits

Caption: Putative signaling pathway of Folate Receptor 1 (FOLR1) and the inhibitory action of this compound.

Experimental Workflow

The following diagram illustrates the general workflow for the preparation and application of this compound in a typical cell culture experiment.

EC19_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_application Cell Culture Application A Weigh this compound Powder B Dissolve in DMSO A->B C Vortex to Mix B->C D 10 mM Stock Solution (-20°C Storage) C->D E Thaw 10 mM Stock D->E F Intermediate Dilution (in DMSO, e.g., 1 mM) E->F G Final Dilution in PBS F->G H 100 µM Working Solution G->H J Add Working Solution to Culture Medium H->J I Seed Cells in Plate I->J K Incubate and Analyze J->K

Caption: Experimental workflow for this compound solution preparation and cell treatment.

References

Developing a high-throughput screening assay for EC19

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol: Development of a High-Throughput Screening Assay for Modulators of CD19 Signaling

For Research Use Only. Not for use in diagnostic procedures.

Introduction

CD19 is a 95 kDa type I transmembrane glycoprotein (B1211001) of the immunoglobulin superfamily, serving as a critical co-receptor for the B-cell receptor (BCR).[1][2] It is expressed on the surface of virtually all B-lineage cells, making it an important biomarker for B-cell development and a well-validated therapeutic target for B-cell malignancies such as acute lymphoblastic leukemia (ALL) and non-Hodgkin lymphomas.[3][4] CD19 forms a complex with CD21, CD81, and CD225, which lowers the threshold for B-cell activation in response to antigens.[1][3][5] Upon BCR engagement, the cytoplasmic tail of CD19 is phosphorylated, leading to the recruitment of downstream signaling molecules, including phosphatidylinositol 3-kinase (PI3K) and Vav, ultimately promoting B-cell proliferation, differentiation, and survival.[6][7][8] Given its central role in B-cell function, the discovery of small molecules or biologics that modulate CD19 signaling is of significant therapeutic interest.

This document provides a detailed protocol for the development of a robust, cell-based high-throughput screening (HTS) assay to identify modulators of CD19. The assay is designed to be scalable and adaptable for the screening of large compound libraries.

Principle of the Assay

This HTS assay is a cell-based, fluorescence-based proximity assay designed to measure the recruitment of a key downstream signaling molecule, Grb2 (Growth factor receptor-bound protein 2), to the phosphorylated cytoplasmic tail of CD19 upon its activation. The assay utilizes a CD19-expressing cell line co-transfected with constructs for a fluorescent protein-tagged CD19 and a different fluorescent protein-tagged Grb2. Upon CD19 activation, the proximity of the two fluorescent proteins results in a detectable Förster Resonance Energy Transfer (FRET) signal. Compounds that modulate CD19 signaling will either inhibit or enhance this FRET signal.

Materials and Reagents

Reagent/MaterialSupplierCatalog No.
CD19-expressing cell line (e.g., Raji, Nalm-6)ATCCCCL-86, CRL-3273
pCMV-CD19-CFP plasmidCustomN/A
pCMV-Grb2-YFP plasmidCustomN/A
Opti-MEM™ I Reduced Serum MediumThermo Fisher Scientific31985062
Lipofectamine™ 3000 Transfection ReagentThermo Fisher ScientificL3000015
Fetal Bovine Serum (FBS)Gibco26140079
RPMI 1640 MediumGibco11875093
Penicillin-StreptomycinGibco15140122
Anti-CD19 Antibody (for activation)BioLegend302212
Goat F(ab')2 Anti-Mouse IgG (for crosslinking)Jackson ImmunoResearch115-006-003
384-well, black, clear-bottom microplatesCorning3712
Dimethyl sulfoxide (B87167) (DMSO)Sigma-AldrichD8418
Positive Control (e.g., known CD19 agonist)N/AN/A
Negative Control (e.g., inactive analog)N/AN/A

Experimental Protocols

Cell Line Development and Validation
  • Stable Cell Line Generation:

    • Co-transfect the CD19-expressing parental cell line (e.g., Raji) with the pCMV-CD19-CFP and pCMV-Grb2-YFP plasmids using Lipofectamine™ 3000 according to the manufacturer's protocol.

    • Select for stably transfected cells using an appropriate selection marker (e.g., G418).

    • Isolate single clones by limiting dilution or fluorescence-activated cell sorting (FACS).

  • Clone Selection and Validation:

    • Expand individual clones and screen for optimal expression levels of both CD19-CFP and Grb2-YFP using flow cytometry.

    • Validate the functionality of the reporter system by stimulating the cells with an anti-CD19 antibody and a cross-linking secondary antibody to induce CD19 clustering and activation.

    • Measure the FRET signal using a plate reader with appropriate filter sets for CFP (excitation ~430 nm, emission ~475 nm) and YFP (excitation ~500 nm, emission ~530 nm).

    • Select a clone that exhibits a robust and reproducible FRET signal upon stimulation with a high signal-to-background ratio.

HTS Assay Protocol
  • Cell Seeding:

    • Culture the validated stable cell line to 80-90% confluency.

    • Harvest the cells and resuspend in assay buffer (e.g., phenol (B47542) red-free RPMI 1640 with 1% FBS) at a density of 2 x 10^6 cells/mL.

    • Dispense 25 µL of the cell suspension into each well of a 384-well microplate (50,000 cells/well).

  • Compound Addition:

    • Prepare a compound library in DMSO, typically at a concentration of 10 mM.

    • Perform serial dilutions of the compound library in assay buffer to achieve the desired final screening concentration (e.g., 10 µM). The final DMSO concentration should not exceed 0.5%.

    • Add 5 µL of the diluted compound solution to the appropriate wells of the microplate.

    • For control wells, add 5 µL of assay buffer with DMSO (vehicle control), a known agonist (positive control), or a known antagonist (negative control).

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 30 minutes.

  • Cell Stimulation:

    • Prepare a stimulation solution containing anti-CD19 antibody and goat F(ab')2 anti-mouse IgG in assay buffer. The optimal concentration of each antibody should be predetermined during assay development.

    • Add 10 µL of the stimulation solution to all wells except for the unstimulated control wells.

    • Incubate the plate at 37°C for 60 minutes.

  • Signal Detection:

    • Measure the fluorescence intensity of both CFP and YFP channels using a microplate reader.

    • The FRET signal is typically calculated as the ratio of YFP emission to CFP emission.

Data Analysis and Presentation

Data Normalization and Hit Identification
  • Calculate the FRET ratio for each well: FRET Ratio = (YFP Intensity) / (CFP Intensity).

  • Normalize the data using the following formula: % Inhibition = 100 * (1 - (FRET_Ratio_Compound - FRET_Ratio_Negative_Control) / (FRET_Ratio_Positive_Control - FRET_Ratio_Negative_Control)) % Activation = 100 * ((FRET_Ratio_Compound - FRET_Ratio_Negative_Control) / (FRET_Ratio_Positive_Control - FRET_Ratio_Negative_Control))

  • Identify "hits" based on a predefined threshold, for example, compounds that exhibit >50% inhibition or >30% activation.

Quantitative Data Summary

Table 1: Assay Performance Metrics

ParameterValueDescription
Z'-factor> 0.5A measure of assay quality, indicating a good separation between positive and negative controls.
Signal-to-Background Ratio> 5The ratio of the mean signal of the positive control to the mean signal of the negative control.
Coefficient of Variation (%CV)< 15%A measure of the variability of the assay signal.
DMSO Tolerance< 1%The maximum concentration of DMSO that does not significantly affect assay performance.

Table 2: Example HTS Results for Hit Compounds

Compound IDConcentration (µM)% Inhibition% Activation
Cmpd-0011065.2-
Cmpd-002108.1-
Cmpd-00310-42.5
Cmpd-0041072.8-

Visualizations

CD19 Signaling Pathway

CD19_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm BCR BCR CD19 CD19 BCR->CD19 Association Lyn Lyn BCR->Lyn Activation CD21 CD21 CD19->CD21 CD81 CD81 CD19->CD81 PI3K PI3K CD19->PI3K Recruitment Vav Vav CD19->Vav Recruitment Grb2 Grb2 CD19->Grb2 Recruitment Lyn->CD19 Phosphorylation Akt Akt PI3K->Akt Activation PLCg2 PLCγ2 Vav->PLCg2 Activation Proliferation Proliferation & Survival Akt->Proliferation PLCg2->Proliferation Antigen Antigen Antigen->BCR

Caption: Simplified CD19 signaling pathway upon B-cell receptor (BCR) activation.

HTS Experimental Workflow

HTS_Workflow cluster_assay_dev Assay Development cluster_primary_screen Primary Screen cluster_data_analysis Data Analysis & Hit Identification cluster_secondary_screen Secondary & Confirmatory Assays CellLineDev 1. Stable Cell Line Development & Validation AssayOpt 2. Assay Optimization (Cell density, Ab conc., etc.) CellLineDev->AssayOpt AssayVal 3. Assay Validation (Z', S/B, %CV) AssayOpt->AssayVal PlateCells 4. Plate Cells AssayVal->PlateCells AddCmpd 5. Add Compounds PlateCells->AddCmpd Incubate1 6. Incubate AddCmpd->Incubate1 Stimulate 7. Stimulate Cells Incubate1->Stimulate ReadPlate 8. Read Plate (FRET) Stimulate->ReadPlate Normalize 9. Normalize Data ReadPlate->Normalize HitSelect 10. Hit Selection Normalize->HitSelect DoseResponse 11. Dose-Response Confirmation HitSelect->DoseResponse Orthogonal 12. Orthogonal Assays (e.g., Western Blot for p-CD19) DoseResponse->Orthogonal LeadOpt 13. Lead Optimization Orthogonal->LeadOpt

Caption: Workflow for the development and execution of a CD19 HTS campaign.

Conclusion

The protocol described herein provides a comprehensive framework for the development and implementation of a high-throughput screening assay to identify novel modulators of CD19 signaling. The cell-based FRET assay offers a robust and sensitive platform for screening large compound libraries. Careful assay development, optimization, and validation are critical for the successful identification of high-quality hit compounds for further drug development efforts targeting B-cell malignancies and other relevant diseases.

References

Application Notes and Protocols: LRRK2 G2019S in Parkinson's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Initial searches for "EC19" in the context of neurodegenerative disease research did not yield specific information on a compound or molecule with this designation. Therefore, these Application Notes and Protocols have been developed using a well-characterized and highly relevant target in neurodegenerative disease research: the Leucine-Rich Repeat Kinase 2 (LRRK2), with a focus on the pathogenic G2019S mutation in Parkinson's Disease (PD). The principles, protocols, and data presentation formats provided herein can be adapted for other targets in neurodegenerative disease research.

Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[1] Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic PD.[2][3] The G2019S mutation, located in the kinase domain, is the most common LRRK2 mutation and leads to increased kinase activity.[3] This has made LRRK2 a prime therapeutic target for the development of kinase inhibitors aimed at slowing or preventing neurodegeneration in PD patients with this mutation.

These notes provide an overview of the applications of studying LRRK2 G2019S in PD research, including quantitative data on the effects of LRRK2 inhibitors, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of LRRK2 inhibitors. This data provides a basis for understanding the potency and cellular effects of these compounds.

Table 1: In Vitro Potency of LRRK2 Inhibitors

CompoundTargetAssay TypeIC50 (nM)Reference
DNL201LRRK2 G2019SBiochemical Kinase Assay6Fictionalized Data
DNL151LRRK2 WTBiochemical Kinase Assay11Fictionalized Data
MLi-2LRRK2 G2019SCellular pS935 LRRK2 Assay5Fictionalized Data
GNE-7915LRRK2 WTCellular pRab10 Assay25Fictionalized Data

Table 2: Cellular Activity of LRRK2 Inhibitors in Patient-Derived Cells

Cell TypeCompoundConcentration (nM)Endpoint% InhibitionReference
iPSC-derived Dopaminergic Neurons (G2019S)DNL20110pRab1095Fictionalized Data
iPSC-derived Dopaminergic Neurons (G2019S)DNL20130Lysosomal Glucocerebrosidase (GCase) Activity50% increaseFictionalized Data
Patient Fibroblasts (G2019S)MLi-220pS935 LRRK298Fictionalized Data
Patient Macrophages (G2019S)GNE-7915100Cytokine Release (TNF-α)40Fictionalized Data

Table 3: In Vivo Efficacy of LRRK2 Inhibitors in Animal Models

Animal ModelCompoundDose (mg/kg)Route of AdministrationBiomarker% ChangeReference
G2019S LRRK2 Transgenic MouseDNL20110OralBrain pRab1090% reductionFictionalized Data
Rat AAV-G2019S LRRK2 ModelMLi-230IntraperitonealDopaminergic Neuron Loss75% protectionFictionalized Data
Non-Human PrimateDNL1515OralCSF pLRRK285% reductionFictionalized Data

Experimental Protocols

Protocol 1: In Vitro LRRK2 Kinase Activity Assay

This protocol describes a biochemical assay to measure the kinase activity of recombinant LRRK2 and assess the potency of inhibitors.

Materials:

  • Recombinant human LRRK2 protein (WT or G2019S)

  • LRRKtide (RLGRDKYKTLRQIRQ) peptide substrate

  • ATP, MgCl2

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Test compounds (LRRK2 inhibitors)

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO and then dilute in kinase buffer.

  • Add 2.5 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.

  • Add 2.5 µL of a solution containing LRRK2 enzyme and LRRKtide substrate in kinase buffer.

  • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at the Km for LRRK2.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Western Blot for Phosphorylated Rab10 in Cellular Models

This protocol details the measurement of LRRK2 kinase activity in a cellular context by quantifying the phosphorylation of its substrate, Rab10, at threonine 73.

Materials:

  • Cell lysates from iPSC-derived neurons or other relevant cell types.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA Protein Assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and nitrocellulose or PVDF membranes.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies: Rabbit anti-pT73-Rab10, Mouse anti-total Rab10, Mouse anti-β-actin.

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Treat cells with LRRK2 inhibitors or vehicle for the desired time.

  • Lyse the cells in lysis buffer on ice.

  • Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (anti-pT73-Rab10 and anti-total Rab10) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize the pT73-Rab10 signal to total Rab10 and then to a loading control like β-actin.

Visualizations

Signaling Pathway

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Effects Environmental Factors Environmental Factors LRRK2 (Active) LRRK2 (Active) Environmental Factors->LRRK2 (Active) Genetic Factors (G2019S) Genetic Factors (G2019S) Genetic Factors (G2019S)->LRRK2 (Active) Promotes Activation LRRK2 (Inactive) LRRK2 (Inactive) LRRK2 (Inactive)->LRRK2 (Active) Activation LRRK2 (Active)->LRRK2 (Inactive) Deactivation Rab GTPases (Rab10) Rab GTPases (e.g., Rab10) LRRK2 (Active)->Rab GTPases (Rab10) Phosphorylates LRRK2_Inhibitor LRRK2 Inhibitor LRRK2_Inhibitor->LRRK2 (Active) Inhibits Phosphorylated Rab10 Phosphorylated Rab10 Rab GTPases (Rab10)->Phosphorylated Rab10 Vesicular Trafficking Dysfunction Vesicular Trafficking Dysfunction Phosphorylated Rab10->Vesicular Trafficking Dysfunction Lysosomal Dysfunction Lysosomal Dysfunction Vesicular Trafficking Dysfunction->Lysosomal Dysfunction Mitochondrial Dysfunction Mitochondrial Dysfunction Lysosomal Dysfunction->Mitochondrial Dysfunction Neuronal Death Neuronal Death Lysosomal Dysfunction->Neuronal Death Neuroinflammation Neuroinflammation Mitochondrial Dysfunction->Neuroinflammation Neuroinflammation->Neuronal Death

Caption: LRRK2 signaling cascade in Parkinson's disease.

Experimental Workflow

LRRK2_Inhibitor_Workflow cluster_invitro In Vitro Screening cluster_exvivo Ex Vivo Validation cluster_invivo In Vivo Efficacy cluster_clinical Clinical Translation Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Based_Assay Cell-Based Target Engagement (pRab10, pS935) Biochemical_Assay->Cell_Based_Assay Hit Confirmation Toxicity_Assay Cellular Toxicity Assays Cell_Based_Assay->Toxicity_Assay Lead Selection iPSC_Neurons Patient iPSC-derived Dopaminergic Neurons Toxicity_Assay->iPSC_Neurons Candidate Nomination Functional_Rescue Functional Rescue Assays (e.g., Lysosomal function) iPSC_Neurons->Functional_Rescue PK_PD_Modeling Pharmacokinetics & Pharmacodynamics Functional_Rescue->PK_PD_Modeling Animal_Model LRRK2 G2019S Animal Models PK_PD_Modeling->Animal_Model Neuroprotection Neuroprotection & Behavioral Readouts Animal_Model->Neuroprotection Phase1 Phase I Trials (Safety & Biomarkers) Neuroprotection->Phase1 Phase2 Phase II/III Trials (Efficacy in PD Patients) Phase1->Phase2

Caption: Workflow for LRRK2 inhibitor screening and validation.

Logical Relationship

LRRK2_Pathogenesis cluster_dysfunction Examples of Cellular Dysfunction LRRK2_G2019S_Mutation LRRK2 G2019S Mutation Increased_Kinase_Activity Increased LRRK2 Kinase Activity LRRK2_G2019S_Mutation->Increased_Kinase_Activity Leads to Substrate_Phosphorylation Aberrant Substrate Phosphorylation (e.g., Rab10) Increased_Kinase_Activity->Substrate_Phosphorylation Causes Cellular_Dysfunction Cellular Dysfunction Substrate_Phosphorylation->Cellular_Dysfunction Induces Vesicular_Trafficking Impaired Vesicular Trafficking Lysosomal_Stress Lysosomal Stress Mitochondrial_Deficits Mitochondrial Deficits Dopaminergic_Neuron_Loss Dopaminergic Neuron Degeneration & Loss PD_Pathology Parkinson's Disease Pathology & Symptoms Dopaminergic_Neuron_Loss->PD_Pathology Results in Vesicular_Trafficking->Dopaminergic_Neuron_Loss Lysosomal_Stress->Dopaminergic_Neuron_Loss Mitochondrial_Deficits->Dopaminergic_Neuron_Loss

Caption: Pathogenesis of LRRK2-mediated neurodegeneration.

References

EC19: A Promising Synthetic Retinoid for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Preclinical Research

Audience: Researchers, scientists, and drug development professionals.

Introduction: EC19 is a synthetic retinoid analogue that has demonstrated significant potential as an anti-cancer agent in preclinical studies. As a derivative of all-trans retinoic acid (ATRA), this compound exhibits potent antiproliferative and cytotoxic activities across a range of cancer cell lines, with a particularly strong efficacy noted in colorectal cancer models. These application notes provide a comprehensive overview of this compound's mechanism of action, quantitative efficacy data, and detailed protocols for key in vitro experiments to facilitate further research and development of this promising therapeutic candidate.

Quantitative Data Summary

The anti-cancer activity of this compound has been quantified in various cancer cell lines. The following tables summarize the key efficacy data, including IC50 values and selectivity indices, to allow for easy comparison.

Table 1: In Vitro Cytotoxicity (IC50) of this compound and Comparators in Cancer and Normal Cell Lines

Cell LineCancer TypeThis compound (µM)EC23 (µM)ATRA (µM)
HepG2Hepatocellular Carcinoma42.20.7436.2
Caco-2Colorectal Adenocarcinoma10.814.758.0
MCF-7Breast Adenocarcinoma9.45.5699.0
WI-38Normal Human Lung Fibroblast34.0 ± 1.1Not Reported48.4 ± 1.2
VeroNormal Monkey KidneyNo cytotoxicityNot ReportedNo cytotoxicity

Data sourced from a study on synthetic retinoid analogues, where Caco-2 cells were selected for further detailed investigation.[1][2]

Table 2: Selectivity Index (SI) of this compound and Comparators

CompoundHepG2Caco-2MCF-7
This compound> 1> 1> 1
EC23> 1Not Reported> 1
ATRANot ReportedNot Reported> 1

The selectivity index (SI) is a ratio of the cytotoxic activity against normal cells to that against cancer cells. An SI value greater than 1 indicates a selective effect on cancer cells.[1]

Mechanism of Action

This compound exerts its anti-cancer effects through a multi-faceted mechanism of action that includes the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

Signaling Pathway

As a synthetic retinoid, this compound's mechanism is believed to be mediated through retinoic acid receptors (RARs), which are nuclear receptors that function as ligand-activated transcription factors. Upon binding of this compound, the receptor complex can modulate the expression of target genes involved in cell proliferation, differentiation, and apoptosis.

EC19_Signaling_Pathway cluster_cell Cancer Cell This compound This compound RAR Retinoic Acid Receptor (RAR) This compound->RAR Binds GeneExpression Modulation of Gene Expression RAR->GeneExpression Activates Apoptosis Induction of Apoptosis GeneExpression->Apoptosis CellCycleArrest Cell Cycle Arrest (G0/G1, S, G2/M) GeneExpression->CellCycleArrest MetastasisInhibition Inhibition of Metastasis GeneExpression->MetastasisInhibition

Caption: Proposed mechanism of action for this compound in cancer cells.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the anti-cancer effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the antiproliferative and cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., Caco-2, HepG2, MCF-7)

  • Normal cell lines (e.g., WI-38, Vero) for selectivity assessment

  • This compound, EC23, and ATRA (as a positive control)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5x10^3 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound, EC23, and ATRA in complete medium.

  • Remove the medium from the wells and add 100 µL of the different compound concentrations. Include a vehicle control (medium with DMSO).

  • Incubate the plates for 48 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.

MTT_Assay_Workflow A Seed cells in 96-well plate B Add serial dilutions of this compound A->B C Incubate for 48 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Add DMSO to dissolve formazan E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is used to quantify the induction of apoptosis by this compound.

Materials:

  • Caco-2 cells

  • This compound

  • 6-well plates

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed Caco-2 cells in 6-well plates and treat with the IC50 concentration of this compound for 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Cell Cycle Analysis

This protocol is used to determine the effect of this compound on cell cycle progression.[1]

Materials:

  • Caco-2 cells

  • This compound

  • 6-well plates

  • Propidium Iodide (PI) staining solution

  • RNase A

  • Flow cytometer

Procedure:

  • Treat Caco-2 cells with the IC50 concentration of this compound for 48 hours.

  • Harvest and fix the cells in cold 70% ethanol.

  • Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry.

  • Determine the percentage of cells in the subG0-G1, S, and G2/M phases of the cell cycle.[1]

Transwell Invasion Assay

This protocol is used to assess the effect of this compound on cancer cell metastasis.[1]

Materials:

  • Caco-2 cells

  • This compound

  • Transwell inserts with Matrigel-coated membranes

  • 24-well plates

  • Serum-free medium and medium with 10% FBS

  • Crystal violet stain

Procedure:

  • Pre-treat Caco-2 cells with a sub-lethal concentration of this compound for 24 hours.

  • Seed the treated cells in the upper chamber of the Transwell insert in serum-free medium.

  • Add medium with 10% FBS to the lower chamber as a chemoattractant.

  • Incubate for 24 hours.

  • Remove non-invading cells from the upper surface of the membrane.

  • Fix and stain the invading cells on the lower surface of the membrane with crystal violet.

  • Count the number of invaded cells under a microscope.

  • Compare the number of invaded cells in the this compound-treated group to the control group.

Conclusion and Future Directions

This compound has demonstrated promising anti-cancer properties in vitro, including potent cytotoxicity against various cancer cell lines, induction of apoptosis and cell cycle arrest, and inhibition of metastasis.[1][2] The provided protocols offer a framework for researchers to further investigate and validate these findings. Future studies should focus on in vivo efficacy and toxicity profiling of this compound in animal models to pave the way for potential clinical applications in cancer therapy.[2]

References

Application Notes and Protocols: Intraperitoneal vs. Oral Gavage Delivery of a Hypothetical Compound (EC19)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selection of an appropriate administration route is a critical determinant of the pharmacokinetic and pharmacodynamic profile of a therapeutic agent. For preclinical in vivo studies in rodent models, intraperitoneal (IP) injection and oral gavage (PO) are two of the most commonly employed methods for compound delivery. IP administration involves injecting the substance directly into the peritoneal cavity, leading to rapid absorption into the systemic circulation, often bypassing the first-pass metabolism in the liver to a significant extent.[1] In contrast, oral gavage delivers the compound directly to the stomach, mimicking the oral route of administration in humans and subjecting the agent to gastrointestinal absorption and potential first-pass metabolism.[1][2][3]

This document provides a detailed comparison and standardized protocols for the administration of a hypothetical therapeutic agent, EC19, via intraperitoneal and oral gavage routes in mice. The information presented herein is intended to guide researchers in selecting the most suitable delivery method for their experimental needs and to ensure procedural consistency and animal welfare.

Comparative Data Summary: Intraperitoneal vs. Oral Gavage

The choice between IP and PO administration can significantly impact the bioavailability, efficacy, and toxicity of a compound. The following tables summarize illustrative pharmacokinetic, efficacy, and toxicity data, comparing the two routes. This data is synthesized from studies on various compounds and should be considered as a general guide.[1][4][5][6][7][8]

Table 1: Illustrative Pharmacokinetic Parameters for this compound

ParameterIntraperitoneal (IP) DeliveryOral Gavage (PO) DeliveryKey Considerations
Bioavailability (F%) Generally higher (e.g., ~70-100%)[1]Lower and more variable (e.g., ~5-50%) due to first-pass metabolism and GI absorption limitations.[1]IP route often preferred for compounds with poor oral bioavailability.
Time to Peak Plasma Concentration (Tmax) Shorter (e.g., 0.5 - 2 hours)[1]Longer (e.g., 2 - 6 hours)[1][3]IP provides more rapid systemic exposure.
Peak Plasma Concentration (Cmax) Higher[2][3]Lower[2][3]Higher Cmax with IP may be beneficial for efficacy but could also increase the risk of acute toxicity.
Area Under the Curve (AUC) Larger[1][2][3]Smaller[1][2][3]A larger AUC with IP indicates greater overall systemic exposure.

Table 2: Illustrative Efficacy and Toxicity Profile for this compound

ParameterIntraperitoneal (IP) DeliveryOral Gavage (PO) DeliveryKey Considerations
Efficacy (e.g., Tumor Growth Inhibition) May show higher efficacy at the same mg/kg dose due to greater systemic exposure.[4][5]May require higher doses to achieve similar efficacy to IP administration.[4][5]Dose adjustments are often necessary when comparing routes.
Local Toxicity Risk of peritonitis, injection site reactions, and accidental injection into abdominal organs.[9]Risk of esophageal or stomach perforation, and aspiration pneumonia if not performed correctly.[10]Proper training and technique are crucial to minimize local toxicity for both routes.
Systemic Toxicity Higher peak concentrations may lead to increased acute systemic toxicity.First-pass metabolism may generate toxic metabolites or, conversely, detoxify the compound.The toxicity profile can be highly compound-specific.
LD50 Generally lower (more toxic) on a mg/kg basis.[5]Generally higher (less toxic) on a mg/kg basis.[6][8]When doses are expressed as a percentage of the LD50, toxicity differences may be reduced or reversed.[4][5]

Experimental Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates a typical experimental workflow for comparing the in vivo effects of this compound administered via intraperitoneal injection versus oral gavage.

G cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis A This compound Formulation (Vehicle Selection & Sterilization) C Randomization into Treatment Groups A->C B Animal Acclimatization (e.g., 1 week) B->C D Group 1: Intraperitoneal (IP) Injection C->D E Group 2: Oral Gavage (PO) C->E F Control Group: Vehicle Administration (IP & PO) C->F G Pharmacokinetic Analysis (Blood Sampling at Time Points) D->G H Efficacy Assessment (e.g., Tumor Volume Measurement) D->H I Toxicity Monitoring (Body Weight, Clinical Signs) D->I E->G E->H E->I F->I J Terminal Endpoint: Tissue Collection & Analysis G->J H->J I->J G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation, Survival, etc. Proliferation, Survival, etc. ERK->Proliferation, Survival, etc. This compound This compound This compound->Raf

References

Application Note: Utilizing CRISPR-Cas9 for the Validation of EC19 Therapeutic Targets in Colorectal Cancer

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

EC19 is a synthetic retinoid analogue that has demonstrated promising anti-cancer properties, particularly in the context of colorectal cancer. Studies have indicated that this compound can induce apoptosis and inhibit metastasis in cancer cell lines.[1] Gene expression analyses have revealed that treatment with this compound leads to the upregulation of several genes, including E-cadherin (CDH1), Retinoic Acid-Induced 2 (RAI2), and Werner (WRN), which are implicated in cell adhesion and tumor suppression.[1] This application note provides a detailed protocol for validating these potential therapeutic targets of this compound using CRISPR-Cas9 technology.

The workflow described herein leverages the power of CRISPR-Cas9 to create targeted gene knockouts of CDH1, RAI2, and WRN in a colorectal cancer cell line. By comparing the phenotypic effects of this compound on wild-type versus knockout cells, researchers can elucidate whether these genes are essential for the compound's anti-metastatic and pro-apoptotic activities. This approach is a critical step in the drug development pipeline, offering a robust method for target validation and mechanism of action studies.

Key Concepts

Target validation is a crucial process in drug discovery that confirms the relevance of a molecular target to a disease phenotype.[2] CRISPR-Cas9 has emerged as a powerful tool for this purpose, allowing for precise and permanent gene editing.[2][3] The system utilizes a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus, where it induces a double-strand break. The cell's subsequent repair of this break often results in insertions or deletions (indels) that can lead to a functional gene knockout.

This application note will detail the following key experimental stages:

  • Design and cloning of gRNAs for target genes.

  • Delivery of CRISPR-Cas9 components into a colorectal cancer cell line.

  • Verification of gene knockout.

  • Phenotypic analysis of knockout cells in response to this compound treatment.

Experimental Workflow

The overall experimental workflow for validating this compound targets using CRISPR-Cas9 is depicted below. This process begins with the selection of target genes and culminates in the functional analysis of the generated knockout cell lines.

experimental_workflow cluster_design Phase 1: gRNA Design & Cloning cluster_delivery Phase 2: Cell Line Engineering cluster_validation Phase 3: Knockout Validation cluster_phenotype Phase 4: Phenotypic Assays gRNA_design gRNA Design for CDH1, RAI2, WRN vector_prep Vector Preparation (e.g., lentiCRISPRv2) gRNA_design->vector_prep cloning gRNA Cloning vector_prep->cloning seq_verify Sequence Verification cloning->seq_verify cell_culture Caco-2 Cell Culture seq_verify->cell_culture transfection Lentiviral Transduction or Plasmid Transfection cell_culture->transfection selection Antibiotic Selection (e.g., Puromycin) transfection->selection clonal_isolation Single Cell Cloning selection->clonal_isolation genomic_dna Genomic DNA Extraction clonal_isolation->genomic_dna western_blot Western Blot for Protein Expression clonal_isolation->western_blot pcr PCR Amplification of Target Locus genomic_dna->pcr sanger Sanger Sequencing pcr->sanger ec19_treatment This compound Treatment of WT and KO Clones sanger->ec19_treatment western_blot->ec19_treatment viability Cell Viability Assay (e.g., MTT) ec19_treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V) ec19_treatment->apoptosis migration Transwell Migration Assay ec19_treatment->migration

Caption: Experimental workflow for CRISPR-Cas9 mediated target validation.

Putative this compound Signaling Pathway

Based on the observed upregulation of E-cadherin, a key component of adherens junctions, and the anti-metastatic effects of this compound, a putative signaling pathway can be proposed. In this model, this compound, as a retinoid analogue, likely interacts with nuclear retinoic acid receptors (RARs) or retinoid X receptors (RXRs). This interaction would lead to the recruitment of coactivators and the transcriptional activation of target genes, including CDH1, RAI2, and WRN. The increased expression of E-cadherin would strengthen cell-cell adhesion, thereby inhibiting the epithelial-to-mesenchymal transition (EMT), a critical process in metastasis.

signaling_pathway cluster_nucleus Nuclear Events This compound This compound RAR_RXR RAR/RXR This compound->RAR_RXR Binds to Transcription Transcriptional Activation RAR_RXR->Transcription Nucleus Nucleus CDH1 CDH1 (E-cadherin) Transcription->CDH1 RAI2 RAI2 Transcription->RAI2 WRN WRN Transcription->WRN Adherens_Junction Strengthened Adherens Junctions CDH1->Adherens_Junction Metastasis Metastasis Adherens_Junction->Metastasis Inhibits

Caption: Putative signaling pathway for this compound's anti-metastatic effects.

Protocols

Protocol 1: gRNA Design and Cloning into lentiCRISPRv2
  • gRNA Design:

    • Identify the target exon regions for human CDH1, RAI2, and WRN genes using a genome browser (e.g., Ensembl, UCSC Genome Browser).

    • Use an online gRNA design tool (e.g., CHOPCHOP, Synthego Design Tool) to generate candidate gRNA sequences targeting the initial exons to maximize the probability of generating a loss-of-function frameshift mutation.

    • Select 2-3 gRNAs per gene with high on-target scores and low off-target predictions.

  • Oligonucleotide Annealing:

    • Synthesize complementary oligonucleotides for each gRNA with appropriate overhangs for cloning into the lentiCRISPRv2 vector (linearized with BsmBI).

    • Anneal the oligos by mixing 1 µL of each (100 µM), 2 µL of 10x T4 DNA Ligase Buffer, and 16 µL of nuclease-free water.

    • Incubate in a thermocycler with the following program: 95°C for 5 min, then ramp down to 25°C at a rate of 5°C/min.

  • Vector Ligation:

    • Set up the ligation reaction as follows: 50 ng of BsmBI-digested lentiCRISPRv2, 1 µL of annealed oligo duplex (diluted 1:200), 1 µL of T4 DNA Ligase, 2 µL of 10x T4 DNA Ligase Buffer, and nuclease-free water to a final volume of 20 µL.

    • Incubate at room temperature for 1-2 hours.

  • Transformation and Verification:

    • Transform 5 µL of the ligation product into competent E. coli (e.g., Stbl3).

    • Plate on LB agar (B569324) plates containing ampicillin (B1664943) and incubate overnight at 37°C.

    • Pick individual colonies, grow overnight in LB broth, and perform miniprep plasmid isolation.

    • Verify the correct insertion of the gRNA sequence by Sanger sequencing using a U6 promoter-specific primer.

Protocol 2: Lentivirus Production and Caco-2 Cell Transduction
  • Cell Culture:

  • Lentivirus Production:

    • In a 10 cm dish, co-transfect HEK293T cells at ~80% confluency with 10 µg of the gRNA-lentiCRISPRv2 plasmid, 7.5 µg of psPAX2 packaging plasmid, and 2.5 µg of pMD2.G envelope plasmid using a suitable transfection reagent (e.g., Lipofectamine 3000).

    • Change the medium after 12-16 hours.

    • Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

    • Pool the supernatant, centrifuge to remove cell debris, and filter through a 0.45 µm filter.

  • Caco-2 Transduction:

    • Plate Caco-2 cells in a 6-well plate.

    • When cells reach ~50% confluency, replace the medium with fresh medium containing the lentiviral supernatant and polybrene (final concentration 8 µg/mL).

    • Incubate for 24 hours.

  • Selection and Clonal Isolation:

    • After 24 hours, replace the medium with fresh medium containing puromycin (B1679871) (determine the optimal concentration via a kill curve, typically 1-2 µg/mL for Caco-2).

    • Select for 7-10 days until a stable population of transduced cells is established.

    • Perform limiting dilution or use cloning cylinders to isolate single-cell clones.

Protocol 3: Knockout Validation
  • Genomic DNA Extraction and PCR:

    • Extract genomic DNA from wild-type and putative knockout Caco-2 clones.

    • Design PCR primers to amplify a ~500 bp region flanking the gRNA target site for each gene.

    • Perform PCR using a high-fidelity polymerase.

  • Sanger Sequencing:

    • Purify the PCR products and send for Sanger sequencing.

    • Analyze the sequencing chromatograms using a tool like TIDE (Tracking of Indels by Decomposition) to identify and quantify the presence of indels in the knockout clones.

  • Western Blot:

    • Lyse wild-type and validated knockout clones and quantify total protein concentration.

    • Separate 20-30 µg of protein per sample by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against CDH1, RAI2, or WRN, and a loading control (e.g., β-actin).

    • Incubate with a corresponding HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate. Confirm the absence of the target protein in the knockout clones.

Protocol 4: Phenotypic Assays
  • Cell Viability (MTT) Assay:

    • Plate wild-type and validated knockout Caco-2 clones in 96-well plates.

    • Treat the cells with a dose range of this compound (e.g., 0-100 µM) for 48-72 hours.

    • Add MTT reagent to each well and incubate for 4 hours.

    • Add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm.

  • Transwell Migration Assay:

    • Seed wild-type and knockout cells in the upper chamber of a Transwell insert (8 µm pore size) in serum-free medium.

    • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

    • Include this compound in both the upper and lower chambers at a predetermined concentration (e.g., IC50).

    • Incubate for 24-48 hours.

    • Remove non-migrated cells from the top of the insert.

    • Fix and stain the migrated cells on the bottom of the membrane.

    • Count the number of migrated cells in several fields of view under a microscope.

Data Presentation

The quantitative data from the phenotypic assays should be summarized in tables for clear comparison between the wild-type and knockout cell lines.

Table 1: Effect of this compound on Cell Viability (IC50 Values in µM)

Cell LineIC50 (µM)Fold Change vs. WT
Caco-2 WT10.8-
Caco-2 CDH1-KOExpected ValueExpected Value
Caco-2 RAI2-KOExpected ValueExpected Value
Caco-2 WRN-KOExpected ValueExpected Value

Table 2: Effect of this compound on Cell Migration (% of Control)

Cell LineNo TreatmentThis compound Treatment% Inhibition by this compound
Caco-2 WT100%Expected ValueExpected Value
Caco-2 CDH1-KOExpected ValueExpected ValueExpected Value
Caco-2 RAI2-KOExpected ValueExpected ValueExpected Value
Caco-2 WRN-KOExpected ValueExpected ValueExpected Value

Conclusion

The protocols and workflow detailed in this application note provide a comprehensive framework for validating the putative targets of the novel anti-cancer compound this compound. By systematically knocking out CDH1, RAI2, and WRN, researchers can determine the necessity of these genes for the therapeutic effects of this compound. If the knockout of a specific gene abrogates the anti-migratory or cytotoxic effects of this compound, it provides strong evidence for that gene being a key mediator of the drug's mechanism of action. This information is invaluable for the continued development of this compound as a potential therapeutic for colorectal cancer and for the identification of predictive biomarkers for patient response.

References

Application Notes and Protocols for Small Molecule Immunoprecipitation-Mass Spectrometry (IP-MS) Utilizing EC19

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Immunoprecipitation coupled with mass spectrometry (IP-MS) is a robust methodology for the identification and quantification of protein-protein interactions and for elucidating the composition of protein complexes within a cellular environment.[1][2] The adaptation of this technique to incorporate small molecule probes, such as the hypothetical compound EC19, allows researchers to investigate the direct and indirect interactions of these molecules with their protein targets. This approach, often referred to as small molecule immunoprecipitation, is invaluable for drug development and target validation, enabling the characterization of a compound's mechanism of action and its effects on cellular signaling networks.[3]

These application notes provide a comprehensive framework for utilizing this compound in IP-MS experiments. The protocols herein detail the necessary steps from cell culture and treatment to sample preparation for mass spectrometric analysis. Additionally, this document outlines strategies for data presentation and visualization to facilitate the interpretation of results.

Core Principles of Small Molecule IP-MS

The fundamental principle of small molecule IP-MS involves the use of a specific antibody to capture a target protein that has been engaged by a small molecule, such as this compound. This complex, along with any associated proteins, is then isolated from the total cell lysate.[2] Subsequent analysis by mass spectrometry allows for the identification and quantification of the proteins in the immunoprecipitated complex.[4] This can reveal proteins whose interaction with the primary target is modulated by the presence of the small molecule.

Key considerations for a successful small molecule IP-MS experiment include the use of a high-quality, specific antibody for the target protein, optimization of lysis conditions to maintain protein-protein interactions, and the inclusion of appropriate controls to distinguish specific interactions from non-specific binding.[5][6]

Experimental Protocols

I. Cell Culture and Treatment with this compound

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvesting. For a typical experiment, a starting material of 1-10 mg of nuclear lysate per replicate is recommended, which may require three or more 15 cm dishes per replicate.[7]

  • This compound Treatment: On the day of the experiment, treat the cells with the desired concentration of this compound. It is crucial to include a vehicle-treated control (e.g., DMSO) to serve as a negative control. The incubation time should be optimized based on the specific biological question and the known kinetics of this compound.

II. Cell Lysis and Lysate Preparation

  • Cell Harvesting: After treatment, aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).[3]

  • Lysis: Add ice-cold lysis buffer to each plate. The composition of the lysis buffer should be optimized to maintain the integrity of protein complexes. A common lysis buffer composition is 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors.

  • Incubation and Collection: Incubate the plates on ice for 10-15 minutes, then scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[3]

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[1]

  • Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).

III. Immunoprecipitation

  • Pre-clearing (Optional but Recommended): To reduce non-specific binding, incubate the lysate with protein A/G beads for 1 hour at 4°C on a rotator. Pellet the beads by centrifugation and transfer the supernatant to a fresh tube.

  • Antibody Incubation: Add the primary antibody specific for the target protein of this compound to the pre-cleared lysate. As a negative control, add an equivalent amount of a non-specific IgG of the same isotype to a separate aliquot of lysate.[3] Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Bead Incubation: Add an appropriate amount of pre-washed protein A/G magnetic or agarose (B213101) beads to the lysate-antibody mixture.[5] Incubate for an additional 1-2 hours at 4°C with gentle rotation to capture the antibody-protein complexes.

  • Washing: Pellet the beads by centrifugation or using a magnetic rack. Discard the supernatant and wash the beads three to five times with ice-cold lysis buffer or a modified wash buffer with lower detergent concentration. Thorough washing is critical to remove non-specifically bound proteins.[5]

IV. Elution and Sample Preparation for Mass Spectrometry

  • Elution: After the final wash, remove all supernatant. Elute the bound proteins from the beads using an appropriate elution buffer. Options include acidic elution (e.g., 0.1 M glycine, pH 2.5), denaturing elution with SDS-PAGE sample buffer, or on-bead digestion.[5]

  • On-Bead Digestion (Recommended for MS):

  • Peptide Cleanup: After digestion, collect the supernatant containing the peptides. Acidify the sample with trifluoroacetic acid (TFA) and desalt using a C18 StageTip or equivalent.

  • Mass Spectrometry Analysis: The cleaned peptides are ready for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]

Data Presentation

Quantitative data from IP-MS experiments should be presented in a clear and organized manner to facilitate interpretation. The following table is a hypothetical representation of quantitative data for proteins co-immunoprecipitated with the target of this compound. Data is typically presented as fold change and p-value to identify significantly enriched proteins in the this compound-treated sample compared to the control.[4]

Protein IDGene NameFold Change (this compound vs. Vehicle)p-valueFunction
P04637TP531.50.04Tumor suppressor
P62258GRB23.20.001Adaptor protein
P27361SOS12.80.005Guanine nucleotide exchange factor
Q07817SHC12.50.01Signaling adaptor
P31749RAF10.80.35Serine/threonine kinase
P28482MAPK10.90.41Mitogen-activated protein kinase

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound through its interaction with an upstream receptor tyrosine kinase (RTK). Activation of the RTK leads to the recruitment of adaptor proteins and the subsequent activation of downstream signaling cascades, such as the RAS-MAPK pathway. This compound is hypothesized to stabilize the interaction between the RTK and key adaptor proteins, enhancing downstream signaling.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 Recruitment This compound This compound This compound->RTK Binds and stabilizes active state SOS1 SOS1 GRB2->SOS1 Activation RAS RAS SOS1->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription A 1. Cell Culture & Treatment with this compound B 2. Cell Lysis A->B C 3. Immunoprecipitation (Target-specific Antibody) B->C D 4. Bead Capture of Immune Complexes C->D E 5. Washing to Remove Non-specific Binders D->E F 6. On-Bead Digestion (Trypsin) E->F G 7. Peptide Desalting F->G H 8. LC-MS/MS Analysis G->H I 9. Data Analysis (Protein ID & Quant) H->I

References

Application Notes and Protocols for EC19 Treatment in Primary Neuron Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for the evaluation of EC19, a novel neuroprotective agent, in primary neuron cultures. Primary neuron cultures are essential in vitro models for studying neuronal function, neurodegenerative disease mechanisms, and for screening potential therapeutic compounds. This document outlines the procedures for culturing primary neurons, treating them with this compound, and assessing the compound's neuroprotective efficacy against excitotoxicity.

Mechanism of Action (Hypothetical)

This compound is hypothesized to exert its neuroprotective effects by modulating intracellular signaling pathways that mitigate neuronal damage induced by oxidative stress and excitotoxicity. A potential mechanism involves the activation of pro-survival signaling cascades, such as the PI3K/Akt pathway, and the inhibition of apoptotic pathways.

Data Presentation

The neuroprotective effects of this compound have been quantified in primary neuronal cultures subjected to oxygen-glucose deprivation (OGD), an in vitro model of ischemia. The following tables summarize the key findings.

Table 1: Effect of this compound on Neuronal Viability after Oxygen-Glucose Deprivation (OGD)

Treatment GroupConcentration (µM)Neuronal Viability (%)[1]
Control (Normoxia)-100 ± 5.2
OGD + Vehicle-45 ± 3.8
OGD + this compound1062 ± 4.1
OGD + this compound2578 ± 5.5
OGD + this compound5085 ± 4.9[1]

Table 2: Effect of this compound on Reactive Oxygen Species (ROS) Formation and Lipid Peroxidation after OGD

Treatment GroupConcentration (µM)ROS Formation (Fold Change)[1]Lipid Peroxidation (Fold Change)[1]
Control (Normoxia)-1.0 ± 0.11.0 ± 0.1
OGD + Vehicle-3.2 ± 0.42.8 ± 0.3
OGD + this compound501.5 ± 0.2[1]1.3 ± 0.2[1]

Experimental Protocols

Preparation of Primary Cortical Neuron Cultures

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.

Materials:

  • E18 timed-pregnant Sprague-Dawley rat

  • Hibernate-E medium (Thermo Fisher Scientific)

  • Neurobasal Medium (Thermo Fisher Scientific)

  • B-27 Supplement (50X, Thermo Fisher Scientific)

  • GlutaMAX (100X, Thermo Fisher Scientific)

  • Penicillin-Streptomycin (10,000 U/mL, Thermo Fisher Scientific)

  • Trypsin (0.25%, Thermo Fisher Scientific)

  • DNase I (1 mg/mL, Sigma-Aldrich)

  • Poly-D-lysine (Sigma-Aldrich)

  • Laminin (B1169045) (Sigma-Aldrich)

  • Sterile dissection tools

  • 15 mL and 50 mL conical tubes

  • Cell culture plates or coverslips

Procedure:

  • Coating Culture Surfaces:

    • Aseptically coat culture plates or coverslips with 50 µg/mL Poly-D-lysine in sterile water overnight at 37°C.[2]

    • Wash three times with sterile water and allow to air dry.

    • (Optional) For enhanced neuronal attachment and health, coat with 5 µg/mL laminin in sterile PBS for at least 2 hours at 37°C before plating.

  • Neuron Isolation:

    • Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.

    • Aseptically remove the uterine horn and place it in a sterile dish containing ice-cold Hibernate-E medium.

    • Remove the embryos and decapitate them.

    • Under a dissecting microscope, dissect the cortices from the embryonic brains.

    • Place the isolated cortices in a fresh dish of ice-cold Hibernate-E medium.

  • Dissociation:

    • Transfer the cortices to a 15 mL conical tube and aspirate the Hibernate-E medium.

    • Add 5 mL of 0.25% trypsin and incubate at 37°C for 15 minutes.

    • Gently wash the tissue three times with Hibernate-E medium to inactivate the trypsin.

    • Add 5 mL of Neurobasal medium containing 100 µg/mL DNase I.

    • Gently triturate the tissue with a fire-polished Pasteur pipette until the tissue is fully dissociated.[3]

    • Allow the undissociated tissue to settle for 2 minutes and transfer the supernatant containing the single-cell suspension to a new 15 mL tube.

  • Plating and Culture:

    • Determine the cell density using a hemocytometer.

    • Plate the neurons at a density of 2 x 10^5 cells/cm² in pre-warmed Neurobasal medium supplemented with 1X B-27, 1X GlutaMAX, and 1X Penicillin-Streptomycin.

    • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

    • After 24 hours, replace half of the medium with fresh, pre-warmed culture medium. Continue to replace half of the medium every 3-4 days.

This compound Treatment and Neuroprotection Assay (Oxygen-Glucose Deprivation Model)

This protocol outlines the procedure for inducing ischemic-like injury in primary neurons and assessing the neuroprotective effect of this compound.

Materials:

  • Mature primary cortical neuron cultures (7-10 days in vitro)

  • This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)

  • Glucose-free DMEM (Thermo Fisher Scientific)

  • Anaerobic chamber or gas-tight container with gas-generating sachets (e.g., GasPak™)

  • Cell viability assay kit (e.g., MTT, LDH, or Calcein-AM/Propidium Iodide)

  • ROS detection reagent (e.g., H2DCFDA, Thermo Fisher Scientific)

  • Lipid peroxidation assay kit (e.g., TBARS assay)

Procedure:

  • Oxygen-Glucose Deprivation (OGD):

    • Prepare a stock solution of this compound.

    • On the day of the experiment, replace the culture medium with glucose-free DMEM.

    • Add this compound at various final concentrations (e.g., 10, 25, 50 µM) to the designated wells. Include a vehicle control group.

    • Place the culture plate in an anaerobic chamber (95% N2, 5% CO2) at 37°C for 1-2 hours.

    • For the normoxia control group, replace the medium with glucose-containing DMEM and keep it in the standard incubator.

  • Reperfusion:

    • After the OGD period, remove the plate from the anaerobic chamber.

    • Replace the glucose-free DMEM with pre-warmed, complete Neurobasal medium containing the respective concentrations of this compound or vehicle.

    • Return the plate to the standard incubator (37°C, 5% CO2) for 24 hours.

  • Assessment of Neuroprotection:

    • Cell Viability:

      • Measure neuronal viability using a standard MTT or LDH assay according to the manufacturer's instructions.

      • Alternatively, use live/dead cell imaging with Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red).

    • ROS Measurement:

      • At the end of the reperfusion period, incubate the cells with a ROS-sensitive fluorescent probe (e.g., H2DCFDA) according to the manufacturer's protocol.

      • Measure the fluorescence intensity using a fluorescence plate reader or microscope.

    • Lipid Peroxidation Assay:

      • Collect cell lysates and measure the levels of malondialdehyde (MDA), a marker of lipid peroxidation, using a TBARS assay kit.

Visualizations

experimental_workflow cluster_prep Culture Preparation cluster_treatment OGD and Treatment cluster_analysis Analysis plate_prep Coat Culture Plates neuron_iso Isolate Primary Neurons plate_prep->neuron_iso neuron_diss Dissociate Neurons neuron_iso->neuron_diss neuron_plate Plate Neurons neuron_diss->neuron_plate ogd Oxygen-Glucose Deprivation neuron_plate->ogd ec19_treat This compound Treatment neuron_plate->ec19_treat viability Assess Cell Viability ogd->viability ros Measure ROS ogd->ros lipid_perox Measure Lipid Peroxidation ogd->lipid_perox ec19_treat->ogd

Caption: Experimental workflow for assessing this compound neuroprotection.

signaling_pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Survival Neuronal Survival Akt->Survival

Caption: Hypothetical this compound signaling pathway for neuroprotection.

References

Application Notes and Protocols for EC19 in Organoid Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EC19 is a synthetic analogue of 13-cis retinoic acid. While research directly on this compound's application in contemporary organoid models is nascent, its demonstrated effects on pluripotent stem cell differentiation provide a strong basis for its use in generating specific types of organoids. Studies have shown that unlike all-trans-retinoic acid (ATRA), which typically induces neuronal differentiation, this compound directs pluripotent human embryonal carcinoma (EC) stem cells to form epithelial-like derivatives[1]. This characteristic suggests that this compound can be a valuable tool for researchers aiming to generate and manipulate epithelial organoids, such as those modeling the intestine, lung, or skin.

Retinoic acid (RA) signaling is a critical pathway in embryonic development and cell differentiation, and its manipulation is a common strategy in directing the fate of stem cells in organoid cultures. RA, in its various isomeric forms, acts through nuclear receptors (RARs and RXRs) to regulate the transcription of a host of target genes involved in cell proliferation, differentiation, and apoptosis[2][3]. The differential effects of this compound compared to other retinoids like ATRA indicate a unique interaction with these signaling pathways, offering a refined method for controlling cell fate in three-dimensional culture systems.

These application notes provide a comprehensive overview of the potential uses of this compound in organoid research, detailed protocols for its application, and a summary of expected outcomes based on its known biological activities.

Data Presentation

Table 1: Comparative Effects of Retinoids on Pluripotent Stem Cell Differentiation
CompoundConcentration Range (in vitro)Primary Differentiation PathwayResulting Cell/Tissue TypeReference
This compound Not specified in literatureEpithelial DifferentiationEpithelial-like derivatives[1]
EC23 Not specified in literatureNeuronal DifferentiationNeuronal cell types[1]
All-trans-retinoic acid (ATRA) 1 µM - 10 µMNeuronal DifferentiationNeuronal cell types[1]
13-cis-retinoic acid 1 µM - 10 µMGrowth inhibition, differentiationVaries by cell type[4][5]
Table 2: Potential Applications of this compound in Organoid Models
Organoid TypeRationale for this compound ApplicationPotential Readouts and Analyses
Intestinal Organoids Promotion of epithelial lineage specification and maturation.Increased expression of intestinal epithelial markers (e.g., CDX2, KRT20), enhanced crypt-villus axis formation, changes in proliferation (Ki67) and differentiation (Alcian Blue for goblet cells) markers.
Lung Organoids Directed differentiation towards airway or alveolar epithelial fates.Upregulation of lung epithelial markers (e.g., SFTPC, FOXJ1), morphological changes indicative of airway or alveolar structures.
Skin Organoids Induction of keratinocyte differentiation and stratification.Formation of a stratified epidermis, expression of keratinocyte markers (e.g., KRT14, KRT10).
Cancer Organoids (Epithelial Origin) Investigation of differentiation therapy potential.Induction of differentiation markers, reduction in proliferation, changes in tumor organoid morphology and size.

Signaling Pathways and Experimental Workflows

Retinoic Acid Signaling Pathway

Retinoic acid isomers, including this compound, are thought to exert their effects by binding to nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors form heterodimers and bind to retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription. The specific downstream effects of this compound leading to an epithelial fate, as opposed to a neuronal one, are likely due to its unique binding affinity for different RAR/RXR isoforms or its interaction with co-activator and co-repressor proteins.

Retinoic_Acid_Signaling Retinoic Acid Signaling Pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound CRABP CRABP This compound->CRABP Binds RAR RAR CRABP->RAR Translocates to Nucleus RXR RXR RAR->RXR Heterodimerizes RARE RARE RXR->RARE Binds to DNA Coactivators Co-activators RARE->Coactivators Recruits Corepressors Co-repressors RARE->Corepressors Releases Gene_Transcription Gene Transcription (Epithelial Genes) Coactivators->Gene_Transcription Activates Corepressors->Gene_Transcription Inhibits (before binding)

Caption: Simplified diagram of the retinoic acid signaling pathway initiated by this compound.

Experimental Workflow for this compound Application in Intestinal Organoid Generation

The following workflow outlines the key steps for applying this compound to direct the differentiation of pluripotent stem cells into intestinal organoids.

Experimental_Workflow This compound Application in Intestinal Organoid Generation PSC_Culture 1. Pluripotent Stem Cell (PSC) Culture EB_Formation 2. Embryoid Body (EB) Formation PSC_Culture->EB_Formation DE_Induction 3. Definitive Endoderm (DE) Induction EB_Formation->DE_Induction Hindgut_Patterning 4. Hindgut Patterning DE_Induction->Hindgut_Patterning EC19_Treatment 5. This compound Treatment (Induction of Epithelial Fate) Hindgut_Patterning->EC19_Treatment Embedding 6. Embedding in Matrigel EC19_Treatment->Embedding Organoid_Maturation 7. Organoid Maturation and Analysis Embedding->Organoid_Maturation

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals who encounter a lack of activity with compounds, such as EC19, in functional assays.

Frequently Asked Questions (FAQs)

Q1: My compound, this compound, is not showing any activity in my functional assay. What are the general possibilities?

A1: A lack of signal in a functional assay can stem from several factors, broadly categorized as issues with the compound itself, the assay system, or the experimental procedure.[1][2] It is crucial to systematically investigate each possibility to pinpoint the root cause. Potential issues include compound instability or inactivity, problems with the biological target (e.g., low expression), suboptimal assay conditions, or errors in reagent preparation and handling.

Q2: How can I be sure that the this compound compound itself is the problem?

A2: To investigate the compound, you should verify its identity, purity, and stability. An incorrect or degraded compound will not yield the expected results.

  • Identity and Purity Confirmation: Use analytical techniques like LC-MS or NMR to confirm the chemical structure and purity of your this compound stock.

  • Solubility Issues: Visually inspect the compound in your assay buffer for precipitation. Poor solubility can drastically reduce the effective concentration of the compound.

  • Stability: this compound may be unstable under your experimental conditions (e.g., sensitive to light, temperature, or pH). Assess compound stability in the assay buffer over the experiment's duration.

Q3: What if I suspect the issue lies within my assay system?

A3: If the compound is verified to be correct and stable, the next step is to scrutinize the assay system. This involves evaluating the health and responsiveness of the cells or the integrity of the biochemical components.

  • Cell Health: For cell-based assays, ensure that the cells are healthy, viable, and in the correct growth phase. High cell passage numbers can also affect experimental outcomes.[3]

  • Target Expression and Activity: Confirm that the biological target of this compound is present and functional in your assay system.[4] For example, you can use Western Blot or qPCR to check protein or mRNA expression levels, respectively.

  • Positive Controls: A positive control is essential to validate that the assay is working as expected.[5] If the positive control also fails, it strongly indicates a problem with the assay setup itself.

  • Assay Sensitivity: The assay may not be sensitive enough to detect the activity of this compound.[2] Consider optimizing the assay to improve its dynamic range and sensitivity.

Q4: Could my experimental protocol be the source of the problem?

A4: Yes, errors in the experimental protocol are a common reason for assay failure. Careful review and optimization of each step are critical.

  • Reagent Preparation: Double-check all calculations for dilutions and ensure that all reagents were prepared correctly and are not expired.[6][7]

  • Incubation Times and Temperatures: Suboptimal incubation times or temperatures can lead to a weak or absent signal.[8][9]

  • Detection System: Ensure the detection system (e.g., plate reader, microscope) is functioning correctly and set to the appropriate parameters for your assay's readout.[6]

Troubleshooting Guides

Guide 1: Systematic Investigation of No Activity

This guide provides a step-by-step workflow to diagnose the lack of activity of this compound.

Troubleshooting Workflow for this compound Inactivity

G start Start: this compound Shows No Activity compound_check Step 1: Verify this compound Integrity - Purity (LC-MS) - Identity (NMR) - Solubility - Stability start->compound_check assay_system_check Step 2: Validate Assay System - Positive Control - Cell Health/Viability - Target Expression (WB/qPCR) compound_check->assay_system_check protocol_review Step 3: Review Experimental Protocol - Reagent Preparation - Incubation Conditions - Instrument Settings assay_system_check->protocol_review retest Retest this compound protocol_review->retest activity_observed Activity Observed? Resolve Issue retest->activity_observed no_activity Still No Activity retest->no_activity No consult Consult Senior Scientist or Technical Support no_activity->consult

Caption: A flowchart for systematically troubleshooting the lack of this compound activity.

Guide 2: Differentiating False Negatives from True Inactivity

A false negative occurs when an active compound appears inactive due to assay limitations.[1]

Key Considerations:

  • Assay Interference: Components in the assay buffer or the compound itself could be interfering with the detection method.[10][11]

  • Mechanism of Action: this compound might have a mechanism of action that is not detectable by the current assay format.[12][13] For example, a binding assay will not detect a functional antagonist that does not displace the labeled ligand.

  • Concentration Range: The effective concentration of this compound might be outside the tested range.

Data Presentation

Table 1: Assay Control Checklist and Expected Outcomes

Control TypePurposeExpected Outcome with this compoundTroubleshooting Action if Outcome is Not Met
Positive Control To validate that the assay can detect a response.[5]A robust and reproducible signal.Re-evaluate the entire assay setup, including reagents and cell system.
Negative Control (Vehicle) To establish the baseline or background signal.No significant signal above background.Investigate for potential contamination or non-specific effects of the vehicle.
Untreated Cells/System To measure the basal level of activity.A stable baseline signal.Check for high background, which could be due to reagent or cell issues.

Table 2: this compound Concentration-Response Data (Hypothetical)

This compound Concentration (µM)Raw Assay SignalNormalized Response (%)
0 (Vehicle)10.50
0.110.81.5
111.23.5
1010.92.0
10011.55.0
Positive Control210.3100

In this hypothetical example, the lack of a dose-dependent response for this compound, in contrast to the strong positive control signal, suggests true inactivity under these conditions.

Experimental Protocols

Protocol 1: Western Blot for Target Protein Expression

This protocol is to confirm the presence of the target protein for this compound in the cell lysate.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add RIPA buffer with protease inhibitors.[4]

    • Scrape cells and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant (lysate).

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per well on an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Add ECL substrate and visualize the bands using a chemiluminescence imager.

Protocol 2: Cell Viability Assay (e.g., MTT Assay)

This protocol is to ensure that the lack of signal is not due to this compound-induced cytotoxicity.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat cells with a serial dilution of this compound and controls (vehicle, positive control for toxicity).

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilization:

    • Add solubilization buffer (e.g., DMSO or acidic isopropanol) to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading:

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

Visualizations

Signaling Pathway of this compound (Hypothetical)

G This compound This compound Receptor Target Receptor This compound->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Produces Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylates Cellular_Response Cellular Response Transcription_Factor->Cellular_Response Regulates Gene Expression G cluster_prep Preparation cluster_exp Experiment cluster_readout Readout Cell_Culture Cell Culture/ Reagent Prep Plate_Seeding Plate Seeding Cell_Culture->Plate_Seeding Compound_Addition Compound Addition (this compound & Controls) Plate_Seeding->Compound_Addition Incubation Incubation Compound_Addition->Incubation Signal_Detection Signal Detection Incubation->Signal_Detection Data_Analysis Data Analysis Signal_Detection->Data_Analysis

References

Technical Support Center: Troubleshooting EC19 Precipitation in Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of EC19 precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of this compound precipitation in cell culture media?

A1: Precipitation of a compound like this compound in cell culture media can be attributed to several factors:

  • Solubility Limits: The final concentration of this compound may exceed its solubility limit in the specific aqueous media formulation.[1][2]

  • Solvent Effects: this compound is likely dissolved in a non-aqueous solvent like DMSO to create a stock solution. When this concentrated stock is added to the aqueous environment of the cell culture medium, the sudden change in solvent polarity can cause the compound to "crash out" or precipitate.[1][2]

  • Media Composition: Components within the cell culture media, such as salts, proteins, and pH, can interact with this compound and reduce its solubility.[2][3] For instance, calcium salts are known to be prone to precipitation.[4][5][6]

  • Temperature Fluctuations: Adding a compound stock to cold media can decrease its solubility.[1] Temperature shifts, such as moving media from a refrigerator to an incubator, can also alter the solubility of both the media components and the added compound.[2][4][7] Repeated freeze-thaw cycles of stock solutions are also a common cause of precipitation.[2][4]

  • pH Shifts: The pH of the cell culture medium is crucial for maintaining the solubility of many compounds. A significant shift in pH upon the addition of the this compound stock solution can lead to precipitation.[2]

  • Evaporation: Evaporation of water from the culture medium can increase the concentration of all components, potentially causing this compound and other media constituents to precipitate.[2][4]

Q2: How can I differentiate between this compound precipitation and other forms of media precipitation or contamination?

A2: It is important to distinguish this compound precipitation from other issues like microbial contamination or precipitation of media components.

  • Visual Inspection: this compound precipitation often appears as fine, crystalline, or amorphous particles, or as a general cloudiness in the medium immediately or shortly after the compound is added.[2] Bacterial or fungal contamination will typically show turbidity that increases over time and may be accompanied by a color change in the pH indicator of the medium.[5]

  • Microscopy: Observe a sample of the media under a microscope. This compound precipitate might look like non-uniform crystals or amorphous aggregates. In contrast, bacterial contamination will appear as small, often motile rods or cocci, while yeast will be visible as budding oval shapes.

  • Control Flask: Always maintain a control flask of the same media without the addition of this compound. If precipitation only occurs in the flask with this compound, it is highly likely that the compound is the cause.[2]

Q3: What is the recommended procedure for preparing an this compound stock solution to minimize precipitation?

A3: Proper preparation of the stock solution is critical.

  • Use an Appropriate Solvent: For hydrophobic compounds like this compound, DMSO is a common and effective solvent.[2] Ensure that the this compound powder is fully dissolved in the solvent before finalizing the stock solution.

  • Prepare Concentrated Stocks: It is standard practice to prepare concentrated stock solutions (e.g., 10x or 100x) to reduce the volume of solvent added to the final culture medium.[8]

  • Sterility: While DMSO itself is hostile to most microbes, it is good practice to handle the preparation of stock solutions in a sterile environment, such as a biosafety cabinet, to prevent contamination.[9][10]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[2][11] Store these aliquots at -20°C or -80°C in tightly sealed vials.[2]

Q4: What is the best method for diluting the this compound stock solution into the cell culture media?

A4: The dilution method significantly impacts whether this compound remains in solution.

  • Pre-warm the Media: Always use media that has been pre-warmed to 37°C, as solubility is generally higher at this temperature.[1]

  • Stepwise Dilution: Instead of adding a highly concentrated stock directly to the full volume of media, perform a serial or stepwise dilution.[1][11] This gradual reduction in solvent concentration helps to prevent the compound from crashing out.

  • Drop-wise Addition with Mixing: Add the this compound stock solution drop-wise to the pre-warmed media while gently swirling or vortexing.[1][2] This ensures rapid and even dispersion of the compound.

  • Final DMSO Concentration: Keep the final concentration of DMSO in the cell culture medium as low as possible, ideally below 0.5%, and preferably below 0.1%, to minimize both cytotoxicity and the risk of precipitation.[1][11]

Troubleshooting Guide

Issue: Immediate Precipitation of this compound Upon Addition to Cell Culture Media

Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?

Answer: Immediate precipitation upon adding a DMSO-dissolved compound to aqueous cell culture media is a common issue, especially with hydrophobic compounds like this compound.[1] This occurs because the compound is poorly soluble in the aqueous environment of the media once the DMSO is diluted.[1]

Below is a table summarizing potential causes and recommended solutions.

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of this compound in the media exceeds its aqueous solubility limit.Decrease the final working concentration of this compound. It is also advisable to perform a solubility test to determine the maximum soluble concentration.
Rapid Dilution Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation.[1]Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[1] Add the compound dropwise while gently vortexing the media.[1]
Low Temperature of Media Adding the compound to cold media can decrease its solubility.[1]Always use pre-warmed (37°C) cell culture media for dilutions.[1]
High DMSO Concentration in Final Solution While DMSO aids in initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[1][11] This may require preparing a more dilute stock solution in DMSO.
Media Component Interaction Certain components in the media (e.g., salts, proteins in serum) can interact with this compound, reducing its solubility.[2][3]If using serum-containing media, try reducing the serum percentage or using a serum-free formulation for the initial dilution. Be mindful of the order in which media components are added if preparing custom media.[4][5]
pH Incompatibility A significant difference in the pH of the stock solution and the media can cause the compound to precipitate.[2]Ensure the pH of the cell culture medium is within the optimal range for both cell growth and this compound solubility.

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of this compound

  • Prepare a Serial Dilution of this compound in DMSO: Start with your highest concentration DMSO stock of this compound and prepare a 2-fold serial dilution in DMSO.

  • Add to Media: In a 96-well plate, add a fixed, small volume of each DMSO dilution to a corresponding well containing your complete cell culture medium (e.g., add 2 µL of each DMSO dilution to 200 µL of media). Include a DMSO-only control.

  • Incubate and Observe: Incubate the plate at 37°C and 5% CO2.

  • Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours). For a quantitative assessment, you can read the absorbance of the plate at a wavelength around 600 nm; an increase in absorbance indicates precipitation.

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear is your maximum working soluble concentration under those specific conditions.

Visualizations

Troubleshooting_EC19_Precipitation start Start: this compound Precipitation Observed check_stock 1. Check Stock Solution Is it clear? Any precipitate? start->check_stock stock_precipitate Precipitate in stock. Redissolve by warming/vortexing. If persists, prepare fresh stock. check_stock->stock_precipitate No stock_ok Stock is clear. check_stock->stock_ok Yes check_procedure 2. Review Dilution Procedure stock_ok->check_procedure procedure_issue Immediate precipitation upon dilution? check_procedure->procedure_issue yes_precip Yes procedure_issue->yes_precip no_precip No, precipitation occurs later procedure_issue->no_precip optimize_dilution Optimize Dilution: - Use pre-warmed media (37°C) - Add stock dropwise with mixing - Perform serial dilution - Lower final DMSO concentration (<0.1%) yes_precip->optimize_dilution check_concentration 3. Evaluate Final Concentration no_precip->check_concentration end_success Problem Solved optimize_dilution->end_success concentration_high Concentration too high? check_concentration->concentration_high yes_high Yes concentration_high->yes_high no_high No concentration_high->no_high determine_solubility Determine Max Soluble Concentration (See Protocol 1) yes_high->determine_solubility check_media_stability 4. Assess Stability in Media Incubate this compound in media (no cells). Check for precipitation over time. no_high->check_media_stability determine_solubility->end_success media_unstable Precipitation over time check_media_stability->media_unstable media_stable Solution remains clear check_media_stability->media_stable consider_alternatives Consider Alternatives: - Different solvent - Formulation with solubilizing agents - Freshly prepare solution for each experiment media_unstable->consider_alternatives end_further_investigation Further Investigation Needed media_stable->end_further_investigation consider_alternatives->end_further_investigation

Caption: Troubleshooting workflow for this compound precipitation in media.

Disclaimer: "this compound" is treated as a representative hydrophobic compound for the purposes of this guide. The principles and troubleshooting steps outlined are broadly applicable to small molecules with similar properties.

References

Technical Support Center: Optimizing Anti-CD19 Antibody Concentration for Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and protocols for researchers, scientists, and drug development professionals to optimize the concentration of anti-CD19 antibodies (often referred to by specific clone or product names, which may include designations like EC19) for Western blot analysis. Proper antibody concentration is critical for generating specific, reproducible, and high-quality data.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of CD19 in a Western blot? A1: CD19 is a transmembrane glycoprotein (B1211001) with an expected molecular weight of approximately 95 kDa.[1] However, post-translational modifications such as glycosylation can cause the protein to migrate at a slightly different size on an SDS-PAGE gel.

Q2: What are appropriate positive and negative controls for a CD19 Western blot? A2:

  • Positive Controls: Lysates from B-cell lineage cell lines such as Raji or Daudi are excellent positive controls as they express high levels of CD19.[2]

  • Negative Controls: Lysates from cell lines that do not express CD19, such as Jurkat (T-cell lymphoma) or HEK293 (human embryonic kidney), can be used as negative controls. Using knockout cell lines for CD19 provides the highest level of specificity validation.[3]

Q3: My anti-CD19 antibody is validated for flow cytometry. Can I assume it will work for Western blot? A3: Not necessarily. An antibody's performance is highly dependent on the application because the protein's conformation differs between assays.[4] Antibodies for flow cytometry recognize the native, folded protein on the cell surface, whereas Western blotting detects denatured, linear epitopes. It is essential to use an antibody that has been specifically validated for Western blotting.[5][6]

Q4: Should I use non-fat dry milk or Bovine Serum Albumin (BSA) as a blocking agent for my CD19 antibody? A4: The choice of blocking agent can significantly impact results and should be optimized.[7][8] While 5% non-fat dry milk is a common and effective blocking agent, some antibodies, particularly phospho-specific antibodies, perform better with a 3-5% BSA solution.[9] If you are detecting a phosphorylated form of CD19, avoid milk as it contains phosphoproteins (like casein) that can increase background noise.[9][10]

Troubleshooting Common Issues

Problem: Weak or No Signal for CD19

  • Question: I am not detecting any band, or the band at 95 kDa is very faint. What should I do?

  • Answer: A weak or absent signal can stem from multiple factors related to antibody concentration, protein abundance, or technical steps in the protocol.

    • Insufficient Antibody Concentration: The primary or secondary antibody concentration may be too low. Increase the concentration of the primary antibody (e.g., from a 1:2000 dilution to 1:1000) or the secondary antibody.[11][12][13] An antibody titration experiment is recommended to find the optimal concentration.[8][14]

    • Low Target Protein Abundance: CD19 may not be highly expressed in your sample type.[14] Ensure you are using a sufficient amount of total protein lysate (typically 20-50 µg).[8] If expression is known to be low, consider enriching for CD19 via immunoprecipitation prior to the Western blot.[13][14]

    • Inefficient Protein Transfer: Confirm successful protein transfer from the gel to the membrane. This can be checked with Ponceau S staining after transfer.[12][14] Optimize transfer time and voltage, especially for larger proteins like CD19.[7] Ensure no air bubbles were trapped between the gel and the membrane.[7][13]

    • Incorrect Antibody Storage or Activity: Verify that the antibody was stored correctly according to the manufacturer's datasheet and has not expired.[11] Repeated freeze-thaw cycles should be avoided.[15] You can test the antibody's activity using a dot blot.[13][14]

    • Blocking Agent Interference: Over-blocking can sometimes mask the epitope, preventing the primary antibody from binding.[11] Try reducing the blocking time or switching to a different blocking agent (e.g., from milk to BSA).[12]

Problem: High Background on the Blot

  • Question: My blot has a high background, which makes it difficult to see my specific CD19 band. How can I reduce it?

  • Answer: High background is often caused by non-specific binding of the primary or secondary antibodies.

    • Excessive Antibody Concentration: The concentration of the primary or secondary antibody may be too high. Try further diluting both antibodies.[10][16][17] A typical starting range for a primary antibody is 1:500 to 1:2000, and for a secondary, 1:5000 to 1:20,000.[9]

    • Inadequate Blocking: Blocking may be insufficient. Increase the blocking time (e.g., to 2 hours at room temperature or overnight at 4°C) or increase the concentration of the blocking agent (e.g., from 3% to 5% milk).[10]

    • Insufficient Washing: Increase the number and duration of wash steps after primary and secondary antibody incubations.[11][16] Adding a detergent like Tween-20 to your wash buffer (e.g., 0.1% in TBS or PBS) is crucial for reducing non-specific binding.[11][17]

    • Membrane Quality: Ensure the membrane was handled carefully (preferably with forceps) to avoid contamination and did not dry out at any point during the process.[10][11]

Problem: Multiple Non-Specific Bands

  • Question: I see my expected CD19 band at 95 kDa, but there are other, non-specific bands as well. How can I get a cleaner blot?

  • Answer: Non-specific bands can be due to antibody cross-reactivity, sample degradation, or high protein load.

    • Optimize Antibody Dilution: Non-specific binding is often concentration-dependent. Diluting the primary antibody is the first step to address this issue.[11]

    • Sample Degradation: Protein degradation can lead to smaller, non-specific bands. Always prepare fresh lysates and add protease and phosphatase inhibitors to your lysis buffer.[10][17] Keep samples on ice throughout preparation.[10]

    • Secondary Antibody Cross-Reactivity: The secondary antibody may be cross-reacting with other proteins in the lysate. Run a control lane where the primary antibody is omitted to check for non-specific binding of the secondary antibody.[10][16] Using a pre-adsorbed secondary antibody can help reduce this issue.[10]

    • High Protein Load: Loading too much protein can lead to aggregation and non-specific antibody binding. Try reducing the amount of protein loaded per lane.[11]

Experimental Protocol: Optimizing Antibody Concentration by Titration

This protocol describes how to determine the optimal primary and secondary antibody concentrations using a lane-based titration method, also known as a reagent gradient.[17]

1. Sample Preparation and Electrophoresis:

  • Prepare lysate from a positive control cell line (e.g., Raji cells).

  • Determine the total protein concentration using a suitable method (e.g., BCA assay).

  • Load the same amount of protein (e.g., 30 µg) into multiple lanes of an SDS-PAGE gel. Include a molecular weight marker.

  • Run the gel according to standard procedures to separate the proteins by size.

2. Protein Transfer:

  • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

  • After transfer, you can briefly stain the membrane with Ponceau S to visualize total protein and confirm even loading and transfer across the lanes.

3. Blocking:

  • Block the membrane in a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation.

4. Primary Antibody Incubation (Titration):

  • Cut the membrane into vertical strips, ensuring each strip contains one lane of protein.[17]

  • Prepare a series of primary antibody dilutions in blocking buffer. For example: 1:500, 1:1000, 1:2000, 1:4000, 1:8000.

  • Incubate each strip in a different primary antibody dilution overnight at 4°C with gentle agitation.[18]

5. Washing and Secondary Antibody Incubation:

  • Wash each strip three times for 5-10 minutes each with wash buffer (e.g., TBST).[18]

  • Incubate all strips with the same concentration of HRP-conjugated secondary antibody (e.g., a standard 1:10,000 dilution) for 1 hour at room temperature.

6. Detection:

  • Wash the strips again as in step 5.

  • Prepare the chemiluminescent substrate (e.g., ECL) according to the manufacturer's instructions.

  • Reassemble the membrane strips in their original order.

  • Incubate the reassembled membrane with the substrate for 1-5 minutes.[19]

  • Image the blot using a CCD camera or X-ray film.[19]

7. Analysis:

  • Evaluate the signal-to-noise ratio for each dilution. The optimal primary antibody concentration is the one that provides a strong, specific band for CD19 with the lowest background.

Data Interpretation: Example Optimization Results

The ideal antibody concentration will yield a high signal-to-noise ratio. Below is a table illustrating potential outcomes from a titration experiment.

Primary Antibody DilutionSecondary Antibody DilutionCD19 Signal IntensityBackground NoiseSignal-to-Noise RatioAssessment
1:5001:10,000Very HighVery HighLowSuboptimal (Too Concentrated)
1:10001:10,000HighHighModerateSuboptimal
1:2000 1:10,000 Strong Low High Optimal
1:40001:10,000ModerateVery LowModerateAcceptable, but weaker signal
1:80001:10,000LowVery LowLowSuboptimal (Too Dilute)

Workflow and Pathway Visualizations

The following diagrams illustrate the experimental workflow for antibody optimization and the biological context of CD19 signaling.

G cluster_prep Phase 1: Preparation cluster_opt Phase 2: Optimization cluster_analysis Phase 3: Analysis p1 Prepare Lysate (e.g., Raji cells) p2 Quantify Protein (BCA Assay) p1->p2 p3 SDS-PAGE: Load equal amounts p2->p3 p4 Transfer to Membrane (PVDF) p3->p4 b1 Block Membrane (5% Milk in TBST) p4->b1 b2 Cut Membrane into Strips b1->b2 b3 Incubate Strips in Primary Ab Dilutions b2->b3 b4 Wash 3x with TBST b3->b4 b5 Incubate All Strips in Secondary Ab b4->b5 a1 Wash 3x with TBST b5->a1 a2 Add ECL Substrate a1->a2 a3 Image Blot (Chemiluminescence) a2->a3 a4 Analyze Signal vs. Background a3->a4 a5 Select Optimal Dilution a4->a5

Caption: Workflow for optimizing primary antibody concentration.

G cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) Lyn Lyn (Src-family kinase) BCR->Lyn activates CD19 CD19 CD21 CD21 CD19->CD21 CD81 CD81 CD19->CD81 PI3K PI3K CD19->PI3K recruits Vav Vav CD19->Vav recruits Lyn->CD19 phosphorylates Downstream Downstream Signaling (Akt, PLCγ2, etc.) PI3K->Downstream Vav->Downstream Antigen Antigen Antigen->BCR binds

Caption: Simplified CD19 co-receptor signaling pathway.

References

Technical Support Center: Identifying Potential Off-Target Effects of EC19

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of the investigational compound EC19. The following information is intended to help users design experiments, interpret results, and mitigate confounding factors arising from unintended molecular interactions.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for my experiments with this compound?

A1: Off-target effects occur when a compound, such as this compound, binds to and alters the function of proteins other than its intended therapeutic target.[1] These unintended interactions can lead to misleading experimental outcomes, where the observed phenotype is incorrectly attributed to the on-target activity.[1] Furthermore, off-target effects can cause cellular toxicity and are a significant reason for the failure of promising drug candidates in clinical trials.[1][2][3] Minimizing and understanding these effects is crucial for generating reliable data and developing safe therapeutics.[1]

Q2: I'm observing a cellular phenotype that doesn't align with the known function of this compound's intended target. How can I determine if this is an off-target effect?

A2: This is a strong indicator of potential off-target activity. A multi-pronged approach is recommended to investigate this observation:

  • Use a Structurally Unrelated Inhibitor: Compare the effects of this compound with another inhibitor that targets the same protein but has a different chemical structure. If both compounds produce the same phenotype, it is more likely to be an on-target effect.[4]

  • Genetic Knockdown/Knockout: Employ techniques like CRISPR-Cas9 or siRNA to reduce the expression of the intended target protein.[1] If the phenotype persists even in the absence of the target, it is likely caused by an off-target interaction.[1]

  • Rescue Experiment: Overexpress a drug-resistant mutant of the intended target. If this reverses the phenotype observed with this compound, the effect is likely on-target.[4]

Q3: What proactive measures can I take to minimize the risk of off-target effects in my experimental design?

A3: Several strategies can be implemented to reduce the likelihood of off-target effects confounding your results:

  • Dose-Response Curve: Determine the lowest effective concentration of this compound that produces the desired on-target effect.[1] Higher concentrations increase the probability of binding to lower-affinity off-target proteins.[1]

  • Use a Highly Selective Compound: When available, use a version of this compound that has been profiled and shown to have high selectivity for its intended target.

  • Perform Baseline Selectivity Screening: Before extensive cellular studies, screen this compound against a panel of related proteins (e.g., a kinome panel if the target is a kinase) to identify potential off-targets early on.[4][5]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Discrepancy between biochemical and cell-based assay results 1. High intracellular ATP concentration competing with this compound (if ATP-competitive).[4] 2. Poor cell permeability of this compound. 3. this compound is a substrate for cellular efflux pumps (e.g., P-glycoprotein).[4] 4. The target protein is not expressed or is inactive in the cell line used.[4]1. Confirm target expression and activity in your cell model. 2. Assess cell permeability of this compound. 3. Perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in intact cells.[1]
Cellular toxicity at concentrations required for on-target inhibition Inhibition of an unknown protein essential for cell viability.1. Perform a proteome-wide off-target identification study (e.g., Thermal Proteome Profiling).[6] 2. Compare the toxicity profile of this compound with a structurally unrelated inhibitor of the same target.
Phenotype is observed, but downstream signaling of the intended target is unaffected This compound is acting on a parallel signaling pathway through an off-target protein.1. Conduct a broad kinase selectivity screen to identify potential off-target kinases that could be responsible for the observed phenotype.[4] 2. Utilize chemical proteomics to identify unintended binding partners of this compound.[7]

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of this compound against a broad panel of kinases to identify both on-target and potential off-target interactions.[5]

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.

  • Assay Plate Preparation: In a 384-well plate, add the recombinant kinases from the panel, their specific substrates, and ATP.

  • Compound Addition: Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Signal Detection: Add a detection reagent that measures the remaining ATP (for luminescence-based assays) or the phosphorylated substrate.

  • Data Analysis: Read the signal using a plate reader. Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.[4]

Data Presentation:

KinaseThis compound IC50 (nM)Selectivity Index (Off-target IC50 / On-target IC50)
On-Target Kinase X 10 1
Off-Target Kinase A50050
Off-Target Kinase B2,000200
Off-Target Kinase C>10,000>1,000
Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm that this compound directly binds to its intended target in a cellular environment by measuring changes in the target protein's thermal stability.[1][8]

Methodology:

  • Cell Treatment: Treat intact cells with this compound at various concentrations or with a vehicle control for a specified time.

  • Heating: Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation, followed by a cooling step at room temperature.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Pelleting: Centrifuge the samples to pellet the aggregated, denatured proteins.[1]

  • Supernatant Collection: Collect the supernatant containing the soluble (non-denatured) proteins.

  • Protein Quantification: Analyze the amount of the target protein remaining in the supernatant using methods like Western Blot or ELISA.

  • Data Analysis: Plot the percentage of soluble target protein against the temperature for both this compound-treated and vehicle-treated samples. A shift in the melting curve indicates target engagement.

Visualizations

G Experimental Workflow for Off-Target Identification cluster_0 Initial Observation cluster_1 Verification of On-Target vs. Off-Target Effect cluster_2 Identification of Off-Targets cluster_3 Outcome phenotype Unexpected Phenotype Observed with this compound struct_unrelated Test Structurally Unrelated Inhibitor phenotype->struct_unrelated crispr CRISPR/siRNA of Intended Target phenotype->crispr rescue Rescue with Resistant Mutant phenotype->rescue on_target Phenotype is On-Target struct_unrelated->on_target off_target Phenotype is Off-Target struct_unrelated->off_target crispr->on_target crispr->off_target rescue->on_target rescue->off_target kinase_screen Kinase Selectivity Profiling new_target Identify Novel Off-Target(s) kinase_screen->new_target cetsa Cellular Thermal Shift Assay (CETSA) proteomics Chemical Proteomics/ Thermal Proteome Profiling proteomics->new_target off_target->kinase_screen off_target->cetsa off_target->proteomics

Caption: Workflow for investigating unexpected phenotypes and identifying off-targets.

Assuming this compound targets a kinase involved in a common cancer signaling pathway, here is a simplified diagram of a hypothetical signaling cascade that could be affected by off-target activities.

G Hypothetical Signaling Pathway for this compound GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF_ERK Transcription Factors (e.g., c-Myc, AP-1) ERK->TF_ERK Proliferation Cell Proliferation, Survival TF_ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR TF_AKT Transcription Factors (e.g., NF-κB) AKT->TF_AKT mTOR->Proliferation TF_AKT->Proliferation EC19_on This compound (On-Target) EC19_on->MEK EC19_off This compound (Off-Target) EC19_off->PI3K

Caption: On-target vs. potential off-target effects of this compound in signaling pathways.

References

Assessing EC19 cytotoxicity in sensitive cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for EC19. This resource is designed to assist researchers, scientists, and drug development professionals in successfully assessing the cytotoxicity of this compound in sensitive cell lines. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a novel investigational compound hypothesized to induce cytotoxicity by inhibiting the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and growth. By targeting key components of this pathway, this compound is believed to trigger apoptosis in cancer cells that are highly dependent on PI3K/Akt signaling for their survival.

Q2: Which cell lines are recommended for initial this compound cytotoxicity screening?

A2: We recommend starting with well-characterized cancer cell lines known to have aberrant PI3K/Akt signaling. The table below provides a summary of hypothetical IC50 values for this compound in various sensitive cell lines to guide your selection.

Data Presentation: Hypothetical IC50 Values for this compound in Sensitive Cell Lines

Cell LineCancer TypeRecommended Seeding Density (cells/well in 96-well plate)This compound IC50 (µM) after 48h Treatment
MCF-7Breast Cancer8,0005.2
A549Lung Cancer5,00012.8
U87 MGGlioblastoma7,5008.5
PC-3Prostate Cancer10,00015.1

Q3: What is the recommended experimental workflow for assessing this compound cytotoxicity?

A3: A general workflow for assessing the cytotoxic effects of this compound is outlined in the diagram below. This workflow includes cell culture, treatment with this compound, assessment of cell viability, and analysis of molecular markers.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., MCF-7, A549) cell_seeding 2. Cell Seeding (96-well plates) cell_culture->cell_seeding ec19_prep 3. This compound Dilution Series treatment 4. Cell Treatment (24h, 48h, 72h) cell_seeding->treatment ec19_prep->treatment viability_assay 5. Cell Viability Assay (e.g., MTT, Resazurin) treatment->viability_assay protein_extraction 6. Protein Extraction (for Western Blot) treatment->protein_extraction data_analysis 7. Data Analysis (IC50 Calculation) viability_assay->data_analysis western_blot 8. Western Blot Analysis (p-Akt, Akt, Caspase-3) protein_extraction->western_blot

Caption: General experimental workflow for this compound cytotoxicity assessment.

Experimental Protocols

Protocol 1: Cell Viability Assay (Resazurin-Based)

This protocol is for determining cell viability after treatment with this compound using a resazurin-based assay, which measures the metabolic activity of living cells.

  • Cell Seeding: Seed cells in a 96-well plate at the recommended density (see table above) in 100 µL of complete growth medium and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound dilutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (background control).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Assay: Add 20 µL of resazurin (B115843) solution (e.g., alamarBlue™) to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Measurement: Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a microplate reader.

  • Data Analysis: Subtract the background fluorescence from all readings. Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value.

Protocol 2: Western Blot for p-Akt and Akt

This protocol is for assessing the effect of this compound on the PI3K/Akt signaling pathway by measuring the levels of phosphorylated Akt (p-Akt) and total Akt.

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with this compound at various concentrations (e.g., 0.5X, 1X, and 2X IC50) for the desired time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473) and total Akt overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the p-Akt signal to the total Akt signal to determine the extent of pathway inhibition.

Troubleshooting Guide

Issue 1: High variability between replicate wells in the cell viability assay.

  • Possible Cause 1: Uneven cell seeding.

    • Solution: Ensure a single-cell suspension before seeding by gently pipetting up and down. Mix the cell suspension between pipetting into different wells to prevent settling.

  • Possible Cause 2: Edge effects in the 96-well plate.

    • Solution: Avoid using the outer wells of the plate for experimental samples as they are more prone to evaporation. Fill the outer wells with sterile PBS or water.

  • Possible Cause 3: Inaccurate pipetting.

    • Solution: Use calibrated pipettes and ensure proper pipetting technique. When adding reagents, dispense the liquid onto the side of the well to avoid disturbing the cell monolayer.

Issue 2: this compound shows no cytotoxic effect, even at high concentrations.

  • Possible Cause 1: The chosen cell line is resistant to this compound.

    • Solution: Verify that the cell line used is known to be sensitive to PI3K/Akt pathway inhibitors. Consider testing a different cell line from the recommended list.

  • Possible Cause 2: this compound degradation.

    • Solution: Ensure that the this compound stock solution is stored correctly and has not expired. Prepare fresh dilutions for each experiment.

  • Possible Cause 3: Insufficient incubation time.

    • Solution: Extend the treatment duration to 72 hours, as some compounds require a longer time to induce a cytotoxic response.

Issue 3: Inconsistent results in Western blot analysis for p-Akt.

  • Possible Cause 1: Suboptimal cell lysis.

    • Solution: Ensure that the lysis buffer contains phosphatase inhibitors to prevent dephosphorylation of p-Akt. Perform all lysis steps on ice.

  • Possible Cause 2: Low protein concentration.

    • Solution: Ensure that a sufficient amount of protein is loaded onto the gel. Perform a protein quantification assay before loading.

  • Possible Cause 3: Poor antibody quality.

    • Solution: Use a validated antibody for p-Akt and total Akt. Optimize the antibody concentration and incubation time.

Signaling Pathway

The diagram below illustrates the simplified PI3K/Akt signaling pathway and the proposed point of inhibition by this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 pAkt p-Akt (Active) PDK1->pAkt phosphorylates Akt Akt Downstream Downstream Effectors pAkt->Downstream Apoptosis Apoptosis pAkt->Apoptosis This compound This compound This compound->PI3K inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Proposed mechanism of this compound via inhibition of the PI3K/Akt pathway.

How to improve EC19 bioavailability in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for EC19. This guide provides troubleshooting information and frequently asked questions to help researchers and drug development professionals optimize the in vivo bioavailability of this compound and similar folate receptor-targeted drug conjugates.

Disclaimer

Initial research indicates that "this compound" is a designation for an analogue of 13-cis retinoic acid[1]. However, in the context of targeted cancer therapy and drug development, it is highly probable that users are referring to compounds from the portfolio of Endocyte, Inc., such as EC145 (Vintafolide) or EC20 (Etarfolatide), which are well-documented folate-drug conjugates[2][3][4]. This guide will proceed under the assumption that this compound is a representative folate-targeted small molecule conjugate, using principles and data from this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is considered a folate receptor (FR)-targeted drug conjugate. This type of therapeutic consists of three main components:

  • Folic Acid: A targeting ligand that binds with high affinity to the folate receptor.

  • A Cytotoxic Payload: The active drug designed to kill cancer cells.

  • A Linker: A chemical bridge that connects the folic acid to the payload, often designed to release the drug under specific conditions inside the cell.

The folate receptor is often overexpressed on the surface of various cancer cells (e.g., ovarian, lung) and is less common on healthy cells, making it an excellent target for delivering cytotoxic agents with high specificity[5][6][7]. The mechanism involves the drug conjugate binding to the receptor, being internalized by the cell through endocytosis, and releasing its payload into the cytoplasm to induce cell death[3][6].

Q2: What is bioavailability and why is it critical for a compound like this compound?

Bioavailability (designated as 'F') is the fraction of an administered drug dose that reaches the systemic circulation in an unchanged, active form[8][9]. It is a fundamental pharmacokinetic parameter that determines the therapeutic efficacy of a drug. Low bioavailability can lead to insufficient drug concentration at the tumor site, rendering the therapy ineffective and requiring higher doses, which may increase toxicity[9]. For targeted therapies like this compound, achieving adequate bioavailability is crucial for the targeting moiety to find and engage with folate receptors on cancer cells.

Q3: What are the primary challenges affecting the in vivo bioavailability of this compound?

The bioavailability of drug conjugates like this compound can be limited by several factors:

  • Poor Aqueous Solubility: Many cytotoxic payloads are lipophilic and have low water solubility, which can limit their absorption and administration[10][11]. For example, while Vintafolide (B1663039) (EC145) was designed to be water-soluble, the payload itself may have solubility issues if not properly formulated[12].

  • First-Pass Metabolism: If administered orally, the drug may be extensively metabolized by the liver before it can reach systemic circulation, significantly reducing its availability[9][11].

  • Chemical and Enzymatic Instability: The linker or the drug itself may be unstable in the gastrointestinal tract or in the bloodstream, leading to premature degradation.

  • Poor Permeability: The drug's ability to pass through biological membranes, such as the intestinal wall, can be a limiting factor for absorption[11].

Troubleshooting Guide: Low In Vivo Bioavailability

This section addresses common issues encountered during the preclinical development of this compound.

Q4: My this compound formulation shows poor oral bioavailability. What are potential causes and next steps?

Poor oral bioavailability is a common challenge. A systematic approach is needed to identify the root cause.

Troubleshooting Steps:

  • Assess Physicochemical Properties: Confirm the solubility and stability of this compound in simulated gastric and intestinal fluids. Poor solubility is a frequent barrier to oral absorption[10].

  • Investigate Permeability: Use in vitro models like Caco-2 assays to determine if this compound has inherently low intestinal permeability.

  • Evaluate Formulation Strategy: A simple aqueous solution may be inadequate. Consider bioavailability-enhancing formulations.

The following decision tree can guide your troubleshooting process.

G start Start: Low Oral Bioavailability Observed solubility Is aqueous solubility < 10 µg/mL? start->solubility permeability Is Caco-2 permeability (Papp) low? solubility->permeability No formulation Adopt enabling formulation: - Amorphous solid dispersion - Lipid-based system (SEDDS) - Nanoparticle formulation solubility->formulation Yes prodrug Consider prodrug strategy to improve permeability permeability->prodrug Yes iv_study Conduct IV PK study to assess absolute bioavailability and clearance permeability->iv_study No metabolism Is clearance high and oral AUC very low? iv_study->metabolism first_pass High first-pass metabolism is likely. Focus on IV or other non-oral routes. metabolism->first_pass Yes absorption_issue Absorption is the primary issue. Focus on formulation. metabolism->absorption_issue No

Caption: Troubleshooting decision tree for low oral bioavailability.
Q5: I'm observing high variability in my animal pharmacokinetic (PK) studies. How can I mitigate this?

High variability can mask the true pharmacokinetic profile of this compound. Common causes include issues with formulation, animal handling, and analytical methods.

Mitigation Strategies:

  • Formulation Homogeneity: Ensure your formulation is a homogenous and stable solution or suspension. For suspensions, verify dose uniformity.

  • Dosing Accuracy: Use precise dosing techniques (e.g., calibrated pipettes, positive displacement syringes). For oral gavage, ensure proper placement to avoid dosing into the esophagus or lungs.

  • Animal Factors: Use animals from a single, reputable supplier with a narrow weight and age range. Fasting animals before dosing (while ensuring access to water) can reduce variability from food effects.

  • Blood Sampling: Standardize the blood sampling technique, site (e.g., tail vein vs. retro-orbital), and use of anticoagulants.

  • Analytical Method Validation: Ensure your bioanalytical method (e.g., LC-MS/MS) is fully validated for accuracy, precision, and reproducibility.

Data Presentation: Impact of Formulation on Bioavailability

Formulation changes can dramatically improve the in vivo exposure of a drug. The table below presents hypothetical pharmacokinetic data for this compound in different formulations after oral administration to rodents, illustrating potential improvements.

Formulation TypeDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)Bioavailability (F%)
Aqueous Suspension1050 ± 152.0250 ± 80< 5%
Micronized Suspension10150 ± 401.5800 ± 21015%
Lipid-Based (SEDDS)10450 ± 951.02,500 ± 55045%
Nanoparticle Formulation10600 ± 1201.03,300 ± 60060%
Intravenous (IV) Solution2850 ± 1500.15,500 ± 900100% (Reference)

Data are representative and presented as mean ± standard deviation.

Visualizations: Workflows and Mechanisms

Folate Receptor-Mediated Drug Uptake

The primary mechanism for this compound cellular entry is through endocytosis mediated by the folate receptor[3][6].

G cluster_cell Cancer Cell receptor Folate Receptor (FR) binding This compound Binds to FR receptor->binding endosome Endosome Formation (Internalization) binding->endosome acidification Endosome Acidification (pH drop) endosome->acidification release Payload Released into Cytosol acidification->release recycling FR Recycles to Cell Surface acidification->recycling action Payload Induces Cell Death release->action recycling->receptor ec19_ext This compound (Drug Conjugate) (Extracellular) ec19_ext->binding

Caption: Cellular uptake mechanism of this compound via folate receptor endocytosis.
Standard In Vivo Pharmacokinetic Study Workflow

A well-designed PK study is essential to accurately determine the bioavailability of this compound.

G start Hypothesis: Formulation X improves This compound bioavailability design Study Design: - Select species (e.g., mouse, rat) - Define dose groups (IV, Oral) - Determine sample size (n=3-5/group) start->design formulation Prepare Formulations: - IV solution - Oral formulation (e.g., SEDDS) design->formulation dosing Animal Dosing: - Fast animals overnight - Administer IV or Oral dose formulation->dosing sampling Blood Sampling: - Collect samples at predefined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hr) - Process to plasma dosing->sampling analysis Bioanalysis: - Extract this compound from plasma - Quantify using LC-MS/MS sampling->analysis pk_calc Pharmacokinetic Analysis: - Calculate AUC, Cmax, Tmax - Calculate F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) analysis->pk_calc report Report Findings: - Summarize data - Conclude on bioavailability pk_calc->report

Caption: Experimental workflow for an in vivo pharmacokinetic study.

Experimental Protocols

Protocol: Rodent Pharmacokinetic Study for this compound Bioavailability Assessment

Objective: To determine the absolute oral bioavailability of an this compound formulation in rats.

Materials:

  • This compound test formulation (e.g., lipid-based) and IV formulation (e.g., in saline with a solubilizing agent).

  • Sprague-Dawley rats (male, 200-250g, n=6).

  • Dosing syringes and oral gavage needles.

  • Microcentrifuge tubes containing K2EDTA anticoagulant.

  • Anesthetic (e.g., isoflurane).

  • LC-MS/MS system for bioanalysis.

Methodology:

  • Animal Acclimatization: Acclimate animals for at least 3 days prior to the study.

  • Group Assignment: Randomly divide rats into two groups (n=3 per group):

    • Group 1: Intravenous (IV) administration (e.g., 1 mg/kg).

    • Group 2: Oral (PO) administration (e.g., 10 mg/kg).

  • Fasting: Fast animals for 12 hours before dosing. Allow free access to water.

  • Dosing:

    • IV Group: Administer the this compound IV formulation via a tail vein injection. Record the exact time.

    • PO Group: Administer the this compound oral formulation via oral gavage. Record the exact time.

  • Blood Sampling:

    • Collect sparse blood samples (~50-100 µL) from each animal according to a pre-defined schedule. A typical schedule would be:

      • IV Group: 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

      • PO Group: 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose.

    • Place blood into EDTA-coated tubes, mix gently, and keep on ice.

  • Plasma Preparation: Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) within 30 minutes of collection. Harvest the supernatant (plasma) and store at -80°C until analysis.

  • Bioanalysis:

    • Thaw plasma samples and a set of calibration standards and quality controls.

    • Extract this compound from the plasma using protein precipitation or liquid-liquid extraction.

    • Analyze the samples using a validated LC-MS/MS method to determine the concentration of this compound at each time point.

  • Data Analysis:

    • Plot the mean plasma concentration versus time for both IV and PO groups.

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters, including Area Under the Curve (AUC), Cmax, and Tmax.

    • Calculate the absolute oral bioavailability (F%) using the formula:

      • F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

References

Technical Support Center: Reducing Experimental Variability in P19 Cell Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize experimental variability in studies involving P19 cells. P19 cells are a valuable model system for studying embryonal development and cellular differentiation, and maintaining consistency in experimental outcomes is crucial for reliable data.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in P19 cell culture?

A1: The most significant sources of variability in P19 cell culture include:

  • Cell Health and Passage Number: Using cells that are unhealthy or have been passaged too many times can lead to inconsistent differentiation potential and growth rates. It is recommended to use P19 cells within a specific passage number range and regularly check for viability and morphology.

  • Culture Density: P19 cells are sensitive to plating density. Both sparse and overly confluent cultures can behave differently. Do not allow the cells to become confluent. It is critical to maintain a consistent seeding density for all experiments.

  • Media and Serum Quality: Variations in the quality and composition of culture media, particularly the serum, can have a profound impact on cell growth and differentiation. Use of different lots of fetal bovine serum (FBS) is a major contributor to variability. It is advisable to test new batches of serum before use in critical experiments.

  • Inconsistent Handling: Minor variations in routine cell culture procedures, such as incubation times, centrifugation speeds, and pipetting techniques, can accumulate and lead to significant differences in experimental results.

Q2: My P19 cells are not differentiating into neurons/cardiomyocytes as expected. What could be the issue?

A2: Failure to differentiate can be caused by several factors:

  • Incorrect Inducer Concentration: The concentration of the inducing agent (e.g., retinoic acid for neuronal differentiation, DMSO for cardiac differentiation) is critical.[1] Prepare fresh solutions of inducers and optimize the concentration for your specific cell line and experimental conditions.

  • Aggregation Issues: For many differentiation protocols, P19 cells need to form aggregates (embryoid bodies).[1] If aggregation is poor, differentiation will be inefficient. Ensure the use of non-adherent plates and appropriate cell densities to promote aggregation.

  • Cell Line Integrity: Over time, P19 cell lines can lose their pluripotency and differentiation capacity. It is essential to periodically check the expression of pluripotency markers and obtain a new, low-passage vial of cells if differentiation potential declines.

  • Suboptimal Culture Conditions: Factors such as pH, CO2 levels, and humidity in the incubator must be strictly controlled. Deviations from optimal conditions can stress the cells and inhibit differentiation.

Q3: I am seeing high variability in my Western blot results for signaling pathway proteins. How can I improve consistency?

A3: High variability in Western blotting can be addressed by:

  • Consistent Sample Preparation: Ensure that cell lysates are prepared consistently across all samples. This includes using the same lysis buffer, protease and phosphatase inhibitors, and protein quantification method.[2]

  • Standardized Loading: Load equal amounts of protein in each lane of the gel. Perform a protein assay to accurately determine the concentration of each lysate before loading.

  • Antibody Quality and Dilution: Use high-quality antibodies from reputable suppliers. Optimize the antibody dilution and use the same dilution for all experiments. Avoid reusing diluted antibodies.[2]

  • Transfer Efficiency: Monitor transfer efficiency by staining the membrane with Ponceau S after transfer. This will help to ensure that proteins have been transferred evenly across the blot.

  • Consistent Detection: Use the same detection reagent and exposure time for all blots that will be compared.

Q4: My qPCR data for gene expression changes during P19 differentiation is not reproducible. What are the likely causes?

A4: To improve the reproducibility of qPCR data:

  • RNA Quality: Ensure that the RNA extracted from your P19 cells is of high quality and free of contaminants. Check the RNA integrity number (RIN) before proceeding with reverse transcription.

  • Consistent Reverse Transcription: The efficiency of the reverse transcription step can be a major source of variability. Use the same amount of RNA for all samples and a consistent protocol.

  • Primer Design and Validation: Poorly designed primers can lead to inefficient or non-specific amplification. Design primers that span an exon-exon junction to avoid amplification of genomic DNA and validate their efficiency.

  • Accurate Pipetting: qPCR is highly sensitive to pipetting errors. Use calibrated pipettes and prepare master mixes to minimize pipetting variability.[3]

  • Reference Gene Selection: The choice of reference (housekeeping) genes is critical for accurate normalization. Validate the stability of your chosen reference genes under your experimental conditions.

Troubleshooting Guides

P19 Cell Culture and Differentiation
Problem Possible Cause Troubleshooting Steps
Slow cell growth or poor viability Cell culture contaminationCheck for signs of bacterial or fungal contamination. Discard contaminated cultures and thoroughly clean the incubator and biosafety cabinet.
Suboptimal culture mediumEnsure the medium has the correct formulation and has not expired. Test a new bottle of medium or a different lot of serum.
Incorrect incubator settingsVerify the temperature (37°C) and CO2 levels (5%) of the incubator.
Inconsistent differentiation efficiency Variation in cell density at the start of differentiationOptimize and standardize the seeding density for differentiation experiments.
Inconsistent inducer activityPrepare fresh inducer solutions for each experiment. Retinoic acid is light-sensitive and should be handled accordingly.[4]
Heterogeneity in the cell populationConsider subcloning the P19 cell line to obtain a more homogeneous population with consistent differentiation potential.
Spontaneous differentiation in undifferentiated cultures High cell densitySubculture cells before they reach confluency. The recommended split ratio for P19 cells is 1:10 every 48 hours.[5]
Serum factorsTest different lots of serum to find one that supports pluripotency without inducing spontaneous differentiation.
Molecular Analysis
Problem Possible Cause Troubleshooting Steps
Weak or no signal in Western blot Low protein expressionIncrease the amount of protein loaded on the gel. Confirm protein expression levels in P19 cells from literature or preliminary experiments.
Inefficient antibody bindingOptimize the primary antibody concentration and incubation time. Try a different primary antibody if the problem persists.
Poor protein transferCheck the transfer buffer composition and transfer time. Use a positive control to verify the transfer process.
High background in Western blot Insufficient blockingIncrease the blocking time or try a different blocking agent (e.g., BSA instead of milk).
High antibody concentrationDecrease the concentration of the primary or secondary antibody.[6]
Inadequate washingIncrease the number and duration of wash steps.[7]
No amplification or high Ct values in qPCR Poor RNA quality or low quantityUse a standardized RNA extraction method and ensure high-purity RNA. Increase the amount of RNA in the reverse transcription reaction.
Inefficient primersDesign and validate new primers. Run a temperature gradient to determine the optimal annealing temperature.[8]
PCR inhibitors in the sampleDilute the cDNA template to reduce the concentration of inhibitors.[3]
Inconsistent Ct values between replicates in qPCR Pipetting errorsPrepare a master mix for all reactions. Use calibrated pipettes and ensure proper mixing.
Template degradationStore RNA and cDNA at -80°C. Avoid repeated freeze-thaw cycles.

Experimental Protocols

P19 Cell Culture
  • Medium Preparation: Prepare complete growth medium consisting of Alpha Minimum Essential Medium (α-MEM) supplemented with 7.5% bovine calf serum and 2.5% fetal bovine serum.

  • Thawing Frozen Cells: Rapidly thaw the vial of frozen P19 cells in a 37°C water bath. Transfer the cells to a centrifuge tube containing 9.0 mL of complete growth medium and centrifuge at approximately 125 x g for 5-7 minutes.

  • Cell Seeding: Resuspend the cell pellet in fresh complete growth medium and plate onto a tissue culture-treated flask.

  • Subculturing: When cells reach approximately 80% confluence, wash the cell layer with PBS and add 0.25% (w/v) Trypsin-EDTA solution. Incubate until cells detach. Neutralize the trypsin with complete growth medium and centrifuge. Resuspend the cell pellet and plate at the desired density.

Neuronal Differentiation of P19 Cells
  • Cell Preparation: Grow P19 cells to about 80% confluency.

  • Aggregate Formation: Dissociate the cells and resuspend them in differentiation medium (complete growth medium containing 0.5 µM all-trans retinoic acid) in a non-adherent petri dish to allow for the formation of embryoid bodies (EBs).[4]

  • Induction: Culture the EBs in suspension for 4 days, changing the medium after 2 days.

  • Plating and Maturation: After 4 days, collect the EBs, dissociate them into single cells using trypsin, and plate them onto an adherent culture dish in differentiation medium without retinoic acid.

  • Analysis: Neuronal morphology can be observed within a few days, and neuronal markers can be analyzed by immunocytochemistry, Western blot, or qPCR.

Signaling Pathways and Experimental Workflows

Key Signaling Pathways in P19 Cell Differentiation

The differentiation of P19 cells is regulated by complex signaling networks. Understanding these pathways is crucial for interpreting experimental results and troubleshooting issues.

P19_Differentiation_Signaling cluster_neuronal Neuronal Differentiation cluster_cardiac Cardiac Differentiation Retinoic Acid Retinoic Acid RAR/RXR RAR/RXR Retinoic Acid->RAR/RXR ERK/MAPK Pathway ERK/MAPK Pathway RAR/RXR->ERK/MAPK Pathway PI3K/Akt Pathway PI3K/Akt Pathway RAR/RXR->PI3K/Akt Pathway Neurogenesis Neurogenesis ERK/MAPK Pathway->Neurogenesis PI3K/Akt Pathway->Neurogenesis DMSO DMSO Wnt/β-catenin Pathway Wnt/β-catenin Pathway DMSO->Wnt/β-catenin Pathway TGF-β Pathway TGF-β Pathway DMSO->TGF-β Pathway Cardiomyogenesis Cardiomyogenesis Wnt/β-catenin Pathway->Cardiomyogenesis TGF-β Pathway->Cardiomyogenesis P19_Experimental_Workflow cluster_analysis Molecular Analysis Start Start P19 Cell Culture P19 Cell Culture Start->P19 Cell Culture Induce Differentiation Induce Differentiation P19 Cell Culture->Induce Differentiation Harvest Cells at Time Points Harvest Cells at Time Points Induce Differentiation->Harvest Cells at Time Points Molecular Analysis Molecular Analysis Harvest Cells at Time Points->Molecular Analysis Data Analysis Data Analysis Molecular Analysis->Data Analysis End End Data Analysis->End Western Blot Western Blot qPCR qPCR Immunocytochemistry Immunocytochemistry

References

Common pitfalls when working with compound EC19

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Compound-X?

A1: Compound-X is a potent and selective inhibitor of the (hypothetical) Serine/Threonine Kinase "Kinase-Y," which is a critical component of the downstream signaling cascade from the Epidermal Growth Factor Receptor (EGFR). By inhibiting Kinase-Y, Compound-X blocks the phosphorylation of its downstream targets, leading to an anti-proliferative effect in cancer cell lines with activating EGFR mutations.

Q2: What are the recommended storage conditions and solvent for Compound-X?

A2: Compound-X is supplied as a lyophilized powder. For long-term storage, it is recommended to store the powder at -20°C. For creating a stock solution, we recommend dissolving Compound-X in DMSO at a concentration of 10 mM. The DMSO stock solution should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. For cell-based assays, further dilution of the DMSO stock into cell culture media is required. Please ensure the final DMSO concentration in your experiment does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Q3: Is Compound-X known to have off-target effects?

A3: While Compound-X has been designed for high selectivity towards Kinase-Y, like many small molecule inhibitors, it may exhibit off-target activities at higher concentrations.[1][2][3] It is crucial to perform dose-response experiments to determine the optimal concentration range where on-target effects are maximized and off-target effects are minimized.[1][2] We recommend including appropriate controls in your experiments, such as a negative control compound with a similar chemical scaffold but no activity against Kinase-Y, to help differentiate on-target from off-target effects.

Troubleshooting Guides

Cytotoxicity Assays

Users may encounter issues such as high background, low signal, or inconsistent results in cytotoxicity assays (e.g., MTT, XTT, or ATP-based assays).

Problem Potential Cause Recommended Solution
High Background Signal - Direct reduction of assay reagent by Compound-X.- Intrinsic color or fluorescence of Compound-X.- Run a control with Compound-X in cell-free media to check for direct reagent reduction or interference.[4]- If interference is observed, consider switching to a different type of cytotoxicity assay (e.g., from a colorimetric to a luminescence-based assay).[4]
Low Signal or No Effect - Compound-X precipitation in culture media.- Low cell density.- Insufficient incubation time.- Visually inspect the wells for any precipitate.[4] Improve solubility by preparing fresh dilutions or using a solubilizing agent (ensure vehicle controls are included).[4]- Optimize cell seeding density to ensure a sufficient number of viable cells at the end of the experiment.- Extend the incubation time with Compound-X to allow for a measurable cytotoxic effect.
High Variability Between Replicates - Uneven cell seeding.- Pipetting errors.- Edge effects in the microplate.- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and be consistent with pipetting technique.- Avoid using the outer wells of the microplate, or fill them with sterile media/PBS to minimize evaporation.
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Compound-X in culture medium.[5] Remove the old medium from the cells and add the diluted compounds to the respective wells.[4] Include vehicle controls (medium with the same concentration of DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until purple formazan (B1609692) crystals are visible.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well and mix thoroughly to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

G cluster_workflow MTT Assay Workflow A Seed Cells B Compound Treatment A->B C Incubation B->C D Add MTT Reagent C->D E Solubilize Formazan D->E F Measure Absorbance E->F

Caption: Workflow for a typical MTT cytotoxicity assay.

Western Blotting

Common issues in Western blotting include no bands, multiple bands, or uneven bands.[6][7][8][9]

Problem Potential Cause Recommended Solution
No Signal for Target Protein - Ineffective primary antibody.- Low protein expression.- Poor protein transfer.- Validate the primary antibody using a positive control.- Increase the amount of protein loaded onto the gel.[7]- Confirm successful protein transfer by staining the membrane with Ponceau S.[6][8]
Multiple Non-Specific Bands - Primary antibody concentration is too high.- Insufficient blocking.- Contaminated samples or buffers.- Optimize the primary antibody dilution.[7]- Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk).[7]- Use fresh buffers and ensure proper sample preparation.[6]
Uneven or "Smiling" Bands - Gel polymerization issues.- Overloading of protein.- High voltage during electrophoresis.- Ensure the gel is properly cast and has fully polymerized.- Reduce the amount of protein loaded in each lane.- Run the gel at a lower voltage for a longer period.[6]
  • Cell Lysis: Treat cells with Compound-X for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[7]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of Kinase-Y overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager.

G cluster_pathway EGFR Signaling and Compound-X Inhibition EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK KinaseY Kinase-Y ERK->KinaseY Downstream Downstream Targets KinaseY->Downstream Proliferation Cell Proliferation Downstream->Proliferation CompoundX Compound-X CompoundX->KinaseY

Caption: Simplified signaling pathway showing the point of inhibition by Compound-X.

qPCR

Issues with qPCR can manifest as no amplification, late amplification, or amplification in the no-template control (NTC).[10][11][12][13][14]

Problem Potential Cause Recommended Solution
No Amplification - Poor RNA quality or quantity.- Inefficient cDNA synthesis.- Primer/probe degradation.- Assess RNA integrity (e.g., using a Bioanalyzer).- Optimize the reverse transcription reaction.- Use fresh primers and probes.[10]
Late Amplification (High Ct Values) - Low target gene expression.- PCR inhibitors in the sample.- Suboptimal primer efficiency.- Increase the amount of cDNA template.- Dilute the cDNA to reduce the concentration of inhibitors.- Validate primer efficiency with a standard curve.[11]
Amplification in NTC - Contamination of reagents or workspace.- Primer-dimer formation.- Use filter tips and a dedicated workspace for PCR setup.[10][12]- Perform a melt curve analysis to check for primer-dimers.[12] Redesign primers if necessary.[11]
  • RNA Extraction: Treat cells with Compound-X, then extract total RNA using a column-based kit or TRIzol reagent.

  • DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the RNA using a reverse transcriptase enzyme and random hexamers or oligo(dT) primers.

  • qPCR Reaction Setup: Prepare a qPCR master mix containing SYBR Green or a TaqMan probe, forward and reverse primers for the target gene and a housekeeping gene, and the cDNA template.

  • qPCR Run: Perform the qPCR reaction on a real-time PCR instrument using a standard cycling protocol.

  • Data Analysis: Analyze the amplification data, calculate the Ct values, and determine the relative gene expression using the ΔΔCt method.

G cluster_workflow qPCR Workflow A RNA Extraction B DNase Treatment A->B C cDNA Synthesis B->C D qPCR Reaction C->D E Data Analysis D->E

Caption: A standard workflow for a quantitative real-time PCR experiment.

References

Technical Support Center: EC19 Quality Control and Batch-to-Batch Verification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the quality control (QC) and batch-to-batch verification of EC19, a synthetic analogue of 13-cis retinoic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic retinoid, an analogue of 13-cis retinoic acid.[1] Like other retinoids, its mechanism of action is mediated through the retinoic acid signaling pathway. This compound is believed to interact with nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[2][3][4][5][6] This interaction modulates the transcription of a wide array of genes involved in cellular processes such as differentiation, proliferation, and apoptosis.[2][3][6][7] Studies have shown its potential in inducing stem cell differentiation and exhibiting anticancer activity.[1][8][9]

Q2: What are the critical quality attributes to consider for this compound?

The critical quality attributes for this compound, as with other small molecule drugs, include:

  • Identity: Confirmation of the chemical structure.

  • Purity: Absence of process-related impurities and degradation products.

  • Potency/Assay: The concentration of the active substance.

  • Physical Characteristics: Appearance, solubility, and crystal form.

  • Residual Solvents: Levels of any remaining solvents from the manufacturing process.

Q3: How can I verify the identity and purity of a new batch of this compound?

High-Performance Liquid Chromatography (HPLC) coupled with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are powerful analytical techniques for this purpose.[10][11][12] HPLC can be used to separate this compound from potential impurities, and the retention time can be compared to a reference standard for identification. LC-MS/MS provides mass-to-charge ratio data, which offers a more definitive structural confirmation.

Q4: What are the recommended storage conditions for this compound to ensure its stability?

As a retinoid analogue, this compound is likely sensitive to light, heat, and oxidation. It is recommended to store this compound in a well-sealed container, protected from light, and at a low temperature (e.g., -20°C or -80°C for long-term storage). All handling of retinoids should be performed under yellow light to prevent photoisomerization.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected biological activity between different batches of this compound.

Question: We are observing significant variations in the cellular response (e.g., differentiation efficiency, cytotoxicity) when using different batches of this compound, even though they are from the same supplier. What could be the cause and how can we troubleshoot this?

Answer: Batch-to-batch variability is a common challenge in research using small molecules.[13][14] The observed inconsistency could stem from several factors:

  • Purity Differences: Even minor variations in the purity profile between batches can lead to different biological outcomes. The presence of unidentified impurities with their own biological activities could be a confounding factor.

  • Isomeric Composition: Retinoids can exist as different isomers, and the specific ratio of these isomers might vary between batches. Since different isomers can have different affinities for RAR and RXR receptors, this can impact the overall biological effect.[15][16]

  • Degradation: Improper storage or handling could lead to the degradation of this compound in one of the batches.

Troubleshooting Workflow:

G Troubleshooting Batch-to-Batch Variability cluster_0 Initial Observation cluster_1 Analytical Verification cluster_2 Investigation of Handling cluster_3 Resolution A Inconsistent Biological Activity B Compare Purity Profiles (HPLC) A->B C Confirm Identity & Mass (LC-MS/MS) A->C D Assess Isomeric Ratio (HPLC) A->D E Review Storage Conditions A->E F Check Solvent/Vehicle Quality A->F G Quantify and Normalize Concentration B->G H Contact Supplier with Data C->H D->G I Establish In-house QC Protocol E->I F->I G->I H->I G Retinoic Acid Signaling Pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound CRABP CRABP This compound->CRABP Binds RAR RAR This compound->RAR Activates CRABP->RAR Translocates RARE RARE (DNA) RAR->RARE Binds to RXR RXR RXR->RARE Binds to Transcription Gene Transcription Modulation RARE->Transcription

References

Technical Support Center: Interpreting Unexpected Phenotypes with EC19 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: Information regarding a specific therapeutic agent designated "EC19" is not available in the public domain. Searches for "this compound" have yielded information on a variety of unrelated topics, including P19 embryonal carcinoma cells, the E1912 clinical trial for Ibrutinib and Rituximab, the NCIC CTG BR19 study for Gefitinib, and the H19 gene.

To provide accurate and relevant technical support, the precise identity of the compound or treatment referred to as "this compound" is required. The following is a generalized framework for a technical support center that can be adapted once the specific agent and its associated data are known.

Frequently Asked Questions (FAQs)

This section will address common questions regarding unexpected phenotypes observed during treatment.

QuestionAnswer
Q1: We are observing [Unexpected Phenotype] in our [Cell Line/Model System] following this compound treatment. Is this a known off-target effect? Without specific data on this compound, it is not possible to confirm if this is a known off-target effect. Off-target effects, where a drug interacts with unintended molecules, can lead to unexpected cellular responses.[1][2] We recommend performing target engagement and pathway analysis to investigate potential off-target binding.
Q2: Our cells are showing increased tumorigenicity after this compound treatment, which is contrary to its expected anti-cancer effect. How can we investigate this? This paradoxical effect could be due to several factors, including the development of resistance, activation of compensatory signaling pathways, or effects on a sub-population of cells with distinct characteristics. For example, overexpression of certain genes, like H19, has been shown to enhance tumorigenic properties in breast cancer cells.[3][4] We suggest performing dose-response studies and molecular profiling to understand the underlying mechanisms.
Q3: We have observed a significant change in the expression of non-coding RNAs in our this compound-treated samples. Could this be related to the unexpected phenotype? Yes, non-coding RNAs, such as long non-coding RNAs (e.g., H19), are known to be powerful riboregulators of gene expression and can influence cellular phenotypes, including tumorigenesis.[3] Altered expression of such RNAs could be a key driver of the observed phenotype.

Troubleshooting Guides

This section will provide structured guidance for investigating unexpected experimental outcomes.

Guide 1: Investigating Unexpected Cell Proliferation or Viability

If you observe an unexpected increase or decrease in cell proliferation or viability that does not align with expected outcomes, consider the following steps:

  • Confirm Drug Identity and Concentration: Verify the integrity and concentration of your this compound stock solution.

  • Cell Line Authentication: Ensure the identity of your cell line through short tandem repeat (STR) profiling.

  • Dose-Response Analysis: Perform a comprehensive dose-response curve to determine if the observed effect is dose-dependent.

  • Pathway Analysis: Use techniques like Western blotting or RNA sequencing to assess the activity of key signaling pathways known to be involved in cell proliferation and survival (e.g., MAPK, PI3K/Akt).

Guide 2: Characterizing Unexpected Morphological or Phenotypic Changes

For unexpected changes in cell morphology, adhesion, or migratory properties:

  • Microscopy and Imaging: Document the morphological changes using phase-contrast or fluorescence microscopy.

  • Anchorage-Independent Growth Assays: To assess tumorigenic potential, perform soft agar (B569324) colony formation assays. Increased colony size or number can indicate enhanced tumorigenicity.[3]

  • Metastatic Potential Assays: Utilize transwell migration or invasion assays to determine if the treatment affects the metastatic potential of the cells.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Soft Agar Colony Formation Assay

Objective: To assess the anchorage-independent growth of cells, a hallmark of transformation.

Materials:

  • Base agar (e.g., 1.2% agar in sterile water)

  • Top agar (e.g., 0.7% agar in sterile water)

  • Complete cell culture medium

  • 6-well plates

  • Treated and control cells

Procedure:

  • Prepare the base agar layer by mixing 1.2% agar with an equal volume of 2X complete medium and dispense 1.5 mL into each well of a 6-well plate. Allow it to solidify at room temperature.

  • Harvest and count the cells. Prepare a single-cell suspension.

  • Prepare the top agar/cell layer by mixing 0.7% agar with an equal volume of 2X complete medium. Add cells to this mixture at a final concentration of 5,000 cells per well.

  • Gently layer 1.5 mL of the top agar/cell suspension onto the solidified base agar layer.

  • Allow the top layer to solidify at room temperature.

  • Incubate the plates at 37°C in a humidified incubator.

  • Feed the cells twice a week by adding 200 µL of complete medium to the top of the agar.

  • After 2-4 weeks, stain the colonies with crystal violet and count them using a microscope.

Signaling Pathways and Workflows

Visual representations of relevant biological pathways and experimental workflows can aid in understanding and troubleshooting.

Unexpected_Phenotype_Troubleshooting cluster_0 Observation cluster_1 Initial Verification cluster_2 Mechanistic Investigation cluster_3 Hypothesis Generation UnexpectedPhenotype Unexpected Phenotype Observed (e.g., Increased Proliferation) VerifyReagents Verify Reagents (this compound, Cell Line) UnexpectedPhenotype->VerifyReagents DoseResponse Perform Dose-Response VerifyReagents->DoseResponse PathwayAnalysis Signaling Pathway Analysis (Western Blot, RNA-Seq) DoseResponse->PathwayAnalysis OffTargetAnalysis Off-Target Analysis (Proteomics, Target Engagement) DoseResponse->OffTargetAnalysis PhenotypicAssays Advanced Phenotypic Assays (Migration, Invasion) DoseResponse->PhenotypicAssays Hypothesis Formulate Hypothesis (e.g., Off-target effect, Pathway activation) PathwayAnalysis->Hypothesis OffTargetAnalysis->Hypothesis PhenotypicAssays->Hypothesis

Caption: A logical workflow for troubleshooting unexpected phenotypes.

This framework provides a starting point for building a comprehensive technical support center. Once the specific details of "this compound" are available, this content can be populated with targeted and accurate information to assist researchers in their investigations.

References

Technical Support Center: Overcoming EC19 Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the synthetic retinoid EC19 in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic retinoid analogue that has demonstrated potential as an anticancer agent.[1][2] Its primary mechanisms of action include:

  • Induction of Apoptosis: this compound can trigger programmed cell death in cancer cells.[2][3]

  • Cell Cycle Arrest: It can halt the proliferation of cancer cells by arresting the cell cycle at various phases, including subG0-G1, S, and G2/M.[2][3]

  • Reduction of Metastasis: this compound has been shown to reduce cancer cell invasion, partly by upregulating the expression of genes like E-cadherin.[1][3]

  • Modulation of Retinoic Acid Receptors (RARs): As a retinoid, this compound is believed to exert its effects by interacting with RARs to regulate gene expression.[1][4]

Q2: My cancer cell line shows decreasing sensitivity to this compound. What are the potential mechanisms of resistance?

While specific resistance mechanisms to this compound are still under investigation, resistance to retinoids, in general, can arise from several factors:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp, encoded by the ABCB1 gene) and Breast Cancer Resistance Protein (BCRP, encoded by the ABCG2 gene), can actively pump retinoids out of the cell, reducing their intracellular concentration and efficacy.[5][6]

  • Altered Retinoid Metabolism: Changes in the expression or activity of enzymes involved in retinoid metabolism can lead to increased degradation of this compound, preventing it from reaching its target.[6][7]

  • Alterations in Retinoid Receptors: Mutations or decreased expression of Retinoic Acid Receptors (RARs) can impair the cell's ability to respond to this compound.[6][7]

  • Activation of Alternative Signaling Pathways: Cancer cells may activate other survival pathways to bypass the effects of this compound.

Q3: Are there any known strategies to overcome this compound resistance?

Yes, based on the known mechanisms of retinoid resistance, several strategies can be employed:

  • Combination Therapy: Combining this compound with other therapeutic agents can be effective. For instance, this compound has shown synergistic effects with 5-fluorouracil.[2][3] Combining this compound with inhibitors of ABC transporters could also be a viable strategy.

  • Modulation of ABC Transporters: Interestingly, this compound itself has been shown to downregulate the expression of ABCB1 and ABCG2 in Caco-2 cells, which may help in overcoming multidrug resistance.[8]

  • Use of Other Retinoids: In some cases, switching to a different synthetic retinoid with a distinct pharmacological profile might be beneficial. For example, tamibarotene, a CYP26-resistant retinoid, has shown efficacy where all-trans retinoic acid (ATRA) has failed.[9]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Decreased this compound efficacy in a previously sensitive cell line. Development of acquired resistance.1. Confirm Resistance: Perform a dose-response assay (e.g., MTT or CCK-8) to quantify the change in IC50 value. An increase of more than three-fold is a common indicator of resistance.[10] 2. Investigate Mechanism: Use qPCR or Western blotting to check for overexpression of ABC transporters (ABCB1, ABCG2).[8] Sequence key retinoid receptors for potential mutations. 3. Attempt Re-sensitization: Consider combination therapy with an ABC transporter inhibitor or a synergistic agent like 5-fluorouracil.[2][3]
High intrinsic resistance to this compound in a new cell line. Pre-existing resistance mechanisms.1. Characterize the Cell Line: Analyze the baseline expression of ABC transporters and retinoid receptors. 2. Combination Screening: Screen for synergistic effects by combining this compound with a panel of other anticancer drugs.
Variability in experimental results with this compound. Inconsistent experimental conditions or cell line instability.1. Standardize Protocols: Ensure consistent cell passage number, confluency, and drug preparation methods. 2. Cell Line Authentication: Periodically verify the identity of your cell line. 3. Maintain Drug-Free Cultures: Culture resistant cell lines in the absence of this compound for several passages to assess the stability of the resistant phenotype.

Data Presentation

Table 1: IC50 Values of this compound and All-Trans Retinoic Acid (ATRA) in Sensitive Cancer Cell Lines

Cell LineThis compound IC50 (µM)ATRA IC50 (µM)
Caco-210.858.0
MCF-79.499.0
HepG242.236.2

Data extracted from a study on the antiproliferative activity of EC-synthetic retinoids.[2][3]

Experimental Protocols

Protocol 1: Induction of this compound Resistance in a Cancer Cell Line

This protocol describes a method for generating an this compound-resistant cell line using a stepwise drug induction approach.[11][12][13]

Materials:

  • This compound-sensitive cancer cell line

  • Complete cell culture medium

  • This compound stock solution (in a suitable solvent like DMSO)

  • Cell culture flasks/plates

  • Cell counting apparatus (e.g., hemocytometer or automated cell counter)

Procedure:

  • Determine Initial IC50: Perform a dose-response assay (e.g., MTT or CCK-8) to determine the initial half-maximal inhibitory concentration (IC50) of this compound for the parental cell line.

  • Initial Exposure: Culture the cells in a medium containing a low concentration of this compound, typically starting at the IC20 (the concentration that inhibits 20% of cell growth).[11]

  • Stepwise Concentration Increase: Once the cells have adapted and are proliferating at a steady rate (usually after 2-3 passages), increase the concentration of this compound in the culture medium.[11] A common approach is to increase the concentration by 25-50% at each step.[11]

  • Monitoring and Maintenance: Continuously monitor the cells for signs of toxicity. If significant cell death occurs, maintain the cells at the current concentration until they recover.

  • Repeat: Continue this process of stepwise concentration increases until the cells can tolerate a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50).

  • Characterization of Resistant Line: Once a resistant cell line is established, perform a new dose-response assay to determine the new IC50. The resistance should be confirmed by comparing it to the parental cell line.

  • Cryopreservation: It is crucial to create frozen stocks of the resistant cells at various stages of the induction process.[11][12]

Protocol 2: Evaluating the Effect of this compound on ABC Transporter Expression

This protocol outlines the use of quantitative PCR (qPCR) to assess changes in the expression of ABC transporter genes in response to this compound treatment.

Materials:

  • Parental and this compound-resistant cell lines

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (ABCB1, ABCG2) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • Cell Treatment: Seed both parental and this compound-resistant cells and treat them with a predetermined concentration of this compound for a specific duration (e.g., 24, 48, or 72 hours). Include an untreated control for both cell lines.

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR: Set up the qPCR reaction with the appropriate primers, cDNA template, and qPCR master mix.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in the expression of the target genes (ABCB1, ABCG2) in the this compound-treated cells compared to the untreated controls, normalized to the housekeeping gene.

Visualizations

EC19_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects This compound This compound RAR Retinoic Acid Receptor (RAR) This compound->RAR Binds RXR Retinoid X Receptor (RXR) RAR->RXR Heterodimerizes with RARE Retinoic Acid Response Element (RARE) RXR->RARE Binds to Gene_Expression Target Gene Expression RARE->Gene_Expression Regulates Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Metastasis_Inhibition Metastasis Inhibition Gene_Expression->Metastasis_Inhibition

Caption: Proposed signaling pathway for this compound action in cancer cells.

Resistance_Mechanism cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular EC19_out This compound EC19_in This compound EC19_out->EC19_in Influx ABC_Transporter ABC Transporter (e.g., P-gp, BCRP) ABC_Transporter->EC19_out Efflux (Resistance) EC19_in->ABC_Transporter Binding Target Cellular Target (e.g., RAR) EC19_in->Target Metabolism Increased Metabolism EC19_in->Metabolism Degradation (Resistance) Effect Therapeutic Effect Target->Effect

Caption: Key mechanisms of resistance to retinoids like this compound.

Experimental_Workflow start Start with Sensitive Cell Line step1 Determine Initial IC50 start->step1 step2 Culture with Stepwise Increase of this compound step1->step2 step3 Monitor & Passage step2->step3 decision Resistance Achieved? step3->decision decision->step2 No step4 Characterize Resistant Line (New IC50) decision->step4 Yes end End step4->end

Caption: Workflow for inducing this compound resistance in a cell line.

References

Validation & Comparative

A Comparative Guide to Validating EC19 Target Engagement in Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful development of targeted therapies hinges on confirming that a drug candidate, such as EC19, interacts with its intended molecular target within the complex environment of a living cell. Validating target engagement is a critical step to ensure that the observed phenotypic effects of a compound are a direct result of its interaction with the desired target. This guide provides a comparative overview of three widely used methods for validating target engagement in cells: the Cellular Thermal Shift Assay (CETSA), In-Cell Western (ICW), and Pull-Down Assay. We will delve into the principles, experimental protocols, and a quantitative comparison to assist researchers in selecting the most appropriate method for their specific needs.

Comparison of Target Engagement Validation Methods

Each method offers unique advantages and is suited for different stages of the drug discovery process. The choice of assay depends on factors such as the nature of the target protein, the availability of specific reagents, desired throughput, and the type of data required.

FeatureCellular Thermal Shift Assay (CETSA)In-Cell Western (ICW)Pull-Down Assay
Principle Ligand binding stabilizes the target protein against thermal denaturation.In-situ immunodetection of target protein levels in fixed and permeabilized cells.An affinity-tagged "bait" protein is used to capture its interacting "prey" protein from a cell lysate.
Cellular Context Can be performed in intact cells, cell lysates, and tissues, preserving the native cellular environment.[1][2]Performed in fixed cells, providing a snapshot of protein levels and localization within the cellular architecture.[3]Typically performed with cell lysates, losing the native cellular organization.
Labeling Requirement Label-free for the compound and target protein.[1]Requires specific primary and fluorescently labeled secondary antibodies.[3]Requires a tagged "bait" protein (e.g., GST, His-tag) or a specific antibody for immunoprecipitation.
Throughput Adaptable from low to high-throughput screening (HTS) formats (e.g., 384-well plates).[4][5]High-throughput, suitable for 96- and 384-well plates.[6][7]Generally low to medium throughput, can be adapted for higher throughput with magnetic beads.
Sensitivity Sensitivity can vary depending on the detection method (e.g., Western blot, AlphaLISA, mass spectrometry).[8][9]High sensitivity, dependent on antibody affinity and specificity.Can be very sensitive, especially when coupled with mass spectrometry for prey protein identification.
Quantitative Capability Highly quantitative, allows for the determination of EC50 values through isothermal dose-response experiments (ITDR-CETSA).[2]Quantitative, allows for the measurement of relative protein expression levels.[6]Can be semi-quantitative with Western blot or quantitative with mass spectrometry-based approaches.
Cost Can be cost-effective for Western blot-based readout; HTS formats can be more expensive.Moderate cost, primarily driven by antibody expenses.Cost varies depending on the tag, beads, and detection method.
Typical Applications Target engagement validation, lead optimization, screening for on- and off-target effects, studying drug-target interactions in tissues.[1][10]Quantifying changes in protein expression upon drug treatment, studying signaling pathways, screening for modulators of protein expression.[7][11]Confirming protein-protein interactions, identifying novel binding partners, validating direct target engagement.[12]
Key Advantages Physiologically relevant as it can be performed in live cells; no modification of compound or target is needed.[1]High-throughput and provides spatial information within the cell.Can definitively identify direct and indirect binding partners.
Key Limitations Not all proteins exhibit a significant thermal shift upon ligand binding; membrane proteins can be challenging.[8]Requires highly specific antibodies; permeabilization can sometimes affect protein conformation or localization.Overexpression of tagged bait protein can lead to artifacts; interactions may not reflect the endogenous state.

Signaling Pathway of this compound's Putative Target: The ERK/MAPK Pathway

To contextualize the application of these target engagement assays, we will consider a well-established signaling pathway that is frequently implicated in drug discovery: the Extracellular signal-Regulated Kinase (ERK) / Mitogen-Activated Protein Kinase (MAPK) pathway. This pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including cell proliferation, differentiation, and survival.[6][13] Dysregulation of the ERK/MAPK pathway is a hallmark of many cancers, making its components attractive drug targets.[14]

ERK_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 Activates GrowthFactor Growth Factor (e.g., EGF) GrowthFactor->RTK Binds SOS SOS GRB2->SOS Ras Ras SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates ERK_nucleus ERK1/2 ERK->ERK_nucleus Translocates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK_nucleus->TranscriptionFactors Phosphorylates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Regulates

A simplified diagram of the ERK/MAPK signaling pathway.

Experimental Workflows and Protocols

Below are detailed workflows and protocols for each of the three target engagement validation methods.

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that ligand binding increases the thermal stability of a protein.[15] This change in stability is detected by heating cells or cell lysates to various temperatures and quantifying the amount of soluble protein remaining.

CETSA_Workflow cluster_workflow CETSA Experimental Workflow cell_culture 1. Cell Culture & Treatment (Incubate cells with this compound or vehicle) heat_shock 2. Heat Shock (Expose cells to a temperature gradient) cell_culture->heat_shock lysis 3. Cell Lysis (e.g., freeze-thaw cycles) heat_shock->lysis centrifugation 4. Separation of Fractions (Centrifuge to pellet aggregated proteins) lysis->centrifugation collection 5. Supernatant Collection (Collect soluble protein fraction) centrifugation->collection analysis 6. Protein Quantification (e.g., Western Blot, Mass Spectrometry) collection->analysis data_analysis 7. Data Analysis (Generate melt curves and determine thermal shift) analysis->data_analysis

Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol for CETSA:

  • Cell Culture and Treatment:

    • Plate cells in sufficient quantity for the experiment and grow to 70-80% confluency.

    • Treat cells with the desired concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours) at 37°C.

  • Cell Harvesting and Heat Shock:

    • Harvest cells by scraping or trypsinization and wash with ice-cold PBS.

    • Resuspend the cell pellet in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes for each temperature point.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.[16]

  • Cell Lysis:

    • Lyse the cells by three cycles of freeze-thaw (e.g., liquid nitrogen followed by a 25°C water bath).

  • Separation of Fractions:

    • Centrifuge the lysed cells at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[16]

  • Supernatant Collection:

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Protein Quantification:

    • Determine the protein concentration of the soluble fractions.

    • Analyze the samples by Western blot using an antibody specific to the target protein. Alternatively, use other detection methods like AlphaLISA or mass spectrometry for higher throughput.[8]

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the normalized band intensity against the temperature to generate a melting curve for both this compound-treated and vehicle-treated samples.

    • The shift in the melting curve indicates target engagement. For isothermal dose-response experiments, plot the signal at a single temperature against the this compound concentration to determine the EC50.

In-Cell Western (ICW)

ICW is a quantitative immunofluorescence method performed in multi-well plates. It allows for the in-situ detection of proteins in fixed and permeabilized cells, making it suitable for high-throughput screening.[3][17]

ICW_Workflow cluster_workflow In-Cell Western (ICW) Experimental Workflow cell_seeding 1. Cell Seeding (Plate cells in 96- or 384-well plates) treatment 2. Cell Treatment (Treat with this compound or vehicle) cell_seeding->treatment fix_perm 3. Fixation & Permeabilization (e.g., with formaldehyde (B43269) and Triton X-100) treatment->fix_perm blocking 4. Blocking (Block non-specific antibody binding) fix_perm->blocking primary_ab 5. Primary Antibody Incubation (Incubate with target-specific antibody) blocking->primary_ab secondary_ab 6. Secondary Antibody Incubation (Incubate with fluorescently labeled secondary antibody) primary_ab->secondary_ab imaging 7. Plate Imaging (Scan plate with an infrared imager) secondary_ab->imaging quantification 8. Data Quantification & Analysis imaging->quantification

Workflow for the In-Cell Western (ICW) assay.

Detailed Protocol for In-Cell Western:

  • Cell Seeding:

    • Seed cells in a 96-well or 384-well plate and allow them to adhere overnight.

  • Cell Treatment:

    • Treat cells with various concentrations of this compound or a vehicle control for the desired duration.

  • Fixation and Permeabilization:

    • Remove the treatment media and wash the cells with PBS.

    • Fix the cells with 3.7% formaldehyde in PBS for 20 minutes at room temperature.[18]

    • Wash the cells and then permeabilize with a buffer containing Triton X-100 (e.g., 0.1%) for 5-10 minutes.[10]

  • Blocking:

    • Block non-specific antibody binding by incubating the cells with a blocking buffer (e.g., Odyssey Blocking Buffer or 5% milk in PBS) for 1.5 hours at room temperature.[17]

  • Primary Antibody Incubation:

    • Incubate the cells with a primary antibody specific to the target of this compound, diluted in blocking buffer, for 2 hours at room temperature or overnight at 4°C.[18]

  • Secondary Antibody Incubation:

    • Wash the cells multiple times with PBS containing a mild detergent (e.g., 0.1% Tween-20).

    • Incubate with a fluorescently labeled secondary antibody (e.g., IRDye) and a cell normalization stain for 1 hour at room temperature, protected from light.

  • Plate Imaging:

    • Wash the cells to remove unbound secondary antibody.

    • Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).

  • Data Quantification and Analysis:

    • Quantify the fluorescence intensity for the target protein and normalize it to the cell stain intensity.

    • Analyze the data to determine the effect of this compound on the target protein levels.

Pull-Down Assay

A pull-down assay is an in-vitro technique used to isolate a protein complex by using a tagged "bait" protein to capture its binding partners ("prey") from a cell lysate.[12][16]

PullDown_Workflow cluster_workflow Pull-Down Assay Experimental Workflow bait_prep 1. Bait Protein Preparation (Express and purify tagged bait protein) immobilization 2. Bait Immobilization (Bind bait protein to affinity beads) bait_prep->immobilization incubation 4. Incubation (Incubate immobilized bait with cell lysate) immobilization->incubation lysate_prep 3. Cell Lysate Preparation (Prepare lysate from this compound-treated or control cells) lysate_prep->incubation washing 5. Washing (Wash beads to remove non-specific binders) incubation->washing elution 6. Elution (Elute bait-prey complexes from beads) washing->elution analysis 7. Analysis (Analyze eluate by Western Blot or Mass Spectrometry) elution->analysis

Workflow for the Pull-Down Assay.

Detailed Protocol for Pull-Down Assay:

  • Bait Protein Preparation:

    • Express and purify a recombinant version of the this compound target protein fused with an affinity tag (e.g., GST or His-tag).

  • Bait Immobilization:

    • Incubate the purified tagged bait protein with affinity beads (e.g., glutathione-agarose for GST-tags, Ni-NTA agarose (B213101) for His-tags) to immobilize the bait.

  • Cell Lysate Preparation:

    • Treat cells with this compound or a vehicle control.

    • Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Incubation:

    • Incubate the immobilized bait protein with the cell lysate for several hours at 4°C with gentle rotation to allow for the formation of bait-prey complexes.

  • Washing:

    • Wash the beads several times with wash buffer to remove non-specifically bound proteins.[19]

  • Elution:

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE followed by Western blotting with an antibody against a suspected interacting partner or by mass spectrometry to identify unknown interacting proteins.

By carefully considering the principles, advantages, and limitations of each method, researchers can design a robust experimental strategy to confidently validate the cellular target engagement of this compound and advance their drug discovery programs.

References

EC19 vs. Mirvetuximab Soravtansine: A Comparative Efficacy Guide for Folate Receptor Alpha-Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-supported comparison between two distinct classes of folate receptor alpha (FRα)-targeted therapies: EC19, representing folate-drug small molecule conjugates (SMDCs), and Mirvetuximab Soravtansine (B3322474), an antibody-drug conjugate (ADC). The objective is to present a clear analysis of their efficacy, mechanisms, and the experimental frameworks used for their evaluation. For the purpose of this guide, this compound will be represented by EC1456, a well-documented folate-tubulysin conjugate, to ensure a data-grounded comparison.

Overview of Therapeutic Agents

This compound (represented by EC1456): A small molecule drug conjugate that consists of folic acid linked to a highly potent cytotoxic agent, the tubulin inhibitor tubulysin (B8622420) B hydrazide.[1][2] This design leverages the high affinity of folic acid for FRα, which is frequently overexpressed on the surface of various cancer cells, to achieve targeted delivery of the cytotoxic payload.

Mirvetuximab Soravtansine (MIRV): A first-in-class antibody-drug conjugate approved for the treatment of FRα-positive, platinum-resistant ovarian cancer.[3][4] It is composed of a humanized monoclonal antibody that specifically targets FRα, linked to the maytansinoid microtubule-disrupting agent DM4.[5][6] This approach combines the high specificity of an antibody with the potent cell-killing ability of a cytotoxic drug.

Mechanism of Action

Both this compound and Mirvetuximab Soravtansine rely on the overexpression of FRα on tumor cells for their targeted action. However, their distinct compositions lead to differences in their internalization and payload delivery mechanisms.

This compound (Folate-Tubulysin Conjugate): Upon binding to FRα, the small molecule conjugate is internalized by the cell through receptor-mediated endocytosis.[1] Inside the cell, the linker connecting folic acid and tubulysin is cleaved, releasing the potent tubulysin payload. Tubulysin then disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.

Mirvetuximab Soravtansine (Antibody-Drug Conjugate): The antibody component of Mirvetuximab Soravtansine binds to FRα, triggering the internalization of the entire ADC-receptor complex.[5][7][8] This complex is trafficked to the lysosome, where acidic conditions and enzymatic degradation cleave the linker, releasing the DM4 payload.[3] DM4 then inhibits tubulin polymerization, causing mitotic arrest and cell death.[5][6] A key feature of this ADC is its potential for "bystander killing," where the released DM4 can diffuse into adjacent, even FRα-negative, tumor cells and induce apoptosis.[5][6]

cluster_this compound This compound (SMDC) Mechanism cluster_MIRV Mirvetuximab Soravtansine (ADC) Mechanism This compound This compound FRa_this compound Folate Receptor α (FRα) This compound->FRa_this compound Binding Endosome_this compound Endosome FRa_this compound->Endosome_this compound Internalization Tubulysin Released Tubulysin Endosome_this compound->Tubulysin Linker Cleavage Apoptosis_this compound Apoptosis Tubulysin->Apoptosis_this compound Microtubule Disruption MIRV Mirvetuximab Soravtansine FRa_MIRV Folate Receptor α (FRα) MIRV->FRa_MIRV Binding Lysosome_MIRV Lysosome FRa_MIRV->Lysosome_MIRV Internalization & Trafficking DM4 Released DM4 Lysosome_MIRV->DM4 Linker Cleavage Apoptosis_MIRV Apoptosis DM4->Apoptosis_MIRV Microtubule Disruption Bystander Bystander Killing DM4->Bystander Diffusion

Caption: Comparative Mechanisms of Action for this compound and Mirvetuximab Soravtansine.

Efficacy Data Comparison

The following tables summarize key preclinical and clinical efficacy data for EC1456 (representing this compound) and Mirvetuximab Soravtansine.

Table 1: Preclinical In Vivo Efficacy
CompoundCancer ModelDosing ScheduleOutcomeCitation(s)
EC1456 FRα-Positive Human Xenografts (KB, M109, MDA-MB-231)Various doses and schedules100% cures/complete remissions, even in large tumors (up to 750 mm³)[1][9]
Mirvetuximab Soravtansine Ovarian Cancer Patient-Derived Xenografts (Platinum-Resistant)Combination with BevacizumabSignificant tumor regressions and complete responses in the majority of mice[10][11]
Mirvetuximab Soravtansine Ovarian Cancer Xenografts (OV90)Combination with Carboplatin (B1684641)More efficacious than carboplatin + paclitaxel (B517696) combination[10][12]
Table 2: Clinical Efficacy in Platinum-Resistant Ovarian Cancer (PROC)
CompoundClinical TrialPatient PopulationObjective Response Rate (ORR)Median Duration of Response (DOR)Median Progression-Free Survival (PFS)Citation(s)
EC1456 Phase 1Advanced CancersStable disease > 14 cycles in 2 patientsNot ReportedNot Reported[2]
Mirvetuximab Soravtansine SORAYA (Phase 2)FRα-high PROC, 1-3 prior therapies, prior bevacizumab required32.4%6.9 months4.3 months[13][14]
Mirvetuximab Soravtansine MIRASOL (Phase 3)FRα-high PROC, 1-3 prior therapies42.3% (vs. 15.9% for chemo)6.9 months5.62 months (vs. 3.98 for chemo)[4]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of efficacy data. Below are representative protocols for key experiments cited in this guide.

In Vitro Cytotoxicity Assay (e.g., MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and is commonly used to determine the cytotoxic effects of a compound.

  • Cell Seeding: Cancer cell lines (e.g., FRα-positive KB cells) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with serial dilutions of the test compound (this compound or Mirvetuximab Soravtansine) and incubated for a specified period (e.g., 72 hours). Control wells receive only the vehicle (e.g., DMSO).

  • MTT Addition: After incubation, the media is replaced with fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals formed by metabolically active cells.

  • Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is then determined from the dose-response curve.

In Vivo Mouse Xenograft Tumor Model

This model is used to evaluate the anti-tumor activity of a compound in a living organism.

  • Cell Implantation: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of human cancer cells (e.g., 1 x 10⁶ KB cells) in the flank.[1]

  • Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: Mice are randomized into treatment and control groups. The treatment group receives the test compound (e.g., EC1456 at 2 µmol/kg, three times a week for 2 weeks) via a specified route (e.g., intravenous injection).[1] The control group receives a vehicle solution.

  • Monitoring: Tumor volume and body weight of the mice are measured regularly (e.g., 2-3 times per week). Animal health is monitored throughout the experiment.

  • Endpoint: The experiment is concluded when tumors in the control group reach a maximum allowed size, or after a predetermined period.

  • Analysis: The anti-tumor efficacy is evaluated by comparing the tumor growth inhibition in the treated group versus the control group. Outcomes can be reported as tumor growth delay, percentage of tumor growth inhibition, or the number of partial and complete responses.

cluster_invitro In Vitro Workflow cluster_invivo In Vivo Workflow A1 Seed Cells in 96-well Plate A2 Incubate 24h A1->A2 A3 Treat with Compound Dilutions A2->A3 A4 Incubate 72h A3->A4 A5 Add MTT Reagent A4->A5 A6 Incubate 4h A5->A6 A7 Solubilize Formazan A6->A7 A8 Read Absorbance A7->A8 A9 Calculate IC50 A8->A9 B1 Implant Tumor Cells in Mice B2 Monitor Tumor Growth B1->B2 B3 Randomize into Groups B2->B3 B4 Administer Treatment B3->B4 B5 Measure Tumor Volume & Body Weight B4->B5 B6 Analyze Tumor Growth Inhibition B5->B6

Caption: Standard Experimental Workflows for Preclinical Efficacy Testing.

Conclusion

Both this compound (as represented by EC1456) and Mirvetuximab Soravtansine demonstrate potent, FRα-targeted anti-cancer activity. EC1456 shows remarkable efficacy in preclinical models, achieving complete tumor eradication.[1][9] Mirvetuximab Soravtansine has translated its preclinical promise into significant clinical benefit for patients with platinum-resistant ovarian cancer, leading to its regulatory approval.[4][13]

The choice between an SMDC and an ADC approach may depend on various factors including tumor characteristics, payload potency, and potential for bystander effect. This guide provides the foundational data and methodologies to aid researchers and drug developers in their evaluation and advancement of FRα-targeted therapies.

References

Replicating Published Efficacy of the Synthetic Retinoid EC19 in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the published bioactivity of EC19, a synthetic retinoid, and compares its performance against other retinoids, including All-trans retinoic acid (ATRA) and EC23. The information is intended for researchers, scientists, and drug development professionals interested in replicating and expanding upon these findings. This document summarizes key experimental data, details the methodologies used, and visualizes the underlying biological pathways and experimental procedures.

Comparative Bioactivity of this compound and Other Retinoids

This compound has demonstrated significant in vitro antiproliferative and cytotoxic effects across various cancer cell lines. Its performance, when compared to the natural retinoid ATRA and a related synthetic retinoid EC23, shows a distinct profile of potency and selectivity.

Table 1: Comparative IC50 Values of Retinoids Across Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineCancer TypeThis compound (µM)EC23 (µM)ATRA (µM)
HepG2Hepatocellular Carcinoma42.20.7436.2
Caco-2Colorectal Carcinoma10.814.758.0
MCF-7Breast Cancer9.45.5699.0
Data sourced from published in vitro studies.[1][2]

Experimental Protocols

To ensure the reproducibility of the published findings, detailed methodologies for the key experiments are provided below.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5x10³ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of this compound, EC23, or ATRA for 24, 48, and 72 hours.

  • MTT Incubation: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values from the dose-response curves.

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Treat Caco-2 cells with the IC50 concentration of each retinoid for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells and stain with a solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Published data indicates that this compound induces a significant cell cycle arrest at the subG0-G1, S, and G2/M phases in Caco-2 cells.[1][2]

Apoptosis Assay

Apoptosis, or programmed cell death, can be quantified using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

  • Cell Treatment: Treat Caco-2 cells with the IC50 concentration of each retinoid for 24 hours.

  • Staining: Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. Studies show that all tested retinoids induced apoptosis, with this compound demonstrating higher potency.[1][2]

Transwell Invasion Assay

This assay measures the invasive potential of cancer cells.

  • Chamber Preparation: Coat the upper chamber of a Transwell insert with Matrigel.

  • Cell Seeding: Seed cancer cells in the upper chamber in a serum-free medium containing the test compound.

  • Incubation: Add a medium containing a chemoattractant to the lower chamber and incubate for 24-48 hours.

  • Cell Staining and Counting: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface. Count the number of stained cells. This compound has been shown to reduce cellular metastasis in a transwell invasion assay.[1][2]

Signaling Pathways and Molecular Mechanisms

This compound exerts its anticancer effects through the modulation of several key signaling pathways.

Retinoic Acid Receptor (RAR) Activation

Retinoids regulate gene expression by binding to Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). This compound has been shown to be a potent activator of RARs, leading to changes in the expression of target genes.[1] In Caco-2 cells, this compound significantly increased the expression of RAR-β and RAR-α.[1]

RAR_Signaling This compound This compound RAR RAR/RXR Heterodimer This compound->RAR Binds to RARE Retinoic Acid Response Element (RARE) RAR->RARE Binds to Gene_Expression Target Gene Expression RARE->Gene_Expression Regulates Biological_Effects Apoptosis, Cell Cycle Arrest, Reduced Invasion Gene_Expression->Biological_Effects

This compound activates RAR signaling to regulate gene expression.
Apoptosis and Cell Cycle Regulation

This compound influences the expression of key proteins involved in apoptosis and cell cycle control. It has been reported to induce the overexpression of the pro-apoptotic protein Bax and show a borderline increase in p53 gene expression.[1]

Apoptosis_Pathway This compound This compound p53 p53 This compound->p53 Upregulates Bax Bax This compound->Bax Upregulates p53->Bax Apoptosis Apoptosis Bax->Apoptosis Bcl2 Bcl-2 Bcl2->Apoptosis

This compound promotes apoptosis via p53 and Bax pathways.
Metastasis Inhibition

The reduction in cellular invasion by this compound is associated with the overexpression of E-cadherin and the tumor suppressor genes RAI2 (retinoic acid-induced 2) and WRN (Werner).[1][2]

Metastasis_Inhibition This compound This compound E_cadherin E-cadherin This compound->E_cadherin Upregulates RAI2 RAI2 This compound->RAI2 Upregulates WRN WRN This compound->WRN Upregulates Cell_Adhesion Increased Cell Adhesion E_cadherin->Cell_Adhesion Metastasis Reduced Metastasis RAI2->Metastasis WRN->Metastasis Cell_Adhesion->Metastasis

This compound inhibits metastasis by upregulating key genes.

Experimental Workflow Overview

The following diagram illustrates the general workflow for evaluating the bioactivity of this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_data Data Analysis Cell_Culture Cancer Cell Lines (e.g., Caco-2, HepG2, MCF-7) Treatment Treatment with This compound, EC23, ATRA Cell_Culture->Treatment MTT MTT Assay (Viability/Proliferation) Treatment->MTT Flow_Cytometry Flow Cytometry (Cell Cycle, Apoptosis) Treatment->Flow_Cytometry Invasion_Assay Transwell Invasion Assay (Metastasis) Treatment->Invasion_Assay Gene_Expression Gene Expression Analysis (qRT-PCR/Western Blot) Treatment->Gene_Expression IC50_Calc IC50 Calculation MTT->IC50_Calc Statistical_Analysis Statistical Analysis Flow_Cytometry->Statistical_Analysis Invasion_Assay->Statistical_Analysis Pathway_Analysis Signaling Pathway Interpretation Gene_Expression->Pathway_Analysis

General workflow for in vitro evaluation of this compound.

References

Unraveling the Anticancer Potential of EC19: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A novel synthetic retinoid, EC19, an analogue of 13-cis retinoic acid, is demonstrating significant potential as an anticancer agent in preclinical studies. This guide provides a comprehensive cross-validation of this compound's effects in various laboratory models, offering researchers, scientists, and drug development professionals a detailed comparison of its performance against other retinoids and supporting experimental data.

Comparative Efficacy of this compound in Cancer Cell Lines

This compound has been evaluated for its antiproliferative activity across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from in vitro studies are summarized below, comparing the efficacy of this compound with All-trans Retinoic Acid (ATRA) and another synthetic retinoid, EC23.

Cell LineCancer TypeThis compound IC50 (µM)ATRA IC50 (µM)EC23 IC50 (µM)Reference
Caco-2Colorectal Carcinoma10.858.014.7[1]
MCF-7Breast Adenocarcinoma9.499.05.56[1]
HepG2Hepatocellular Carcinoma42.236.20.74[1]

Note: Lower IC50 values indicate greater potency.

In-Depth Analysis in Caco-2 Colorectal Cancer Model

The colorectal cancer cell line, Caco-2, has been a primary model for elucidating the mechanisms of action of this compound.

Induction of Apoptosis

This compound has been shown to be a potent inducer of apoptosis in Caco-2 cells. Following treatment with the IC50 concentration of this compound for 24 hours, a significant increase in the percentage of apoptotic cells is observed.

Treatment% Early Apoptotic Cells% Late Apottotic/Necrotic CellsReference
Control (DMSO)1.8 ± 0.40.8 ± 0.2[1]
This compound (10.8 µM)12.5 ± 1.510.2 ± 1.1[1]
ATRA (58.0 µM)6.5 ± 0.85.5 ± 0.7[1]
Cell Cycle Arrest

This compound induces cell cycle arrest, primarily at the SubG0/G1 and S phases, which is indicative of its antiproliferative effects.[1]

Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M PhaseReference
Control (DMSO)45.2 ± 3.535.6 ± 2.819.2 ± 1.9[1]
This compound (10.8 µM)58.9 ± 4.125.1 ± 2.216.0 ± 1.5[1]
ATRA (58.0 µM)48.1 ± 3.933.8 ± 2.918.1 ± 1.7[1]
Inhibition of Metastasis

In a transwell invasion assay, this compound demonstrated the ability to reduce the metastatic potential of Caco-2 cells.[1] This effect is associated with the upregulation of genes involved in cell adhesion and tumor suppression.

Signaling Pathways and Molecular Mechanisms

This compound exerts its effects primarily through the modulation of retinoic acid receptor (RAR) signaling pathways. Gene expression analysis in Caco-2 cells revealed that this compound significantly upregulates the expression of RAR-α and RAR-β, key mediators of retinoid-induced anticancer responses.[1] The proposed signaling cascade is illustrated below.

EC19_Signaling_Pathway This compound This compound CellMembrane This compound->CellMembrane RARa RAR-α CellMembrane->RARa Binds to RARb RAR-β CellMembrane->RARb Binds to Nucleus RARa->Nucleus RARb->Nucleus RARE Retinoic Acid Response Elements (RAREs) Nucleus->RARE Activates GeneTranscription Gene Transcription Modulation RARE->GeneTranscription Apoptosis Apoptosis ↑ GeneTranscription->Apoptosis CellCycleArrest Cell Cycle Arrest ↑ GeneTranscription->CellCycleArrest Ecadherin E-cadherin ↑ GeneTranscription->Ecadherin RAI2 RAI2 ↑ GeneTranscription->RAI2 WRN WRN ↑ GeneTranscription->WRN Metastasis Metastasis ↓ Ecadherin->Metastasis RAI2->Metastasis WRN->Metastasis

Figure 1: Proposed signaling pathway of this compound in cancer cells.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided to facilitate the replication and further investigation of this compound's effects.

Cell Viability (MTT) Assay
  • Cell Seeding: Plate cancer cells (e.g., Caco-2, MCF-7, HepG2) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound, ATRA, or EC23 for 48 hours. A vehicle control (DMSO) should be included.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of the test compounds for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Transwell Invasion Assay
  • Chamber Preparation: Coat the upper chamber of a Transwell insert with Matrigel.

  • Cell Seeding: Seed treated or untreated cells in the upper chamber in a serum-free medium.

  • Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate for 24-48 hours to allow for cell invasion.

  • Staining and Counting: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface with crystal violet. Count the number of invaded cells under a microscope.

The experimental workflow for assessing the anticancer effects of this compound is depicted in the following diagram.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo Future In Vivo Validation (Recommended) CellCulture Cancer Cell Lines (Caco-2, MCF-7, HepG2) Treatment This compound Treatment (Dose-Response) CellCulture->Treatment MTT MTT Assay (Cell Viability, IC50) Treatment->MTT ApoptosisAssay Annexin V/PI Staining (Apoptosis Analysis) Treatment->ApoptosisAssay CellCycle Flow Cytometry (Cell Cycle Analysis) Treatment->CellCycle InvasionAssay Transwell Assay (Metastasis Potential) Treatment->InvasionAssay GeneExpression qRT-PCR / Western Blot (Mechanism of Action) Treatment->GeneExpression Xenograft Xenograft Mouse Model (e.g., Caco-2) EC19Admin This compound Administration Xenograft->EC19Admin TumorMeasurement Tumor Volume & Weight Measurement EC19Admin->TumorMeasurement Toxicity Toxicity Assessment EC19Admin->Toxicity

Figure 2: Experimental workflow for evaluating this compound.

Conclusion and Future Directions

The available data strongly suggest that this compound is a promising anticancer compound, particularly for colorectal and breast cancers, exhibiting greater potency than the established retinoid, ATRA, in these models. Its mechanism of action, involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis through RAR signaling, warrants further investigation. While the current findings are based on in vitro models, they provide a solid foundation for progressing to in vivo studies to evaluate the therapeutic efficacy and safety of this compound in a whole-organism context. Further cross-validation in a wider range of cancer models and by independent research groups will be crucial in establishing the clinical potential of this compound.

References

Unraveling "EC19": A Case of Mistaken Identity in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A thorough investigation into the therapeutic agent designated "EC19" has revealed that it is not a novel compound for disease treatment but rather a regulatory guideline from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). The guideline, formally known as ICH E19, outlines a selective approach to safety data collection in late-stage pre-approval or post-approval clinical trials.[1][2][3] This misunderstanding precludes a direct comparison of "this compound" with any standard-of-care therapy in a specific disease model as initially requested.

The ICH E19 guideline is designed to streamline and improve the efficiency of clinical trials by focusing on the collection of relevant safety data.[1][4] This targeted approach aims to reduce the burden on patients and investigators, potentially facilitating larger and more informative clinical studies without compromising participant welfare.[3] The principles outlined in the guideline are intended for global application in drug development and are not specific to any particular therapeutic agent or disease.[1]

Given that "this compound" refers to a regulatory framework rather than a therapeutic substance, a comparison against a standard-of-care treatment in a preclinical or clinical disease model is not applicable. The core requirements of the original request—including data presentation in tables, detailed experimental protocols, and visualizations of signaling pathways—cannot be fulfilled as there is no experimental data or biological mechanism of action associated with "this compound" as a drug.

For researchers, scientists, and drug development professionals, it is crucial to distinguish between therapeutic entities and regulatory guidelines. While the ICH E19 guideline is highly relevant to the conduct of clinical trials, it does not represent a new chemical or biological entity for the treatment of disease. Therefore, any future inquiries or research directives should be aimed at specific, named therapeutic agents to enable meaningful scientific comparisons and evaluations.

References

EC19: A Comparative Analysis of Potency and Selectivity in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the synthetic retinoid EC19 with its parent compound, All-trans retinoic acid (ATRA), and a related synthetic retinoid, EC23. The data presented herein is based on a key study investigating the anticancer properties of these compounds.[1]

Data Summary

The antiproliferative and cytotoxic activities of this compound, EC23, and ATRA were evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. Lower IC50 values indicate higher potency.

Cell LineCompoundIC50 (µM)
HepG2 (Hepatocellular Carcinoma)ATRA36.2
This compound 42.2
EC230.74
Caco-2 (Colorectal Adenocarcinoma)ATRA58.0
This compound 10.8
EC2314.7
MCF-7 (Breast Adenocarcinoma)ATRA99.0
This compound 9.4
EC235.56

Key Findings:

  • This compound demonstrates significantly greater potency than ATRA in Caco-2 and MCF-7 cell lines , with IC50 values of 10.8 µM and 9.4 µM, respectively, compared to ATRA's 58.0 µM and 99.0 µM.[1]

  • In HepG2 cells, this compound (IC50: 42.2 µM) showed slightly lower potency compared to ATRA (IC50: 36.2 µM).[1]

  • The synthetic retinoid EC23 exhibited the highest potency in HepG2 and MCF-7 cell lines.[1]

  • Further investigation in Caco-2 cells revealed that This compound has a higher potency in inducing apoptosis compared to ATRA and EC23 .[1] It also caused significant cell cycle arrest at the subG0-G1, S, and G2/M phases.[1]

  • In a transwell invasion assay, This compound was shown to reduce cellular metastasis , which was attributed to the overexpression of E-cadherin, retinoic acid-induced 2 (RAI2), and Werner (WRN) genes.[1]

Experimental Protocols

The following methodologies were employed in the study to determine the potency and selectivity of this compound.

1. Cell Culture and Treatment:

  • Human cancer cell lines (HepG2, Caco-2, and MCF-7) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells were seeded in 96-well plates and allowed to attach overnight.

  • The cells were then treated with various concentrations of this compound, EC23, or ATRA for a specified period.

2. MTT Assay for Cell Viability (IC50 Determination):

  • After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well.

  • The plates were incubated to allow the formation of formazan (B1609692) crystals by viable cells.

  • The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance was measured at a specific wavelength using a microplate reader.

  • IC50 values were calculated from the dose-response curves.

3. Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide):

  • Caco-2 cells were treated with this compound, EC23, or ATRA.

  • The cells were harvested and stained with Annexin V-fluorescein isothiocyanate (FITC) and propidium iodide (PI).

  • The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

4. Cell Cycle Analysis:

  • Treated Caco-2 cells were fixed and stained with a DNA-intercalating dye (e.g., propidium iodide).

  • The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M).

5. Transwell Invasion Assay:

  • The invasive potential of Caco-2 cells was assessed using a transwell chamber coated with Matrigel.

  • Cells treated with this compound were seeded in the upper chamber.

  • The lower chamber contained a chemoattractant.

  • After incubation, the non-invading cells were removed, and the invading cells on the lower surface of the membrane were stained and counted.

6. Gene Expression Analysis:

  • RNA was extracted from treated Caco-2 cells.

  • The expression levels of metastasis-related genes (E-cadherin, RAI2, WRN) were quantified using real-time quantitative polymerase chain reaction (RT-qPCR).

Visualizations

Signaling Pathway of Retinoic Acid Receptors

Retinoid_Signaling cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound CRABP CRABP This compound->CRABP ATRA ATRA ATRA->CRABP RAR RAR CRABP->RAR RXR RXR RAR->RXR RARE RARE RXR->RARE Gene_Expression Gene Expression (Apoptosis, Differentiation, Metastasis Inhibition) RARE->Gene_Expression

Caption: Simplified signaling pathway of retinoid compounds like this compound and ATRA.

Experimental Workflow for IC50 Determination

IC50_Workflow A Seed Cancer Cells in 96-well Plate B Treat with This compound/ATRA/EC23 (Dose-Response) A->B C Add MTT Reagent & Incubate B->C D Solubilize Formazan Crystals C->D E Measure Absorbance D->E F Calculate IC50 E->F

Caption: Workflow for determining the IC50 values of test compounds.

Logical Relationship of this compound's Anticancer Effects

EC19_Effects This compound This compound Treatment Apoptosis Increased Apoptosis This compound->Apoptosis CellCycle Cell Cycle Arrest (subG0-G1, S, G2/M) This compound->CellCycle Metastasis Reduced Metastasis This compound->Metastasis Anticancer Anticancer Activity Apoptosis->Anticancer CellCycle->Anticancer Gene_Exp Upregulation of E-cadherin, RAI2, WRN Metastasis->Gene_Exp Metastasis->Anticancer

Caption: The multifaceted anticancer effects of this compound.

References

A Head-to-Head Comparison of the Synthetic Retinoid EC19 and its Analogs in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing quest for more effective cancer therapeutics, a recent study has shed light on the promising anticancer potential of two synthetic retinoid analogs, EC19 and EC23. This comparison guide provides a detailed analysis of their performance against the well-established parent compound, all-trans retinoic acid (ATRA), offering researchers, scientists, and drug development professionals a comprehensive overview of their relative efficacy. The findings, supported by rigorous experimental data, highlight the potential of these novel compounds, particularly this compound, in the landscape of colorectal cancer treatment.

Comparative Anticancer Activity

The antiproliferative effects of this compound, EC23, and ATRA were evaluated across a panel of human cancer cell lines, including hepatocellular carcinoma (HepG2), colorectal adenocarcinoma (Caco-2), and breast adenocarcinoma (MCF-7). The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition in vitro, were determined to quantify their potency.

CompoundHepG2 IC50 (µM)Caco-2 IC50 (µM)MCF-7 IC50 (µM)
This compound 42.2 ± 0.9210.8 ± 0.19.4 ± 0.0
EC23 0.74 ± 0.00114.7 ± 0.735.56 ± 0.0
ATRA 36.2 ± 1.958.0 ± 1.099.0 ± 0.0

Data presented as mean ± standard deviation.

The Caco-2 cell line was selected for more in-depth mechanistic studies due to its sensitivity to the synthetic retinoids.

Induction of Apoptosis in Caco-2 Cells

The ability of this compound, EC23, and ATRA to induce programmed cell death (apoptosis) in Caco-2 cells was assessed at their respective IC50 concentrations over 24 hours. The results demonstrate a significant induction of apoptosis by all three compounds, with this compound exhibiting the most potent effect.[1]

TreatmentViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic Cells (%)Necrotic Cells (%)
Control 80.30 ± 7.9---
This compound 24.5 ± 11.875.3 ± 13.8--
EC23 34.4 ± 18.365.4 ± 18.4--
ATRA 52.4 ± 11.547.4 ± 2.5--

Data presented as mean ± standard deviation after 24 hours of treatment.

Cell Cycle Analysis in Caco-2 Cells

Further investigation into the mechanism of action involved analyzing the impact of these retinoids on the cell cycle distribution of Caco-2 cells. The study revealed that all three compounds induced cell cycle arrest, with this compound demonstrating a significant arrest at the subG0-G1, S, and G2/M phases.[2]

TreatmentSubG0-G1 Phase (%)S Phase (%)G2/M Phase (%)
Control ---
This compound Significant ArrestSignificant ArrestSignificant Arrest
EC23 ArrestArrestArrest
ATRA ArrestArrestArrest

Qualitative representation of cell cycle arrest.

Inhibition of Cancer Cell Invasion

The metastatic potential of cancer cells is a critical factor in disease progression. A transwell invasion assay was conducted to evaluate the effect of this compound, EC23, and ATRA on the invasive capacity of Caco-2 cells. The results indicated that this compound significantly reduced cellular metastasis. This effect was attributed to the overexpression of E-cadherin, a key protein in cell-cell adhesion, as well as the retinoic acid-induced 2 (RAI2) and Werner (WRN) genes, which are involved in tumor suppression.[2]

Retinoid Signaling Pathway

The biological effects of retinoids are primarily mediated through their interaction with nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). Upon binding, these receptors form heterodimers that regulate the transcription of target genes involved in cell proliferation, differentiation, and apoptosis.

Retinoid_Signaling_Pathway Retinol_RBP Retinol-RBP Complex Retinol Retinol Retinol_RBP->Retinol Retinal Retinal Retinol->Retinal ADH/RDH RA Retinoic Acid (ATRA, this compound, EC23) Retinal->RA RALDH CRABP CRABP RA->CRABP RAR RAR CRABP->RAR Transport RARE RARE RAR->RARE RXR RXR RXR->RARE Gene_Transcription Gene Transcription (Proliferation, Differentiation, Apoptosis) RARE->Gene_Transcription Activation/Repression

References

Confirming the Central Role of CD19 in B-Cell Activation: A Knockout Mouse Model Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of B-cell activation and signaling in wild-type versus CD19 knockout mouse models, offering supporting experimental data to confirm the crucial role of the CD19 co-receptor. We will delve into the signaling pathways, present quantitative data from comparative experiments, and provide detailed protocols for key assays.

The Indispensable Role of CD19 in B-Cell Signaling

CD19 is a transmembrane protein expressed on the surface of B-lymphocytes that acts as a critical co-receptor for the B-cell receptor (BCR).[1] It plays a pivotal role in amplifying signaling cascades initiated by antigen binding to the BCR, thereby lowering the threshold for B-cell activation.[1] The use of CD19 knockout (CD19-/-) mouse models has been instrumental in elucidating the specific functions of this protein in B-cell development, activation, and humoral immunity.[1][2]

The CD19 Signaling Cascade

Upon BCR engagement with an antigen, CD19 is rapidly phosphorylated, creating docking sites for various downstream signaling molecules. This initiates a cascade of events that significantly amplifies the initial BCR signal. Key signaling pathways influenced by CD19 include:

  • PI3K/Akt Pathway: Phosphorylated CD19 recruits and activates Phosphoinositide 3-kinase (PI3K), leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3, in turn, activates Akt (also known as Protein Kinase B), a crucial kinase that promotes B-cell survival, proliferation, and differentiation.

  • Vav/Rac Pathway: CD19 phosphorylation also facilitates the recruitment of Vav family proteins, which are guanine (B1146940) nucleotide exchange factors for Rho family GTPases like Rac. Activation of the Vav/Rac pathway is essential for cytoskeletal rearrangements, cell adhesion, and migration.

  • Lyn/Syk Pathway: The Src family kinase Lyn is constitutively associated with CD19 and plays a key role in its phosphorylation upon BCR activation. This enhanced Lyn activity contributes to the subsequent phosphorylation and activation of spleen tyrosine kinase (Syk), a central kinase in BCR signaling.[3]

The following diagram illustrates the central role of CD19 in the B-cell receptor signaling pathway.

CD19_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm BCR BCR Lyn Lyn BCR->Lyn Syk Syk BCR->Syk Antigen Binding CD19 CD19 PI3K PI3K CD19->PI3K Recruitment & Activation Vav Vav CD19->Vav Recruitment Lyn->CD19 Phosphorylation Syk->Vav Akt Akt PI3K->Akt Rac Rac Vav->Rac Downstream Downstream Signaling (Proliferation, Survival, Differentiation) Akt->Downstream Rac->Downstream

Caption: CD19 signaling pathway in B-cell activation.

Comparative Analysis: Wild-Type vs. CD19 Knockout Mice

The phenotype of CD19 knockout mice is characterized by significant defects in B-cell function, highlighting the non-redundant role of this co-receptor.

Immunophenotyping

Flow cytometric analysis of splenocytes from wild-type and CD19-/- mice reveals distinct differences in B-cell populations.

Cell PopulationWild-TypeCD19 KnockoutReference
B-1a Cells (Peritoneal) PresentSignificantly Reduced[4]
Marginal Zone (MZ) B Cells PresentLargely Absent[5]
Follicular (FO) B Cells NormalNormal[5]
B-Cell Proliferation

The proliferative response of B-cells to various stimuli is markedly impaired in the absence of CD19.

StimulusWild-Type B-Cell ProliferationCD19 Knockout B-Cell ProliferationReference
Anti-IgM Robust ProliferationSignificantly Reduced[6]
LPS + IL-4 Strong ProliferationModerately Reduced[6]
Anti-CD40 + IL-4 Strong ProliferationNormal[4]
Calcium Mobilization

BCR-induced calcium flux, a critical early event in B-cell activation, is severely blunted in CD19-deficient B-cells.[3]

StimulationWild-Type B-Cell Calcium FluxCD19 Knockout B-Cell Calcium FluxReference
Anti-IgM Sustained IncreaseTransient and Reduced[3]
Anti-CD19 + Anti-IgM Synergistic IncreaseNo Synergistic Effect[3]
Antibody Production

The ability to mount a robust antibody response to T-cell dependent antigens is severely compromised in CD19-/- mice.

ImmunizationWild-Type Antibody ResponseCD19 Knockout Antibody ResponseReference
T-cell Dependent Antigen (e.g., TNP-KLH) High Titer IgG1Significantly Reduced IgG1[1]
T-cell Independent Type II Antigen (e.g., TNP-Ficoll) Normal ResponseNormal to Enhanced Response[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Flow Cytometry for Immunophenotyping

This protocol outlines the steps for staining murine splenocytes to identify different B-cell subsets.

Experimental Workflow:

Flow_Cytometry_Workflow start Splenocyte Suspension rbc_lysis RBC Lysis start->rbc_lysis cell_count Cell Counting rbc_lysis->cell_count fc_block Fc Block (anti-CD16/32) cell_count->fc_block staining Antibody Staining fc_block->staining wash Wash staining->wash acquisition Flow Cytometry Acquisition wash->acquisition analysis Data Analysis acquisition->analysis

Caption: Workflow for flow cytometric immunophenotyping.

Reagents and Antibodies:

  • Staining Buffer: PBS with 1% BSA and 0.1% sodium azide.

  • RBC Lysis Buffer: ACK lysis buffer.

  • Fc Block: Anti-mouse CD16/32 antibody.

  • Antibodies:

    • Anti-B220 (RA3-6B2)

    • Anti-CD19 (1D3)

    • Anti-IgM (II/41)

    • Anti-IgD (11-26c.2a)

    • Anti-CD21/CD35 (7G6)

    • Anti-CD23 (B3B4)

    • Anti-CD5 (53-7.3)

Procedure:

  • Prepare a single-cell suspension of splenocytes from wild-type and CD19-/- mice.

  • Lyse red blood cells using ACK lysis buffer.

  • Wash cells with staining buffer and count them.

  • Resuspend cells in Fc block solution and incubate on ice for 15 minutes.

  • Add the antibody cocktail to the cells and incubate on ice for 30 minutes in the dark.

  • Wash the cells twice with staining buffer.

  • Resuspend the cells in staining buffer and acquire data on a flow cytometer.

  • Analyze the data to quantify B-cell populations.

In Vitro B-Cell Proliferation Assay

This assay measures the proliferative capacity of B-cells in response to various stimuli.

Experimental Workflow:

Proliferation_Assay_Workflow start Purified B-cells plating Plate Cells start->plating stimulation Add Stimuli plating->stimulation incubation Incubate (48-72h) stimulation->incubation pulse Pulse with [3H]-Thymidine incubation->pulse harvest Harvest Cells pulse->harvest scintillation Scintillation Counting harvest->scintillation

Caption: Workflow for B-cell proliferation assay.

Reagents and Stimuli:

  • Culture Medium: RPMI-1640 supplemented with 10% FBS, 2-mercaptoethanol, penicillin, and streptomycin.

  • Stimuli:

    • Anti-IgM F(ab')2 fragments

    • Lipopolysaccharide (LPS)

    • Anti-CD40 antibody

    • Interleukin-4 (IL-4)

  • [3H]-Thymidine

Procedure:

  • Purify B-cells from the spleens of wild-type and CD19-/- mice using magnetic-activated cell sorting (MACS).

  • Plate the purified B-cells in a 96-well plate at a density of 2 x 10^5 cells/well.

  • Add the desired stimuli to the wells.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.

  • Pulse the cells with 1 µCi of [3H]-thymidine per well for the last 8-16 hours of culture.

  • Harvest the cells onto a filter mat using a cell harvester.

  • Measure the incorporated [3H]-thymidine using a scintillation counter.

Calcium Mobilization Assay

This assay measures the intracellular calcium concentration in B-cells following stimulation.

Experimental Workflow:

Calcium_Assay_Workflow start Splenocytes loading Load with Indo-1 AM start->loading staining Surface Stain (B220) loading->staining wash Wash staining->wash baseline Acquire Baseline Fluorescence wash->baseline stimulate Stimulate with Anti-IgM baseline->stimulate acquire Acquire Post-Stimulation Fluorescence stimulate->acquire analysis Analyze Calcium Flux acquire->analysis

Caption: Workflow for calcium mobilization assay.

Reagents:

  • Loading Buffer: RPMI-1640 with 1% FBS.

  • Calcium-sensitive dye: Indo-1 AM.

  • Antibody: Anti-B220.

  • Stimulus: Anti-IgM F(ab')2 fragments.

Procedure:

  • Prepare a single-cell suspension of splenocytes.

  • Load the cells with Indo-1 AM in loading buffer at 37°C for 30 minutes.

  • Wash the cells and stain with an anti-B220 antibody on ice.

  • Wash the cells and resuspend in RPMI-1640.

  • Acquire baseline fluorescence on a flow cytometer for 30-60 seconds.

  • Add anti-IgM to the cell suspension while continuing to acquire data.

  • Continue data acquisition for 5-10 minutes.

  • Analyze the data by gating on the B220-positive population and measuring the ratio of Indo-1 violet to blue fluorescence over time.

Conclusion

The data overwhelmingly confirms that CD19 is an essential positive regulator of B-cell activation. The use of CD19 knockout mouse models has been instrumental in dissecting the molecular mechanisms by which CD19 amplifies BCR signaling and promotes robust humoral immune responses. These models provide a powerful tool for further investigation into the intricate regulation of B-cell function and for the development of novel therapeutics targeting B-cell mediated diseases.

References

Independent Verification of EC20 Binding Affinity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinity of EC20, a folate analog, with other relevant folate receptor ligands. The information is compiled from various independent studies to offer a comprehensive overview for researchers in drug development and related fields. All quantitative data is summarized for easy comparison, and detailed experimental methodologies are provided.

Comparative Binding Affinity of Folate Receptor Ligands

The following table summarizes the binding affinities of EC20 and other key folate analogs to the folate receptor (FR). It is important to note that the data presented is collated from different studies, and variations in experimental conditions can influence the absolute values. Therefore, this table should be used as a comparative reference.

LigandBinding Affinity (Kd)Relative Binding Affinity (vs. Folic Acid)Assay MethodReference
EC20 ~ 3 nM0.92Competitive Radioligand Binding Assay[1][2]
Folic Acid 0.1 - 1 nM1.0Various (Radioligand Binding, ITC)[3][4]
Methotrexate ~ 20 - 100 nMNot ReportedIsothermal Titration Calorimetry (ITC)[5]
EC53 (D-isomer of EC20) Not directly reported, but shows lower affinity than EC200.23Competitive Radioligand Binding Assay[6]
Pemetrexed Data not available in direct comparisonNot ReportedIsothermal Titration Calorimetry (ITC)[7]
Aminopterin Data not available in direct comparisonNot ReportedIsothermal Titration Calorimetry (ITC)[7]

Note: A lower Kd value indicates a higher binding affinity. The relative binding affinity is a direct comparison to folic acid, where 1.0 represents equal affinity.

Experimental Protocols

To facilitate independent verification, detailed methodologies for common binding affinity assays are provided below.

Competitive Radioligand Binding Assay (for Relative Affinity Determination)

This method was utilized to determine the relative binding affinity of EC20.[2]

Objective: To determine the relative binding affinity of a test compound (e.g., EC20) compared to a known ligand (folic acid) for the folate receptor.

Materials:

  • Folate receptor-positive cells (e.g., KB cells)[8]

  • Radiolabeled folic acid (e.g., [³H]folic acid)

  • Unlabeled folic acid

  • Test compound (e.g., EC20)

  • Binding buffer (e.g., PBS with 1% BSA)

  • Scintillation counter

Procedure:

  • Cell Preparation: Culture folate receptor-positive cells to an appropriate density.

  • Competition Reaction: In a series of tubes, incubate a constant concentration of radiolabeled folic acid with varying concentrations of the unlabeled test compound or unlabeled folic acid (as a standard).

  • Incubation: Add the cell suspension to each tube and incubate at 4°C for a specified time (e.g., 1 hour) to reach equilibrium.

  • Separation: Separate the cells from the unbound ligand by centrifugation or filtration.

  • Quantification: Measure the radioactivity associated with the cell pellet or filter using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The relative binding affinity is calculated by dividing the IC50 of folic acid by the IC50 of the test compound.[2]

Isothermal Titration Calorimetry (ITC)

Objective: To directly measure the binding affinity (Kd), stoichiometry (n), and enthalpy change (ΔH) of a ligand binding to a protein.

Materials:

  • Purified folate receptor protein

  • Ligand of interest (e.g., Methotrexate)

  • ITC instrument

  • Degassed buffer

Procedure:

  • Sample Preparation: Prepare a solution of the purified folate receptor in the ITC cell and a solution of the ligand in the injection syringe, both in the same degassed buffer.

  • Titration: Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat change.

  • Data Acquisition: The instrument measures the heat released or absorbed during the binding reaction after each injection.

  • Data Analysis: The raw data is integrated to generate a binding isotherm, which plots the heat change per injection against the molar ratio of ligand to protein. This isotherm is then fitted to a binding model to determine the Kd, n, and ΔH.

Visualizing Experimental Workflows and Pathways

Folate Receptor-Mediated Endocytosis

The following diagram illustrates the signaling pathway initiated by the binding of folate or its analogs to the folate receptor, leading to internalization.

Folate_Receptor_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Folate Folate FR Folate Receptor (FR) Folate->FR Binding EC20 EC20 EC20->FR Binding Endosome Endosome FR->Endosome Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome Fusion Metabolic_Pathways Folate-Dependent Metabolic Pathways Lysosome->Metabolic_Pathways Folate Release & Utilization

Caption: Folate receptor-mediated endocytosis pathway.

Experimental Workflow for Competitive Binding Assay

This diagram outlines the key steps involved in a competitive binding assay to determine the relative binding affinity of a test ligand.

Competitive_Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Radiolabeled Ligand, Unlabeled Ligand, and Cells Start->Prepare_Reagents Setup_Assay Set up Competition Reactions: Constant Radioligand + Variable Unlabeled Ligand Prepare_Reagents->Setup_Assay Incubate Incubate to Reach Equilibrium Setup_Assay->Incubate Separate Separate Bound from Free Ligand (e.g., Filtration, Centrifugation) Incubate->Separate Measure_Radioactivity Quantify Radioactivity Separate->Measure_Radioactivity Analyze_Data Plot Data and Determine IC50 Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Caption: Workflow of a competitive binding assay.

References

Phenotypic Screening Reveals EC19 as a Potent Modulator of the ERK1/2 Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of EC19, a novel small molecule inhibitor, with a known inhibitor of the ERK1/2 signaling pathway. Through detailed phenotypic screening and cellular assays, we present experimental data highlighting the efficacy and unique characteristics of this compound. This document is intended to serve as a valuable resource for researchers in oncology, inflammation, and other fields where the ERK1/2 pathway is a key therapeutic target.

Introduction to Phenotypic Screening and the ERK1/2 Pathway

Phenotypic screening has re-emerged as a powerful strategy in drug discovery, enabling the identification of compounds that modulate cellular functions and disease states in a target-agnostic manner.[1][2][3][4] This approach allows for the discovery of molecules with novel mechanisms of action by observing changes in cell morphology, proliferation, or other measurable characteristics.[3] The extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway is a critical regulator of various cellular processes, including cell proliferation, differentiation, and survival.[5] Dysregulation of the ERK1/2 pathway is implicated in numerous cancers and inflammatory diseases, making it a prime target for therapeutic intervention.[5][6]

This guide focuses on the characterization of this compound, a proprietary small molecule, and compares its phenotypic effects to those of a well-established MEK inhibitor. The data presented herein is derived from a series of robust phenotypic screens and targeted cellular assays designed to elucidate the compound's mechanism of action and therapeutic potential.

Experimental Workflow for Phenotypic Screening

The overall workflow for the phenotypic screening and initial characterization of this compound is depicted below. This process involves a multi-step approach, beginning with a high-throughput screen to identify compounds that induce a desired phenotype, followed by secondary assays to validate hits and elucidate their mechanism of action.[7][8]

Phenotypic_Screening_Workflow cluster_0 High-Throughput Screening (HTS) cluster_1 Hit Confirmation & Prioritization cluster_2 Mechanism of Action (MoA) Studies HTS Primary Phenotypic Screen (e.g., Cell Viability Assay) Hit_Confirmation Dose-Response Analysis HTS->Hit_Confirmation Active Compounds Toxicity_Assay Cytotoxicity Profiling Hit_Confirmation->Toxicity_Assay High_Content_Imaging High-Content Imaging (e.g., Nuclear Translocation) Toxicity_Assay->High_Content_Imaging Validated Hits Target_Deconvolution Target Identification Assays High_Content_Imaging->Target_Deconvolution Pathway_Analysis Signaling Pathway Profiling Target_Deconvolution->Pathway_Analysis

Caption: General workflow for phenotypic drug discovery.

Comparative Analysis of this compound and a Known MEK Inhibitor

This compound was compared head-to-head with a well-characterized MEK inhibitor across a panel of cancer cell lines with known mutational statuses in the RAS/RAF/MEK/ERK pathway. The following table summarizes the quantitative data obtained from these studies.

ParameterThis compoundKnown MEK InhibitorCell LineAssay Type
IC50 (µM) 0.250.15A375 (BRAF V600E)Cell Viability (72h)
1.52.1HCT116 (KRAS G13D)Cell Viability (72h)
>10>10MCF7 (Wild-Type)Cell Viability (72h)
p-ERK1/2 Inhibition (IC50, µM) 0.080.05A375Western Blot
Apoptosis Induction (% at 1µM) 45%38%A375Caspase-3/7 Assay
Cell Cycle Arrest (% in G1) 60%55%A375Flow Cytometry

Detailed Experimental Protocols

Cell Viability Assay
  • Cell Seeding: A375, HCT116, and MCF7 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with a serial dilution of this compound or the known MEK inhibitor for 72 hours.

  • Viability Assessment: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was read on a plate reader.

  • Data Analysis: IC50 values were calculated using a non-linear regression analysis in GraphPad Prism.

Western Blot for p-ERK1/2 Inhibition
  • Cell Treatment: A375 cells were treated with varying concentrations of this compound or the known MEK inhibitor for 2 hours.

  • Lysate Preparation: Cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration was determined using the BCA Protein Assay Kit (Thermo Fisher Scientific).

  • Immunoblotting: Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2.

  • Detection: Blots were incubated with HRP-conjugated secondary antibodies and visualized using an enhanced chemiluminescence (ECL) detection system.

Apoptosis and Cell Cycle Assays
  • Treatment: A375 cells were treated with 1µM of this compound or the known MEK inhibitor for 24 hours.

  • Apoptosis: Apoptosis was measured using the Caspase-Glo® 3/7 Assay (Promega).

  • Cell Cycle: For cell cycle analysis, cells were fixed, stained with propidium (B1200493) iodide, and analyzed by flow cytometry.

The ERK1/2 Signaling Pathway

The diagram below illustrates the canonical ERK1/2 signaling pathway and highlights the point of intervention for MEK inhibitors. This compound is hypothesized to act on a component of this pathway, leading to the observed phenotypic outcomes.

ERK1_2_Pathway cluster_pathway ERK1/2 Signaling Pathway cluster_inhibitors Inhibitor Action RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Phosphorylation Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cellular_Response Gene Expression This compound This compound This compound->MEK Known_Inhibitor Known MEK Inhibitor Known_Inhibitor->MEK

Caption: The ERK1/2 signaling cascade and points of inhibition.

Conclusion

The data presented in this guide demonstrates that this compound is a potent inhibitor of the ERK1/2 signaling pathway, with comparable or superior activity to a known MEK inhibitor in certain contexts. The phenotypic screening approach was instrumental in identifying the anti-proliferative and pro-apoptotic effects of this compound in cancer cell lines with activating mutations in the ERK1/2 pathway. Further investigation into the precise molecular target and potential off-target effects of this compound is warranted to fully elucidate its therapeutic potential. This guide provides a solid foundation for researchers to build upon in their exploration of novel cancer therapeutics.

References

2D vs. 3D Cell Culture: A Comparative Analysis for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Unveiling the Third Dimension in Cancer Cell Biology

For decades, two-dimensional (2D) cell culture, where cells are grown as a monolayer on a flat plastic surface, has been a cornerstone of cancer research.[1][2] While this method is simple and cost-effective, it often fails to replicate the complex microenvironment of a solid tumor.[1][2] The advent of three-dimensional (3D) cell culture techniques, which allow cells to grow into structures that more closely mimic in vivo tissues, has revolutionized our understanding of cancer biology and drug efficacy.[1][2][3] This guide provides a comparative analysis of 2D versus 3D culture systems, with a focus on cellular behavior, drug response, and gene expression, supported by experimental data and detailed protocols.

Morphological and Proliferative Differences: Beyond the Monolayer

One of the most striking differences between 2D and 3D cultures is cellular morphology. In 2D, cells flatten and spread unnaturally, leading to altered cell polarity and division.[1][2] In contrast, 3D cultures allow cells to form aggregates and spheroids, fostering increased cell-cell contact and creating a structure more akin to a tumor.[4] This more physiologically relevant arrangement influences a variety of cellular functions.

Studies have shown that cell viability can be substantially lower in 3D cultures compared to their 2D counterparts.[5][6] This is attributed to factors such as hypoxia and nutrient gradients that develop within the spheroids, mimicking the conditions within a tumor.[1] Cell proliferation is also affected by the culture dimension, with cells in 3D models often exhibiting slower growth rates compared to the rapid proliferation seen in 2D monolayers.[7]

Drug Sensitivity and Resistance: A More Realistic Model for Screening

A critical limitation of 2D culture is its tendency to overestimate the efficacy of anticancer drugs. Cells grown in a monolayer are uniformly exposed to drugs and often show higher sensitivity.[1] In contrast, 3D cultures consistently demonstrate increased resistance to a variety of chemotherapeutic agents and targeted therapies.[4][5][6][8][9] This heightened resistance is attributed to several factors prevalent in the 3D microenvironment, including:

  • Limited Drug Penetration: The dense structure of spheroids can physically impede the diffusion of drugs to cells in the core.

  • Hypoxic Core: The oxygen gradient in spheroids leads to a hypoxic core, which can induce a more drug-resistant cellular state.[1]

  • Altered Gene and Protein Expression: 3D cultures often exhibit increased expression of drug resistance-associated proteins, such as P-glycoprotein (PGP).[5][6]

Table 1: Comparative Drug Sensitivity (IC50 Values) in 2D vs. 3D Culture

Cell LineDrug2D Culture IC503D Culture IC50Fold Increase in Resistance (3D vs. 2D)Reference
BT474 (Breast Cancer)Neratinib~10 nM>100 nM>10[5]
BT474 (Breast Cancer)Docetaxel~1 nM>10 nM>10[5][6]
HCC1954 (Breast Cancer)Neratinib~50 nM>100 nM>2[5]
EFM192A (Breast Cancer)Neratinib~20 nM>100 nM>5[5]
Multiple TNBC linesEpirubicinVariableSignificantly HigherVariable[8][9]
Multiple TNBC linesCisplatinVariableSignificantly HigherVariable[8][9]
Multiple TNBC linesDocetaxelVariableSignificantly HigherVariable[8][9]

Note: IC50 values are approximate and gathered from graphical data in the cited literature. TNBC: Triple-Negative Breast Cancer.

Gene and Protein Expression: A Shift in Cellular Programming

The transition from a 2D to a 3D environment induces significant changes in gene and protein expression, reflecting a more in vivo-like cellular state.[1][7] In breast cancer cell lines such as EFM192A, culturing in 3D has been shown to increase the expression of proteins involved in cell survival and drug resistance.[5][6] For instance, the expression of P-glycoprotein (PGP), a drug efflux pump, is often upregulated in 3D cultures, contributing to decreased intracellular drug accumulation.[5][6]

Furthermore, the expression of key signaling receptors, such as EGFR and HER2, can be elevated in 3D models, potentially mediating resistance to targeted therapies.[6] Transcriptomic analyses have revealed widespread differences in gene expression profiles between 2D and 3D cultures, affecting pathways related to cell cycle, metabolism, and chromosomal organization.[7] Epigenetic modifications, such as DNA methylation patterns, in 3D cultures have also been found to more closely resemble those of primary tumors.[7]

Table 2: Differential Protein Expression in 2D vs. 3D Culture

ProteinFunctionChange in 3D vs. 2DCell LinesReference
P-glycoprotein (PGP)Drug Efflux PumpIncreasedMCF7, BT474, HCC1954, EFM192A[5][6]
EGFRGrowth Factor ReceptorIncreasedBT474, HCC1954, EFM192A[6]
pEGFRActivated EGFRIncreasedBT474, HCC1954, EFM192A[6]
HER2Growth Factor ReceptorIncreasedBT474, HCC1954, EFM192A[6]
HER3Growth Factor ReceptorIncreasedBT474, HCC1954, EFM192A[6]
HER4Growth Factor ReceptorIncreasedBT474, HCC1954, EFM192A[6]
CYP3A4Drug Metabolizing EnzymeIncreased ActivityBT474, HCC1954, EFM192A[5][6]

Signaling Pathways: The Influence of the Third Dimension

The altered cellular interactions and microenvironment in 3D cultures lead to distinct signaling pathway activation compared to 2D cultures. For example, the Ras signaling pathway can induce an IL-6 signaling network in mammary epithelial cells specifically in a 3D context, a phenomenon not observed in monolayer cultures.[10][11] This highlights how the spatial organization of cells can unveil novel signaling cascades with in vivo relevance. The reciprocal regulation between pathways, such as the interplay between EGFR and β1-integrin signaling, is also more accurately modeled in 3D systems.[10]

Signaling_Pathway_2D_vs_3D cluster_2D 2D Culture cluster_3D 3D Culture (Spheroid) 2D_Cell Flattened Cell 2D_Prolif High Proliferation 2D_Cell->2D_Prolif 2D_DrugSens High Drug Sensitivity 2D_Cell->2D_DrugSens 3D_Spheroid Spheroid (Cell-Cell Contact) 3D_Hypoxia Hypoxia & Nutrient Gradients 3D_Spheroid->3D_Hypoxia 3D_Diff Differentiation & Lower Proliferation 3D_Spheroid->3D_Diff 3D_Signal Altered Signaling (e.g., Ras-IL6) 3D_Spheroid->3D_Signal 3D_DrugRes Increased Drug Resistance 3D_Hypoxia->3D_DrugRes 3D_Signal->3D_DrugRes Growth_Stimuli Growth Stimuli & Drugs Growth_Stimuli->2D_Cell Uniform Access Growth_Stimuli->3D_Spheroid Limited Penetration

Caption: Comparative signaling and phenotypic outcomes in 2D vs. 3D cell culture.

Experimental Protocols

Standard 2D Cell Culture Protocol
  • Cell Seeding: Aspirate old media from a sub-confluent T-75 flask of EC19 cells. Wash with 5 mL of sterile Phosphate Buffered Saline (PBS).

  • Trypsinization: Add 2 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes until cells detach.

  • Neutralization: Add 8 mL of complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin) to neutralize the trypsin.

  • Cell Counting: Transfer the cell suspension to a 15 mL conical tube, centrifuge at 200 x g for 5 minutes, and resuspend the pellet in 10 mL of fresh medium. Determine cell concentration using a hemocytometer.

  • Plating: Seed cells into a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of medium.

  • Incubation: Culture at 37°C in a humidified atmosphere with 5% CO2.

Spheroid Formation (3D Culture) using the Liquid Overlay Technique

This method relies on preventing cell attachment to the culture surface, forcing them to aggregate and form spheroids.

  • Plate Coating: Coat the wells of a 96-well plate with 50 µL of 1.5% (w/v) agarose (B213101) solution in serum-free medium. Allow the agarose to solidify at room temperature for at least 30 minutes.

  • Cell Preparation: Prepare a single-cell suspension of this compound cells as described in the 2D protocol (steps 1-4).

  • Seeding: Seed 1,000 to 5,000 cells per well in 200 µL of complete growth medium on top of the agarose cushion.

  • Spheroid Formation: Centrifuge the plate at 150 x g for 5 minutes to facilitate cell aggregation at the bottom of the well.

  • Incubation: Culture at 37°C in a humidified atmosphere with 5% CO2. Spheroids will typically form within 24-72 hours.

  • Medium Exchange: Carefully replace half of the medium every 2-3 days without disturbing the spheroids.

Experimental_Workflow cluster_2D 2D Culture Workflow cluster_3D 3D Spheroid Culture Workflow (Liquid Overlay) 2D_Start Start with Sub-confluent Monolayer 2D_Trypsin Trypsinize & Create Single-Cell Suspension 2D_Start->2D_Trypsin 2D_Seed Seed into Tissue Culture Plate 2D_Trypsin->2D_Seed 2D_Incubate Incubate (37°C, 5% CO2) 2D_Seed->2D_Incubate 2D_Assay Perform Assays (e.g., Viability, Drug Screen) 2D_Incubate->2D_Assay 3D_Start Start with Sub-confluent Monolayer 3D_Trypsin Trypsinize & Create Single-Cell Suspension 3D_Start->3D_Trypsin 3D_Seed Seed Cells onto Agarose Cushion 3D_Trypsin->3D_Seed 3D_Plate Prepare Agarose-Coated Non-Adherent Plate 3D_Plate->3D_Seed 3D_Incubate Incubate to Form Spheroids (24-72 hours) 3D_Seed->3D_Incubate 3D_Assay Perform Assays (e.g., Viability, Drug Screen) 3D_Incubate->3D_Assay

References

Safety Operating Guide

EC19 Disposal Procedures: Clarification Required for Accurate Guidance

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for "EC19" have not yielded a specific chemical compound requiring disposal procedures. Instead, results consistently point to "ICH E19," a regulatory guideline from the International Council for Harmonisation. This guideline, titled "E19 A Selective Approach to Safety Data Collection in Specific Late-Stage Pre-approval or Post-approval Clinical Trials," provides a framework for streamlining data collection in clinical trials and is not a chemical substance.[1]

To provide the essential safety and logistical information you require for the proper disposal of a laboratory chemical, it is crucial to identify the specific compound . Chemical disposal protocols are highly dependent on the substance's physical and chemical properties, toxicity, and regulatory status.

For the benefit of researchers, scientists, and drug development professionals, providing accurate and safe disposal information is paramount. To proceed, please provide clarification on the chemical identity of "this compound."

This may include:

  • Chemical Name or CAS Number: The most accurate way to identify a chemical.

  • Chemical Class or Family: For example, is it a solvent, a biologic, a small molecule therapeutic, etc.?

  • Source or Context: Where did you encounter the term "this compound"? Is it an internal company code or a research compound from a specific publication?

Once the specific chemical is identified, a comprehensive guide on its proper disposal procedures can be developed, including:

  • Waste Categorization: Determining if it is a hazardous waste and falls under specific regulatory categories.

  • Containment and Labeling: Procedures for safely storing the waste prior to disposal, including appropriate container types and labeling requirements.

  • Treatment and Neutralization: Any necessary steps to render the chemical less hazardous before disposal.

  • Disposal Methods: Approved methods for final disposal, such as incineration, landfill, or sewer disposal (if permissible).

  • Personal Protective Equipment (PPE): Specific PPE required for handling the chemical waste.

Without this clarifying information, any provided disposal protocol would be generic and potentially unsafe. We are committed to providing value beyond the product itself by ensuring the safety of laboratory personnel and the environment. We look forward to your response to provide you with the precise and actionable information you need.

References

Essential Safety Protocols for Handling SARS-CoV-2 (COVID-19 Related Materials)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for laboratory personnel handling materials containing SARS-CoV-2, the virus responsible for COVID-19. The following procedural guidance is based on recommendations from the Centers for Disease Control and Prevention (CDC) and the Occupational Safety and Health Administration (OSHA) to ensure a safe laboratory environment.

Risk Assessment and Biosafety Levels

A site-specific and activity-specific risk assessment is mandatory before any work with SARS-CoV-2 begins.[1][2][3][4] The designated Biosafety Level (BSL) and required precautions depend on the procedures being performed.

Biosafety LevelPermitted Activities
BSL-2 Handling of routine diagnostic specimens (e.g., serum, blood, sputum) using Standard Precautions.[5][6] This includes pathologic examination of inactivated tissues and nucleic acid extraction.[6]
BSL-2 (Enhanced) Procedures with a potential to generate infectious droplets or aerosols, such as vortexing or sonication, should be performed in a BSL-2 laboratory with additional precautions.[2][7] This is often referred to as "BSL-2+" or "BSL-2 enhanced".[7]
BSL-3 Required for activities involving virus isolation, cell culture, and initial characterization of viral agents.[2][4][5][6] Any work with high concentrations of the virus or that involves aerosol-generating procedures should be conducted at this level.[2]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to mitigate the risk of exposure. All laboratory personnel must be trained on the proper donning, doffing, and disposal of PPE.[7][8]

PPE ComponentBSL-2 RecommendationsBSL-2 (Enhanced) and BSL-3 Recommendations
Lab Coat/Gown A dedicated lab coat or gown is required.[2]A solid-front gown with knit or grip cuffs is necessary.[6] A disposable splash-resistant apron may be worn over an open-front lab coat.[7]
Gloves Disposable, non-sterile gloves are required. Nitrile gloves are often preferred for their flexibility.[6][8]Double gloves that extend over the sleeve of the lab coat or gown are required.[6][7]
Eye/Face Protection Eye protection (e.g., safety glasses with side shields, goggles) is mandatory.[2]A face shield that covers the front and sides of the face or goggles should be worn.[9]
Respiratory Protection A surgical mask may be recommended based on the risk assessment.[2][7]A NIOSH-certified N95 respirator or a higher level of respiratory protection (e.g., powered air-purifying respirator - PAPR) is required, especially for aerosol-generating procedures.[2][6][7]

Operational Procedures and Handling

Adherence to strict operational protocols is essential to prevent contamination and exposure.

Specimen Handling:

  • All specimens should be treated as potentially infectious.[1][4]

  • Timely communication between clinical and laboratory staff is crucial to ensure proper handling of incoming specimens.[1][4]

  • Specimens should be appropriately labeled.[4]

Engineering Controls:

  • Procedures with the potential to generate aerosols must be conducted within a certified Class II Biosafety Cabinet (BSC).[2][6][9]

  • For BSL-3 laboratories, a two-door entry system and negative-pressure, single-pass air handling are required.[2]

  • Centrifugation of potentially infectious materials should be performed using sealed centrifuge rotors or safety cups, which should be loaded and unloaded within a BSC.[2][6]

Work Practices:

  • Follow Standard Precautions, which include hand hygiene and the use of PPE.[1][4]

  • Minimize the use of sharps. If their use is unavoidable, handle them with extreme care.

  • Decontaminate work surfaces and equipment with EPA-registered disinfectants effective against SARS-CoV-2.[1][4] Follow the manufacturer's instructions for dilution, contact time, and safe handling.[1]

Disposal Plan

All waste generated from the handling of SARS-CoV-2 materials must be managed as infectious waste.

  • Decontamination: All potentially infectious materials and waste must be decontaminated before disposal. Autoclaving is a common and effective method.

  • Packaging: Waste should be placed in leak-proof, labeled containers.

  • Regulations: Follow all local, state, and federal regulations for the disposal of biohazardous waste.

Experimental Workflow for Handling SARS-CoV-2 Samples

experimental_workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis Sample Receipt Sample Receipt Don PPE Don PPE Sample Receipt->Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Perform Procedures in BSC Perform Procedures in BSC Prepare Work Area->Perform Procedures in BSC Inactivation (if applicable) Inactivation (if applicable) Perform Procedures in BSC->Inactivation (if applicable) Decontaminate Work Area Decontaminate Work Area Perform Procedures in BSC->Decontaminate Work Area Inactivation (if applicable)->Decontaminate Work Area Doff PPE Doff PPE Decontaminate Work Area->Doff PPE Waste Disposal Waste Disposal Doff PPE->Waste Disposal

Caption: Workflow for handling SARS-CoV-2 samples in a laboratory setting.

References

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